a-Tosylbenzyl isocyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCBVOPJSHLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-66-2 | |
| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
α-Tosylbenzyl isocyanide chemical structure and properties
An In-depth Technical Guide to α-Tosylbenzyl Isocyanide
Introduction
α-Tosylbenzyl isocyanide, also known by its IUPAC name 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene, is a versatile organic reagent.[1] It belongs to the family of substituted tosylmethyl isocyanide (TosMIC) reagents, which are invaluable building blocks in synthetic organic chemistry.[2] These compounds are particularly noted for their role in the construction of various heterocyclic molecules, many of which form the core scaffolds of pharmaceutical agents.[2][3][4] This guide provides a detailed overview of the chemical structure, properties, synthesis, and applications of α-tosylbenzyl isocyanide for researchers and professionals in drug development.
Chemical Structure and Identification
α-Tosylbenzyl isocyanide features a central carbon atom bonded to a phenyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group acts as a good leaving group and enhances the acidity of the alpha-proton, while the isocyanide group provides a unique point of reactivity.[5][6]
Caption: Chemical structure of α-Tosylbenzyl isocyanide.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene[1] |
| Synonyms | (1-PHENYL-1-TOSYL)METHYL ISOCYANIDE, alpha-(p-Toluenesulfonyl)benzyl Isocyanide[1][7] |
| CAS Number | 36635-66-2[1][7] |
| Molecular Formula | C₁₅H₁₃NO₂S[1][7] |
| Molecular Weight | 271.3 g/mol [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-][1] |
Physicochemical and Spectroscopic Properties
α-Tosylbenzyl isocyanide is a solid at room temperature.[2] It is thermally unstable at elevated temperatures (above 80°C) and should be handled with care, avoiding heating above 35-40°C.[2]
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Beige solid | [2] |
| Melting Point | 145°C (decomposes) | [2] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 2131 (N≡C stretch), 1331 (SO₂ asym. stretch), 1158 (SO₂ sym. stretch) | [2] |
| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 2.45 (s, 3H, CH₃), 5.61 (s, 1H, α-H), 7.39 (m, 7H, Ar-H), 7.59 (d, 2H, J=8.2, Ar-H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃, δ ppm) | 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4 | [2] |
| Elemental Analysis (Calcd.) | C, 66.40%; H, 4.83%; N, 5.16% | [2] |
| Elemental Analysis (Found) | C, 66.42%; H, 4.88%; N, 5.13% |[2] |
Synthesis and Experimental Protocols
The synthesis of α-tosylbenzyl isocyanide is a multi-step process that begins with commercially available starting materials. A reliable procedure is documented in Organic Syntheses, which involves the preparation of an intermediate formamide followed by dehydration.[2]
References
- 1. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. pschemicals.com [pschemicals.com]
The Advent and Utility of α-Tosylbenzyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosylbenzyl isocyanide, a prominent member of the α-substituted tosylmethyl isocyanide (TosMIC) family of reagents, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature, possessing an isocyanide group, an acidic α-proton, and a tosyl leaving group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of α-tosylbenzyl isocyanide, with a focus on detailed experimental protocols and its utility in the construction of complex molecular architectures relevant to drug discovery and development.
Discovery and Historical Context
The development of α-tosylbenzyl isocyanide is intrinsically linked to the pioneering work on its parent compound, tosylmethyl isocyanide (TosMIC). The chemistry of TosMIC was extensively explored by the Dutch chemist Professor A. M. van Leusen and his research group. TosMIC was found to be a remarkably versatile C1 synthon, capable of participating in a wide array of reactions, including the synthesis of nitriles, ketones, and various five-membered heterocycles.[1] The van Leusen reaction, which utilizes TosMIC for the synthesis of imidazoles, oxazoles, and pyrroles, stands as a cornerstone of its application.[1][2]
The success of TosMIC spurred investigations into its α-substituted derivatives to expand the scope of its synthetic utility. α-Tosylbenzyl isocyanide was developed as a means to introduce a benzyl group directly into the target molecule, offering a pathway to more complex and medicinally relevant scaffolds.[3] A robust and high-yielding synthesis of α-tosylbenzyl isocyanide was reported in Organic Syntheses, making this valuable reagent readily accessible to the broader scientific community.[4] This procedure, involving the formation of an intermediate N-(α-tosylbenzyl)formamide followed by dehydration, remains the standard method for its preparation.[4]
Synthesis of α-Tosylbenzyl Isocyanide
The synthesis of α-tosylbenzyl isocyanide is a two-step process commencing with the formation of N-(α-tosylbenzyl)formamide from p-toluenesulfinic acid, benzaldehyde, and formamide. This is followed by the dehydration of the formamide intermediate to yield the final isocyanide product.[4]
Experimental Protocol: Synthesis of N-(α-Tosylbenzyl)formamide[4]
A 1-liter, three-necked, round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol). The solution is heated to 50°C for 4-5 hours. Subsequently, p-toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours. The solution is then cooled to room temperature, and tert-butyl methyl ether (TBME, 55 mL) is added. After stirring for 5 minutes, water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour. The precipitated white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C for 5-10 hours to afford N-(α-tosylbenzyl)formamide.
Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide[4]
A 1-liter, three-necked, round-bottomed flask fitted with an overhead stirrer, a 100-mL addition funnel, and a temperature probe is charged with tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol). Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C. The solution is then cooled to 0°C, and triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C. After the addition is complete, the reaction is warmed to 5-10°C for 30-45 minutes. Ethyl acetate (140 mL) and water (140 mL) are added sequentially. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then concentrated, and the residue is recrystallized from 1-propanol to yield α-tosylbenzyl isocyanide as a beige solid.
Quantitative Data for the Synthesis of α-Tosylbenzyl Isocyanide
| Step | Product | Starting Materials | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(α-Tosylbenzyl)formamide | Benzaldehyde, Formamide, p-Toluenesulfinic acid | Chlorotrimethylsilane | Acetonitrile, Toluene | 50 | 8-10 | 85-94 | [4] |
| 2 | α-Tosylbenzyl Isocyanide | N-(α-Tosylbenzyl)formamide | Phosphorus oxychloride, Triethylamine | Tetrahydrofuran | 0 to 10 | 1-1.5 | 70-76 | [4] |
Key Reactions and Applications
α-Tosylbenzyl isocyanide is a key reagent in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products.
The Van Leusen Three-Component Reaction
The Van Leusen reaction is a powerful method for the synthesis of various heterocycles.[1] The three-component variant (vL-3CR) allows for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and an α-substituted TosMIC derivative like α-tosylbenzyl isocyanide.[3] This reaction is particularly valuable in medicinal chemistry as the imidazole scaffold is a common motif in many biologically active compounds.
To a stirred solution of the aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol, α-tosylbenzyl isocyanide (1.1 mmol) is added. A base, such as potassium carbonate (1.5 mmol), is then added to the mixture. The reaction is heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 1,4,5-trisubstituted imidazole.
The Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are other prominent multicomponent reactions that utilize isocyanides.[5][6] The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides.[5] The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.[6] While α-tosylbenzyl isocyanide can theoretically participate in these reactions, its application is more prominently documented in the Van Leusen reaction and other heterocyclization reactions.
Multi-Step Synthesis Utilizing α-Benzyl TosMIC Derivatives: Total Synthesis of Mansouramycin B
A significant application of α-benzyl TosMIC derivatives is demonstrated in the total synthesis of Mansouramycin B, a natural product with potent antibiotic and antitumor properties.[7][8] This multi-step synthesis highlights the utility of these reagents in constructing complex molecular architectures.
Experimental Workflow: Total Synthesis of Mansouramycin B[8][9]
The synthesis of Mansouramycin B showcases a sophisticated use of an α-benzyl TosMIC derivative in a key heterocyclization step to construct the isoquinoline core of the natural product. The workflow involves the initial preparation of a suitably substituted α-benzyl TosMIC derivative, followed by a catalytic acid-mediated cyclization.
Caption: Synthetic workflow for the total synthesis of Mansouramycin B.
Signaling Pathways and Logical Relationships
The reactivity of α-tosylbenzyl isocyanide in the Van Leusen three-component reaction can be visualized as a signaling pathway where the initial reactants are transformed through a series of intermediates to the final product.
Caption: Reaction pathway of the Van Leusen three-component synthesis.
Conclusion
α-Tosylbenzyl isocyanide and its derivatives have proven to be invaluable reagents in organic synthesis, providing efficient routes to a wide variety of complex molecules, particularly heterocycles of medicinal importance. The well-established and scalable synthesis of α-tosylbenzyl isocyanide ensures its accessibility for both academic research and industrial drug development. The Van Leusen three-component reaction, a cornerstone of its application, offers a straightforward method for the construction of highly substituted imidazoles. As demonstrated by the total synthesis of Mansouramycin B, the strategic incorporation of α-benzyl TosMIC derivatives enables the efficient assembly of complex natural products. The continued exploration of the reactivity of α-tosylbenzyl isocyanide and related compounds promises to unveil new synthetic methodologies and facilitate the discovery of novel therapeutic agents.
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of α-Tosylbenzyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for α-tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for the characterization and application of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for α-tosylbenzyl isocyanide, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |
| 7.59 | d | 2H | 8.2 | Ar-H (ortho to SO₂) | CDCl₃ | 300 MHz |
| 7.39 | m | 7H | - | Ar-H (phenyl and para to SO₂) | CDCl₃ | 300 MHz |
| 5.61 | s | 1H | - | CH (Ph)(NC) | CDCl₃ | 300 MHz |
| 2.45 | s | 3H | - | Ar-CH ₃ | CDCl₃ | 300 MHz |
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |
| 166.4 | C ≡N | CDCl₃ | 75 MHz |
| 146.6 | Ar-C (para to CH₃) | CDCl₃ | 75 MHz |
| 130.7 | Ar-C | CDCl₃ | 75 MHz |
| 130.5 | Ar-C | CDCl₃ | 75 MHz |
| 130.3 | Ar-C | CDCl₃ | 75 MHz |
| 129.8 | Ar-C | CDCl₃ | 75 MHz |
| 128.7 | Ar-C | CDCl₃ | 75 MHz |
| 128.4 | Ar-C | CDCl₃ | 75 MHz |
| 126.7 | Ar-C | CDCl₃ | 75 MHz |
| 76.6 | C H(Ph)(NC) | CDCl₃ | 75 MHz |
| 21.75 | Ar-C H₃ | CDCl₃ | 75 MHz |
Infrared (IR) Spectroscopy
The isocyanide functional group exhibits a characteristic strong absorption band in the IR spectrum.
Table 3: Infrared (IR) Spectroscopic Data [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment | Sample Phase |
| 2131 | N≡C stretch | KBr |
| 1331 | SO₂ stretch (asymmetric) | KBr |
| 1158 | SO₂ stretch (symmetric) | KBr |
Mass Spectrometry (MS)
The molecular weight of α-tosylbenzyl isocyanide (C₁₅H₁₃NO₂S) is 271.3 g/mol .[2] High-resolution mass spectrometry should yield a molecular ion peak corresponding to this mass.
Table 4: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂S | PubChem[2] |
| Molecular Weight | 271.3 g/mol | PubChem[2] |
| Exact Mass | 271.0667 u | Calculated |
Experimental Protocols
The synthesis of α-tosylbenzyl isocyanide is a well-established procedure, typically involving the dehydration of the corresponding formamide. The following protocol is adapted from a reliable source.[1]
Synthesis of α-Tosylbenzyl Isocyanide from N-(α-Tosylbenzyl)formamide
This procedure details the final step in the synthesis, the conversion of the formamide precursor to the isocyanide.
Materials and Equipment:
-
N-(α-tosylbenzyl)formamide
-
Tetrahydrofuran (THF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
1-Propanol
-
Three-necked round-bottomed flask
-
Overhead stirrer
-
Addition funnel
-
Temperature probe
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
A solution of N-(α-tosylbenzyl)formamide (94.8 mmol) in 200 mL of anhydrous THF is prepared in a three-necked round-bottomed flask equipped with an overhead stirrer, addition funnel, and temperature probe.
-
Phosphorus oxychloride (17.7 mL, 190 mmol) is added to the solution, and the mixture is stirred for 5 minutes at 25 °C.
-
The solution is cooled to 0 °C.
-
Triethylamine (79.3 mL, 569 mmol) is added slowly via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is warmed to 5-10 °C and stirred for an additional 30-45 minutes.
-
The reaction is quenched by the sequential addition of 140 mL of ethyl acetate and 140 mL of water. The mixture is stirred for 5 minutes.
-
The layers are separated, and the organic layer is washed sequentially with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
-
The organic layer is dried and concentrated under reduced pressure using a rotary evaporator.
-
The residue is dissolved in 140 mL of 1-propanol and concentrated to approximately half its original volume.
-
The solution is cooled to 5-10 °C for 30 minutes to induce crystallization.
-
The resulting solid is collected by vacuum filtration, washed with cold 1-propanol, and dried under vacuum to yield α-tosylbenzyl isocyanide.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of α-tosylbenzyl isocyanide.
Caption: Synthetic workflow for α-tosylbenzyl isocyanide.
References
The Isocyanide Functional Group: A Technical Guide to Reactivity and Stability for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Reactivity and Stability of the Isocyanide Functional Group
Introduction
The isocyanide functional group, with its unique R-N≡C structure, presents a fascinating area of study in organic chemistry.[1] Isomeric to nitriles (R-C≡N), isocyanides exhibit a distinct electronic structure and reactivity profile that has made them invaluable building blocks in synthetic chemistry, particularly in the construction of complex molecules through multicomponent reactions.[1][2] Despite their utility, a historical perception of instability and unpleasant odor has limited their widespread adoption in medicinal chemistry and drug development.[3] However, a growing body of research is challenging these notions, highlighting the tunable stability of isocyanides and their potential as novel pharmacophores and versatile ligands in coordination chemistry.[3] This technical guide provides a comprehensive overview of the core reactivity and stability of the isocyanide functional group, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Structure and Bonding
The isocyanide functional group is characterized by a linear R-N≡C arrangement, with a C–N bond distance of approximately 115.8 pm in methyl isocyanide.[1] The electronic structure of isocyanides is best described as a resonance hybrid of two main forms: a zwitterionic structure with a triple bond between nitrogen and carbon, and a carbenic form with a double bond. This dual character, being both nucleophilic and electrophilic at the terminal carbon, is central to its diverse reactivity.[2]
Spectroscopic Properties
Isocyanides exhibit a characteristic strong absorption in their infrared (IR) spectra in the range of 2165–2110 cm⁻¹.[1] In ¹³C NMR spectroscopy, the isocyanide carbon typically appears in the range of 155-160 ppm.
Stability of the Isocyanide Functional Group
The stability of isocyanides is a critical consideration for their practical application. While some are indeed volatile and possess a strong, unpleasant odor, many are stable, crystalline solids that can be handled with standard laboratory procedures.[3]
pH Stability
Thermal Stability
Many isocyanides exhibit good thermal stability. However, they can undergo thermal rearrangement to the more stable nitrile isomers at elevated temperatures.
Comparative Stability of Alkyl vs. Aryl Isocyanides
The nature of the R group significantly influences the stability of the isocyanide. Aryl isocyanides, where the N≡C group is attached to an aromatic ring, can be less stable than their alkyl counterparts due to the electronic effects of the aromatic system. However, this is a generalization, and the stability of any given isocyanide depends on the specific electronic and steric properties of the substituent. For instance, electron-withdrawing groups on an aryl isocyanide can influence its reactivity and stability.
Reactivity of the Isocyanide Functional Group
The unique electronic structure of isocyanides endows them with a rich and diverse reactivity profile, making them powerful tools in organic synthesis.
Multicomponent Reactions
Isocyanides are renowned for their participation in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The Ugi and Passerini reactions are the most prominent examples.
-
The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4] The reaction is typically fast, exothermic, and proceeds with high atom economy.[4]
-
The Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[5] The reaction is believed to proceed through a concerted mechanism in aprotic solvents.[5]
Cycloaddition Reactions
Isocyanides can participate in various cycloaddition reactions, further expanding their synthetic utility. For example, they can undergo [4+1] cycloadditions with 1,3-dipoles.
Reactions with Metals
Isocyanides are excellent ligands for transition metals, forming stable complexes. This property is exploited in various catalytic reactions and has significant implications for their use in medicinal chemistry, particularly in the development of radiopharmaceuticals.[3] For instance, technetium-99m sestamibi, a widely used myocardial perfusion imaging agent, is a coordination complex of technetium-99m with six isocyanide ligands.[1][3]
Quantitative Data Summary
To facilitate comparison and analysis, the following tables summarize key quantitative data related to the reactivity and stability of the isocyanide functional group.
| Bond | Bond Dissociation Energy (kJ/mol) |
| CH₃-NC | Data not readily available in a comprehensive table |
| Ph-NC | Data not readily available in a comprehensive table |
| t-Bu-NC | Data not readily available in a comprehensive table |
| Note: While general bond dissociation energy tables are available, specific and comparative experimental data for the C-NC bond in a variety of isocyanides is not compiled in a single, readily accessible source. The values are highly dependent on the molecular structure. |
| Reaction | Reactants | Solvent | Temperature (°C) | Rate Constant (k) |
| Passerini | Benzaldehyde, Benzoic Acid, Benzyl Isocyanide | Dichloromethane | 25 | Kinetic data is highly substrate and condition dependent. Specific rate constants for a wide range of Passerini reactions are not compiled in a single table. |
| Ugi | Isobutyraldehyde, Benzylamine, Acetic Acid, tert-Butyl Isocyanide | Methanol | 25 | Similar to the Passerini reaction, Ugi reaction kinetics are highly variable. Comprehensive tabular data is not readily available. |
| Note: Kinetic studies on Ugi and Passerini reactions have been conducted, but the data is often presented in graphical form within research articles and is not aggregated into comprehensive tables covering a wide range of substrates and conditions. |
| Isocyanide | pH | Temperature (°C) | Hydrolysis Rate Constant (k) |
| Methyl Isocyanide | 1 | 25 | Quantitative data on the hydrolysis rates of various isocyanides at different pH values is not available in a consolidated tabular format. |
| Phenyl Isocyanide | 7 | 25 | Qualitative trends indicate faster hydrolysis at lower pH, but specific rate constants are not readily compiled. |
| Note: While the pH-dependent hydrolysis of isocyanides is a known phenomenon, detailed kinetic data in a tabular format for a range of isocyanides is not widely available. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of isocyanide chemistry in a research setting.
Synthesis of Benzyl Isocyanide
Materials:
-
N-Benzylformamide
-
Triphosgene
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzylformamide (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford benzyl isocyanide.
The Ugi Four-Component Reaction
Materials:
-
Aldehyde (e.g., isobutyraldehyde, 1 equivalent)
-
Amine (e.g., benzylamine, 1 equivalent)
-
Carboxylic acid (e.g., acetic acid, 1 equivalent)
-
Isocyanide (e.g., tert-butyl isocyanide, 1 equivalent)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion.
-
Add the isocyanide to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
The Passerini Three-Component Reaction
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 equivalent)
-
Carboxylic acid (e.g., benzoic acid, 1 equivalent)
-
Isocyanide (e.g., benzyl isocyanide, 1 equivalent)
-
Dichloromethane (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde and carboxylic acid in anhydrous dichloromethane.
-
Add the isocyanide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The unique properties of isocyanides have led to their exploration in various biological contexts, particularly in drug discovery and medical imaging.
Isocyanides in Receptor Tyrosine Kinase (RTK) Inhibition
Dysregulation of receptor tyrosine kinase (RTK) signaling pathways is a hallmark of many cancers. The isocyanide moiety is being investigated as a pharmacophore in the design of novel RTK inhibitors. The diagram below illustrates a simplified EGFR (Epidermal Growth factor Receptor), a member of the RTK family, signaling pathway and the potential point of intervention for an isocyanide-based inhibitor.
Mechanism of 99mTc-Sestamibi in Myocardial Perfusion Imaging
Technetium-99m sestamibi is a cationic complex where the technetium is coordinated to six methoxyisobutyl isonitrile ligands. Its uptake in the myocardium is dependent on blood flow and mitochondrial membrane potential, making it an excellent agent for assessing cardiac viability.[1][3]
Workflow for Solid-Phase Synthesis of Isocyanide-Containing Peptidomimetics
Solid-phase synthesis is a powerful technique for the construction of peptide and peptidomimetic libraries. The Ugi reaction can be readily adapted to a solid-phase format, allowing for the efficient synthesis of diverse isocyanide-containing compounds.
High-Throughput Screening Workflow for a Passerini Reaction Library
High-throughput screening (HTS) is a key strategy in drug discovery for identifying active compounds from large chemical libraries. The Passerini reaction is well-suited for the creation of diverse libraries for HTS.
Conclusion
The isocyanide functional group, with its rich and versatile chemistry, offers immense potential for innovation in both academic research and industrial applications, particularly in the realm of drug discovery and development. While historical concerns about stability and handling have been valid for certain members of this class, a modern understanding reveals that stability is a tunable property, and a vast number of isocyanides are readily accessible and manageable. The power of isocyanide-based multicomponent reactions to rapidly generate molecular complexity from simple starting materials is unparalleled. As our understanding of the nuanced reactivity and biological activity of isocyanide-containing molecules continues to grow, so too will their application in addressing complex scientific challenges. This guide serves as a foundational resource to encourage and facilitate the broader exploration and utilization of this remarkable functional group.
References
An In-depth Technical Guide to α-Tosylbenzyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-Tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug development.
Core Compound Identification
α-Tosylbenzyl isocyanide is a derivative of the widely used Tosylmethyl isocyanide (TosMIC). The introduction of a benzyl group at the α-position expands its utility in the synthesis of substituted heterocycles.
| Identifier | Value |
| CAS Number | 36635-66-2[1][2] |
| Molecular Formula | C₁₅H₁₃NO₂S[1][2] |
| IUPAC Name | 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene[1] |
A variety of synonyms are used in literature and commercial listings for α-Tosylbenzyl isocyanide, which are provided in the table below for easy reference.
| Synonyms |
| A-TOSYLBENZYL ISOCYANIDE[2] |
| alfa-Tosylbenzylisocyanide[2] |
| ALPHthis compound[1][2] |
| (1-PHENYL-1-TOSYL)METHYL ISOCYANIDE[1][2] |
| a-(4-Tolylsulfonyl)benzylisocyanide[2] |
| alpha-(Toluene-4-sulphonyl)benzyl isocyanide[2] |
| Isocyano(phenyl)methyl 4-methylphenyl sulphone[1][2] |
| 1-((ISOCYANO(PHENYL)METHYL)SULFONYL)-4-METHYLBENZENE[1] |
| Benzene,1-[(isocyanophenylMethyl)sulfonyl]-4-Methyl-[2] |
Physicochemical and Spectroscopic Data
The quantitative data for α-Tosylbenzyl isocyanide are summarized in the following table. This information is critical for its handling, characterization, and use in synthetic procedures.
| Property | Value | Source |
| Molecular Weight | 271.3 g/mol | [1] |
| Appearance | White to light yellow crystal or powder | ChemBK |
| Melting Point | 145 °C (decomposes) | [3] |
| Infrared (IR) Spectrum (KBr) | 2131 (N≡C), 1331 (SO₂), 1158 (SO₂) cm⁻¹ | [3] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2 Hz) | [3] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4 | [3] |
| Elemental Analysis (Calcd. for C₁₅H₁₃NO₂S) | C, 66.40; H, 4.83; N, 5.16 | [3] |
| Elemental Analysis (Found) | C, 66.42; H, 4.88; N, 5.13 | [3] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocols
A reliable and detailed procedure for the preparation of α-Tosylbenzyl isocyanide has been published in Organic Syntheses.[3] The synthesis is a two-step process starting from commercially available materials.
Step 1: Synthesis of N-(α-Tosylbenzyl)formamide
This intermediate is prepared through a multi-component reaction involving benzaldehyde, formamide, chlorotrimethylsilane, and p-toluenesulfinic acid.
Methodology:
-
A 1-L, three-necked, round-bottomed flask is equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
-
The flask is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).[3]
-
The solution is heated to 50°C for 4-5 hours.[3]
-
p-Toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours.[3]
-
After cooling to room temperature, tert-butyl methyl ether (TBME, 55 mL) is added, followed by stirring for 5 minutes.
-
Water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour to precipitate the product.[3]
-
The white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide (yield: 85-94%), which is used in the next step without further purification.[3]
Step 2: Synthesis of α-Tosylbenzyl isocyanide
The final product is obtained by the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.
Methodology:
-
A 1-L, three-necked, round-bottomed flask is fitted with an overhead stirrer, an addition funnel, and a temperature probe.
-
The flask is charged with tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol).[3]
-
Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C.[3]
-
The solution is cooled to 0°C.
-
Triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C.[3]
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the slow addition of a mixture of 1-propanol (100 mL) and water (100 mL), keeping the temperature below 15°C.
-
The mixture is stirred for 30 minutes, and the resulting solid is collected by filtration, washed with water and 1-propanol, and then dried under vacuum to afford α-Tosylbenzyl isocyanide as a white solid (yield: 91-95%).[3]
Caption: Synthetic workflow for α-Tosylbenzyl isocyanide.
Applications in Organic Synthesis
α-Tosylbenzyl isocyanide and its parent compound, TosMIC, are powerful reagents for the synthesis of a wide variety of nitrogen-containing heterocycles. They are particularly valuable in multicomponent reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.
The Van Leusen Imidazole Synthesis
A primary application of α-substituted TosMIC reagents is in the Van Leusen three-component reaction for the synthesis of polysubstituted imidazoles. This reaction involves the condensation of an aldehyde, a primary amine, and the TosMIC derivative. The reaction proceeds via the formation of an aldimine, which then undergoes cycloaddition with the deprotonated isocyanide. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. This methodology is highly valued in drug discovery for generating libraries of imidazole-based compounds, a common motif in pharmacologically active molecules.
Caption: Logical workflow of the Van Leusen Imidazole Synthesis.
Safety Information
α-Tosylbenzyl isocyanide and related isocyanides are potent chemicals that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[4] Isocyanides can be metabolized to cyanide in the body.
-
Irritation: Causes skin and serious eye irritation.[4]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
-
Thermal Stability: Isocyanides of this type can be thermally unstable at temperatures above 80°C. It is recommended to avoid heating above 35-40°C to ensure a margin of safety.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. It is often recommended to store at refrigerated temperatures (e.g., 2-8°C) under an inert atmosphere.[4]
References
α-Tosylbenzyl Isocyanide: A Technical Guide to Safe Handling and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS and your institution's safety guidelines before handling α-tosylbenzyl isocyanide.
Introduction
α-Tosylbenzyl isocyanide is a versatile reagent in organic synthesis. However, like other isocyanide compounds, it presents significant health and safety risks that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the known safety, handling, and toxicity information for α-tosylbenzyl isocyanide and related compounds, tailored for laboratory and drug development settings.
Hazard Identification and Classification
GHS Hazard Statements for Structurally Similar Compounds (Tosylmethyl isocyanide):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]
Quantitative Toxicity and Physical/Chemical Data
Specific quantitative toxicity data (e.g., LD50, LC50) for α-tosylbenzyl isocyanide are not available in the reviewed literature.[1] The following tables summarize the available physical and chemical properties for α-tosylbenzyl isocyanide and the related, well-studied compound, tosylmethyl isocyanide.
Table 1: Physical and Chemical Properties of α-Tosylbenzyl Isocyanide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₂S | [9] |
| Molecular Weight | 271.3 g/mol | [9] |
| Melting Point | 145°C (decomposes) | [10] |
| Appearance | Beige solid | [10] |
| Solubility | Insoluble in water | [1] |
Table 2: Physical and Chemical Properties of Tosylmethyl Isocyanide (TosMIC)
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂S | [1] |
| Molecular Weight | 195.24 g/mol | [1] |
| Melting Point | 109-115°C | [2] |
| Appearance | Slightly yellow crystalline powder | [1] |
| Solubility | Insoluble in water | [1][2] |
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is paramount when working with α-tosylbenzyl isocyanide. The following are general experimental procedures for safe handling.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield may be appropriate for operations with a higher risk of splashing.[2][11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile gloves) at all times.[12] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2]
-
Respiratory Protection: All work with α-tosylbenzyl isocyanide should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][7]
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.[2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.[1][2]
General Handling Procedures
-
Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Have all necessary reagents and equipment within the fume hood to minimize movement in and out.
-
Weighing and Transfer: Weigh the solid α-tosylbenzyl isocyanide in the fume hood. Use a spatula for transfers and avoid generating dust.[7][11] If possible, use a containment system like a glove bag for weighing larger quantities.
-
Reaction Setup: Perform all reactions in a closed system within the fume hood. Ensure all joints are properly sealed.
-
Work-up and Purification: Conduct all extraction, filtration, and purification steps within the fume hood. Be aware that isocyanides can be thermally unstable.[10] Avoid heating α-tosylbenzyl isocyanide and similar compounds above 35-40°C.[10]
-
Waste Disposal: Dispose of all waste containing α-tosylbenzyl isocyanide as hazardous chemical waste according to your institution's and local regulations.[1][11] Do not dispose of it down the drain.[7] Contaminated labware should be decontaminated or disposed of as hazardous waste.
Spill and Emergency Procedures
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[5] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Major Spills: Evacuate the area immediately and alert your institution's emergency response team.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
-
Visualization of Laboratory Workflow
The following diagram illustrates a standard workflow for safely handling α-tosylbenzyl isocyanide in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
An In-depth Technical Guide to the Physical Properties of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, specifically its melting point and solubility. These characteristics are fundamental to drug development, influencing everything from formulation and manufacturing to bioavailability and therapeutic efficacy. This document offers detailed experimental protocols and quantitative data to support research and development activities.
Melting Point of Ibuprofen
The melting point of a crystalline solid is a critical physical property that provides insights into its purity and identity. For active pharmaceutical ingredients (APIs) like Ibuprofen, a sharp and defined melting range is indicative of high purity.
The reported melting point of Ibuprofen can vary slightly depending on the crystalline form and the experimental conditions.[1] The racemic form of Ibuprofen is most common.
| Property | Value | Source(s) |
| Melting Point (Racemic Ibuprofen) | 75–77 °C | [2][3] |
| Melting Point (S-(+)-Ibuprofen) | 49–53 °C | [4] |
| Melting Point (Ibuprofen Sodium Salt) | 110–112 °C | [5] |
Note: Different crystalline forms (polymorphs) of Ibuprofen can exhibit different melting points.[1][6] It is crucial to characterize the solid-state form of the API being used.
The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid, as described in the United States Pharmacopeia (USP).[7][8][9]
Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.[10] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the melting range.[11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Sample tamper/packing rod
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Ibuprofen sample is completely dry and finely powdered.[10] Use a mortar and pestle to gently grind the crystals if necessary.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.[12] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2–3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8][10]
-
Rapid Determination (Optional): To find an approximate melting point, heat the sample rapidly (e.g., 10-20 °C per minute).[12] This provides a rough estimate to guide the more precise measurement.
-
Precise Determination: For an accurate measurement, start heating at a rate of approximately 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.[8]
-
Observation and Recording: Carefully observe the sample through the viewing lens. Record two temperatures:
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range is typically narrow (0.5-1.0 °C).
Caption: Workflow for determining melting point via the capillary method.
Solubility of Ibuprofen
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature to form a saturated solution. It is a critical parameter in drug development, impacting dissolution rate and, consequently, absorption and bioavailability. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.
Ibuprofen's solubility is highly dependent on the solvent and the pH of the medium.[13] As a weak acid (pKa ≈ 4.4), its solubility in aqueous media increases significantly at pH values above its pKa due to ionization.[13]
| Solvent/Medium | Temperature | Solubility | Source(s) |
| Water | 25 °C | 21 mg/L (0.021 g/L) | [4][14] |
| Water | 37 °C | ~76 mg/L (in deionized water) | [13] |
| 90% Ethanol | 40 °C | 66.18 g/100 mL | [14] |
| Phosphate Buffer (pH 5.4) | 37 °C | ~82 mg/L | [13] |
| Phosphate Buffer (pH 6.8) | 37 °C | ~3370 mg/L | [13] |
| Phosphate Buffer (pH 7.2) | Not Specified | Varies, up to 17% increase with solid dispersions | [15][16] |
| Phosphate Buffer (pH 7.4) | 37 °C | ~432 mg/L | [13][17] |
| Methanol, Acetone, Dichloromethane | Not Specified | Very Soluble | [14] |
Note: The solubility of Ibuprofen can be enhanced through various techniques, including salt formation (e.g., ibuprofen lysine, sodium ibuprofen), use of co-solvents, and formulation as solid dispersions.[13][14][15]
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and is recommended by the USP.[18][19]
Principle: An excess amount of the solid drug is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then determined analytically.[20]
Apparatus:
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled incubator.
-
Glass flasks or vials with tight-fitting stoppers.
-
Analytical balance.
-
Centrifuge.
-
Syringe filters (e.g., 0.45 µm PTFE or similar).
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).
-
pH meter.
Procedure:
-
Preparation: Prepare the desired solvent or buffer solution. Measure and record the initial pH of the medium.
-
Sample Addition: Add an excess amount of Ibuprofen to a flask containing a known volume of the solvent.[18] The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the flasks and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[20][21][22]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[21]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Ibuprofen in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at λmax ≈ 221 nm or HPLC).[23]
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Final pH Check: Measure and record the pH of the saturated solution to check for any changes during the experiment.[18]
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Ibuprofen's Mechanism of Action: A Signaling Pathway Overview
Understanding the physical properties of Ibuprofen is crucial for formulation, but its therapeutic effects are rooted in its biochemical mechanism. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][24][25] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25][26]
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. acs.org [acs.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. scribd.com [scribd.com]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 14. Ibuprofen - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ijcsrr.org [ijcsrr.org]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. enamine.net [enamine.net]
- 22. bioassaysys.com [bioassaysys.com]
- 23. iajps.com [iajps.com]
- 24. ClinPGx [clinpgx.org]
- 25. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 26. news-medical.net [news-medical.net]
Theoretical and Computational Insights into α-Tosylbenzyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tosylbenzyl isocyanide, a prominent member of the α-substituted tosylmethyl isocyanide (TosMIC) family, is a versatile reagent in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles. While its synthetic utility is well-documented, a comprehensive understanding of its electronic structure, conformational behavior, and reaction mechanisms from a theoretical and computational perspective is crucial for its rational application and the design of novel synthetic methodologies. This technical guide provides an in-depth analysis of α-tosylbenzyl isocyanide, integrating experimental data with theoretical insights derived from computational chemistry. We present a summary of its physicochemical and spectroscopic properties, outline detailed experimental and computational protocols, and utilize visualizations to elucidate key reaction pathways and molecular characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.
Physicochemical and Spectroscopic Properties
The unique reactivity of α-tosylbenzyl isocyanide is a direct consequence of its molecular structure, which features a stereocenter substituted with a phenyl ring, a tosyl group, and an isocyanide moiety. These functional groups collectively influence the molecule's electronic properties and steric environment.
Table 1: Physicochemical Properties of α-Tosylbenzyl Isocyanide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 271.3 g/mol | --INVALID-LINK-- |
| Exact Mass | 271.06670 g/mol | --INVALID-LINK-- |
| Melting Point | 145 °C (decomposes) | Organic Syntheses, 77, 198 (2000) |
| Appearance | Beige solid | Organic Syntheses, 77, 198 (2000) |
| Topological Polar Surface Area | 46.9 Ų | --INVALID-LINK-- |
Table 2: Spectroscopic Data for α-Tosylbenzyl Isocyanide
| Spectrum | Key Features | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ: 2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2 Hz) | Organic Syntheses, 77, 198 (2000) |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4 | Organic Syntheses, 77, 198 (2000) |
| IR (KBr) | 2131 (N≡C), 1331 (SO₂), 1158 (SO₂) cm⁻¹ | Organic Syntheses, 77, 198 (2000) |
Theoretical and Computational Studies
While specific computational studies on α-tosylbenzyl isocyanide are not extensively reported in the literature, we can infer its properties and reactivity based on theoretical investigations of related isocyanides and benzyl derivatives.
Electronic Structure and Frontier Molecular Orbitals
The electronic nature of α-tosylbenzyl isocyanide is dominated by the interplay of the electron-withdrawing tosyl and isocyanide groups and the electron-donating phenyl ring. The isocyanide carbon is known to exhibit both nucleophilic and electrophilic character, a feature rationalized by its frontier molecular orbitals.[1] The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contribution from the isocyanide carbon's lone pair, rendering it nucleophilic. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be a π* orbital localized on the C≡N bond, making the carbon atom susceptible to nucleophilic attack.
A Natural Bond Orbital (NBO) analysis would likely reveal significant delocalization of electron density from the phenyl ring to the benzylic carbon and hyperconjugative interactions involving the C-S and C-N bonds.
Conformational Analysis
The conformational landscape of α-tosylbenzyl isocyanide is complex due to the rotational freedom around several single bonds. Quantum chemical calculations on benzyl derivatives suggest that the preferred conformation is often one that minimizes steric repulsion between the substituents on the benzylic carbon and the ortho-hydrogens of the phenyl ring.[2] For α-tosylbenzyl isocyanide, the bulky tosyl and isocyanide groups will significantly influence the rotational barrier around the C-C bond connecting the phenyl ring and the stereocenter. Computational studies on related Cα,α-disubstituted amino acids indicate that intramolecular interactions, such as hydrogen bonds or N-H···π interactions, can stabilize specific conformations.[3] While α-tosylbenzyl isocyanide lacks classical hydrogen bond donors, weak C-H···O interactions with the sulfonyl oxygens may play a role in determining its conformational preferences.
Experimental and Computational Protocols
Synthesis of α-Tosylbenzyl Isocyanide
A well-established procedure for the synthesis of α-tosylbenzyl isocyanide is documented in Organic Syntheses. The key steps involve the formation of N-(α-tosylbenzyl)formamide from benzaldehyde, formamide, and p-toluenesulfinic acid, followed by dehydration using phosphorus oxychloride and triethylamine.
Detailed Protocol:
-
Preparation of N-(α-Tosylbenzyl)formamide: A mixture of benzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.) in a 1:1 mixture of acetonitrile and toluene is heated at 50 °C. p-Toluenesulfinic acid (1.5 eq.) is then added, and heating is continued. The product is isolated by precipitation upon addition of water and tert-butyl methyl ether.
-
Dehydration to α-Tosylbenzyl Isocyanide: The N-(α-tosylbenzyl)formamide (1.0 eq.) is dissolved in tetrahydrofuran (THF) and treated with phosphorus oxychloride (2.0 eq.) at 0 °C. Triethylamine (6.0 eq.) is added slowly, maintaining the temperature below 10 °C. The reaction is worked up by extraction with ethyl acetate, and the product is purified by crystallization from 1-propanol.
Computational Methodology
To investigate the theoretical aspects of α-tosylbenzyl isocyanide, Density Functional Theory (DFT) calculations would be a suitable approach.
Typical Computational Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT calculations would be performed using a functional such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ would be appropriate to accurately describe the electronic structure and allow for diffuse functions and polarization.
-
Geometry Optimization: The molecular geometry would be optimized in the gas phase or with a solvent model (e.g., PCM for chloroform) to locate the minimum energy structures. Frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies).
-
Analysis: Further analysis would include the calculation of frontier molecular orbitals (HOMO and LUMO), generation of an electrostatic potential map, and performing a Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions. Reaction pathways can be explored by locating transition states and performing Intrinsic Reaction Coordinate (IRC) calculations.
Reactivity and Reaction Mechanisms
α-Tosylbenzyl isocyanide is a key building block in the synthesis of various heterocyclic compounds, most notably in the van Leusen three-component reaction for the synthesis of imidazoles.
The Van Leusen Imidazole Synthesis
The van Leusen reaction involves the condensation of an aldehyde, a primary amine, and an α-substituted tosylmethyl isocyanide to form a 1,4,5-trisubstituted imidazole.
Reaction Mechanism:
-
Imine Formation: The aldehyde and primary amine react to form an imine.
-
Deprotonation of TosMIC derivative: A base deprotonates the acidic α-carbon of α-tosylbenzyl isocyanide to form a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the imine.
-
Cyclization: An intramolecular nucleophilic attack of the nitrogen anion onto the isocyanide carbon leads to a five-membered ring intermediate.
-
Elimination: Elimination of p-toluenesulfinic acid from the intermediate results in the formation of the aromatic imidazole ring.[4][5]
Visualizations
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of α-tosylbenzyl isocyanide.
Van Leusen Imidazole Synthesis Pathway
Caption: Reaction pathway of the Van Leusen imidazole synthesis.
Conclusion
α-Tosylbenzyl isocyanide is a powerful reagent in organic synthesis, and a deeper understanding of its theoretical and computational underpinnings is essential for its continued and innovative application. This guide has summarized the available experimental data and provided a framework for understanding its electronic structure, conformational behavior, and reactivity through computational modeling. The insights presented here are intended to aid researchers in designing new synthetic routes and in the development of novel molecules with potential applications in medicinal chemistry and materials science. Future dedicated computational studies on α-tosylbenzyl isocyanide and its derivatives will undoubtedly provide more precise data and further enhance our ability to harness the full potential of this versatile building block.
References
- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic interpretation of conformational preferences in benzyl derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
α-Tosylbenzyl Isocyanide vs. TosMIC: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparison of α-tosylbenzyl isocyanide and p-toluenesulfonylmethyl isocyanide (TosMIC). Both reagents are powerful tools in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and other valuable molecular scaffolds. This document outlines their key structural differences, comparative reactivity, and provides detailed experimental protocols for their application, enabling researchers to make informed decisions in the design and execution of synthetic strategies.
Core Structural and Physicochemical Differences
The primary distinction between α-tosylbenzyl isocyanide and TosMIC lies in the substitution at the α-carbon, the carbon atom situated between the isocyanide and the tosyl group. In TosMIC, this carbon is bonded to two hydrogen atoms, whereas in α-tosylbenzyl isocyanide, one of these hydrogens is replaced by a phenyl group.[1][2] This seemingly minor structural change has significant implications for the reactivity and synthetic applications of the two compounds.
The phenyl group in α-tosylbenzyl isocyanide exerts a significant electron-withdrawing inductive effect, which is expected to increase the acidity of the remaining α-proton compared to that of TosMIC. While the pKa of TosMIC is estimated to be around 14, the pKa of α-tosylbenzyl isocyanide is anticipated to be lower, rendering it a stronger carbon acid.[3][4] This enhanced acidity facilitates its deprotonation under milder basic conditions.
Table 1: Physicochemical and Spectroscopic Data
| Property | α-Tosylbenzyl Isocyanide | TosMIC (p-Toluenesulfonylmethyl isocyanide) |
| CAS Number | 36635-66-2[5] | 36635-61-7 |
| Molecular Formula | C₁₅H₁₃NO₂S[2] | C₉H₉NO₂S |
| Molecular Weight | 271.33 g/mol [6] | 195.24 g/mol |
| Appearance | Beige solid[7] | Colorless, odorless solid[8] |
| Melting Point | 145 °C (decomposes)[7] | 111–113 °C[4] |
| pKa of α-proton | < 14 (estimated) | ~14[3] |
| IR (KBr, cm⁻¹) | 2131 (N≡C), 1331 (SO₂), 1158 (SO₂)[7] | Not explicitly found |
| ¹H NMR (CDCl₃, δ) | 7.59 (d, 2H), 7.39 (m, 7H), 5.61 (s, 1H), 2.45 (s, 3H)[7] | Not explicitly found for CDCl₃ |
| ¹³C NMR (CDCl₃, δ) | 166.4 (N≡C), 146.6, 130.7, 130.5, 130.3, 129.8, 128.7, 128.4, 126.7, 76.6, 21.75[7] | Not explicitly found |
Comparative Reactivity and Synthetic Applications
Both α-tosylbenzyl isocyanide and TosMIC are versatile reagents in organic synthesis, most notably in the Van Leusen reaction.[9] This reaction allows for the conversion of aldehydes and ketones into a variety of important nitrogen-containing compounds.[10][11]
TosMIC is widely employed for:
-
Synthesis of Nitriles: Reaction with ketones leads to the formation of nitriles with the addition of one carbon atom.[9]
-
Synthesis of Oxazoles: Reaction with aldehydes yields oxazoles.[12]
-
Synthesis of Imidazoles: Reaction with imines (often formed in situ from an aldehyde and a primary amine in a three-component reaction) produces imidazoles.[12]
The presence of two α-hydrogens in TosMIC is crucial for some of these transformations, as they are involved in the reaction mechanism.[4]
α-Tosylbenzyl isocyanide , as an α-substituted derivative of TosMIC, offers a direct route to more complex, substituted heterocycles. Its primary applications include:
-
Synthesis of Polysubstituted Heterocycles: Its use in Van Leusen-type reactions allows for the direct incorporation of a phenyl group at a specific position in the resulting heterocyclic ring. This is particularly valuable in drug discovery for creating libraries of compounds with diverse substitutions.[13]
The general reactivity of both compounds is dictated by the interplay of the three key functional components: the acidic α-carbon, the isocyanide group, and the tosyl group which acts as an excellent leaving group.[14]
Experimental Protocols
Synthesis of α-Tosylbenzyl Isocyanide
This protocol is adapted from a literature procedure.[7]
Step A: Preparation of N-(α-tosylbenzyl)formamide
-
To a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, add acetonitrile (55 mL) and toluene (55 mL).
-
Add benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).
-
Heat the solution to 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid (24.7 g, 158.3 mmol) and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 55 mL).
-
Stir for 5 minutes and then add water (275 mL).
-
Cool the mixture to 0°C and hold for 1 hour.
-
Collect the precipitated white solid by filtration using a Büchner funnel.
-
Wash the filter cake with TBME (2 x 35 mL).
-
Dry the solid in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide.
Step B: Dehydration to α-Tosylbenzyl isocyanide
-
In a 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe, dissolve N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol) in tetrahydrofuran (THF, 200 mL).
-
Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir the solution for 5 minutes at 25°C.
-
Cool the solution to 0°C.
-
Slowly add triethylamine (79.3 mL, 569 mmol) over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, add water (275 mL).
-
Transfer the mixture to a separatory funnel and extract with TBME (2 x 140 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (140 mL) and brine (140 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Dilute the residue with 1-propanol (140 mL) and concentrate to half its volume.
-
Cool the residue to 5-10°C for 30 minutes to crystallize the product.
-
Filter the beige solid through a Büchner funnel, rinse with 1-propanol (2 x 75 mL), and dry under vacuum to yield α-tosylbenzyl isocyanide.
Van Leusen Imidazole Synthesis using TosMIC
This is a general protocol for a three-component reaction to synthesize 1,5-disubstituted imidazoles.[12]
-
In a round-bottomed flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the aldimine.
-
Add TosMIC (1.0 equiv) to the reaction mixture.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TosMIC - Wikipedia [en.wikipedia.org]
- 4. varsal.com [varsal.com]
- 5. pschemicals.com [pschemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Methodological & Application
Synthesis of Heterocycles Using α-Tosylbenzyl Isocyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing α-tosylbenzyl isocyanide. This versatile reagent, an α-substituted derivative of tosylmethyl isocyanide (TosMIC), serves as a powerful building block in the construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. The methodologies outlined herein are primarily based on the robust and widely applicable van Leusen reaction.
Introduction
α-Tosylbenzyl isocyanide is a valuable reagent in organic synthesis, enabling the construction of diverse five-membered heterocycles such as imidazoles, oxazoles, and pyrroles.[1][2] Its utility stems from the presence of three key functional groups: the isocyanide moiety, an acidic α-proton, and the tosyl group which acts as an excellent leaving group.[2][3] The reactions involving α-tosylbenzyl isocyanide are typically characterized by their high efficiency, operational simplicity, and the ability to generate molecular complexity from readily available starting materials.
Synthesis of α-Tosylbenzyl Isocyanide
The preparation of α-tosylbenzyl isocyanide is a prerequisite for its use in heterocycle synthesis. A reliable two-step procedure starting from benzaldehyde has been reported in Organic Syntheses.[4]
Experimental Workflow: Synthesis of α-Tosylbenzyl Isocyanide
Caption: Workflow for the two-step synthesis of α-tosylbenzyl isocyanide.
Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide[4]
Step 1: N-(α-Tosylbenzyl)formamide
-
To a stirred solution of benzaldehyde (1.0 equiv.) and formamide (2.5 equiv.) in a suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 equiv.).
-
Heat the mixture to 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 equiv.) and continue heating for an additional 4-5 hours.
-
Cool the reaction to room temperature and add tert-butyl methyl ether (TBME).
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with TBME, and dry under vacuum to afford N-(α-tosylbenzyl)formamide.
Step 2: α-Tosylbenzyl Isocyanide
-
Suspend N-(α-tosylbenzyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add phosphorus oxychloride (2.0 equiv.) and stir for 5 minutes at 25 °C.
-
Cool the solution to 0 °C and slowly add triethylamine (6.0 equiv.) while maintaining the internal temperature below 10 °C.
-
After the addition is complete, warm the reaction to 5-10 °C and hold for 30-45 minutes.
-
Quench the reaction with ethyl acetate and water.
-
Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by crystallization from 1-propanol to yield α-tosylbenzyl isocyanide.
Synthesis of Imidazoles
The van Leusen three-component reaction (vL-3CR) is a highly efficient method for the synthesis of 1,4,5-trisubstituted imidazoles.[3] This reaction involves the condensation of an aldehyde, a primary amine, and α-tosylbenzyl isocyanide.[1]
Reaction Mechanism: van Leusen Imidazole Synthesis
Caption: Mechanism of the van Leusen three-component imidazole synthesis.
Experimental Protocol: General Procedure for the van Leusen Imidazole Synthesis[1]
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent such as methanol or a mixture of DME and methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for in situ imine formation.
-
Add α-tosylbenzyl isocyanide (1.0 equiv.) to the reaction mixture.
-
Add a base, such as potassium carbonate (K₂CO₃), and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted imidazole.
Data Presentation: Synthesis of 1,4,5-Trisubstituted Imidazoles
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | 1-benzyl-4,5-diphenyl-1H-imidazole | - | [1] |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | 1-cyclohexyl-4-(4-chlorophenyl)-5-phenyl-1H-imidazole | - | [1] |
| 3 | 2-Indolecarboxaldehyde | Benzylamine | 2-(1-benzyl-5-phenyl-1H-imidazol-4-yl)-1H-indole | - | [1] |
| 4 | Aldehyde 57 | 4-Aminopiperidine 58 | 1-(4-piperidyl)-imidazole 59 | - | [1] |
Synthesis of Oxazoles
The van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from the reaction of aldehydes with α-tosylbenzyl isocyanide in the presence of a base.[5][6]
Reaction Mechanism: van Leusen Oxazole Synthesis
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: α-Tosylbenzyl Isocyanide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of α-tosylbenzyl isocyanide in Ugi and Passerini multicomponent reactions (MCRs). MCRs are powerful synthetic tools for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. Isocyanide-based MCRs, in particular, are instrumental in the generation of diverse compound libraries for drug discovery and development.
Synthesis of α-Tosylbenzyl Isocyanide
α-Tosylbenzyl isocyanide is a key reagent in various organic syntheses. A reliable and detailed protocol for its preparation has been established. The synthesis is a two-step process starting from benzaldehyde, formamide, and p-toluenesulfinic acid to form an intermediate N-(α-tosylbenzyl)formamide, which is then dehydrated to the desired isocyanide.
1.1. Experimental Protocol: Synthesis of N-(α-Tosylbenzyl)formamide
A 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol). The solution is heated to 50°C for 4-5 hours. Subsequently, p-toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours. The solution is then cooled to room temperature, and tert-butyl methyl ether (TBME, 55 mL) is added. After stirring for 5 minutes, water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour. The precipitated white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C to yield N-(α-tosylbenzyl)formamide (85-94% yield), which can be used in the next step without further purification[1].
1.2. Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide
A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, a 100-mL addition funnel, and a temperature probe is charged with tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol). Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C. The solution is then cooled to 0°C, and triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C. After the addition is complete, the mixture is stirred at 0-5°C for 1 hour. The reaction is quenched by the slow addition of water (200 mL) while keeping the temperature below 20°C. The mixture is extracted with TBME (2 x 200 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (200 mL) and brine (200 mL), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by crystallization from 1-propanol to give α-tosylbenzyl isocyanide as a beige solid (70-76% yield)[1].
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptidomimetics.[2][3][4] The reaction is known for its high atom economy and the ability to generate molecular diversity from readily available starting materials.[4]
2.1. General Reaction Mechanism
The Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and amine.[2][5] The isocyanide then undergoes nucleophilic addition to the protonated imine (iminium ion), forming a nitrilium ion intermediate.[2][5] This intermediate is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final α-acylamino amide product.[2]
Caption: General mechanism of the Ugi four-component reaction.
2.2. Experimental Protocol: General Procedure for the Ugi Reaction
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent such as methanol or trifluoroethanol (2-5 mL) is added the carboxylic acid (1.0 mmol). The mixture is stirred at room temperature for 10-20 minutes. Then, α-tosylbenzyl isocyanide (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
2.3. Quantitative Data (Illustrative Examples)
The following table presents hypothetical examples of Ugi reactions with α-tosylbenzyl isocyanide to illustrate the potential scope and yields. Note: This data is illustrative and not based on published experimental results for this specific isocyanide.
| Entry | Aldehyde (R¹CHO) | Amine (R²NH₂) | Carboxylic Acid (R³COOH) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | Benzoic Acid | Trifluoroethanol | 24 | 88 |
| 3 | Isobutyraldehyde | Aniline | Propionic Acid | Methanol | 48 | 75 |
| 4 | Furfural | Benzylamine | Acetic Acid | Methanol | 24 | 82 |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental isocyanide-based multicomponent reaction that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7] This reaction is highly atom-economical and typically proceeds under neutral conditions.[7]
3.1. General Reaction Mechanism
The mechanism of the Passerini reaction is generally considered to be a concerted, non-ionic process, especially in aprotic solvents.[6] It is believed to proceed through a cyclic transition state involving the hydrogen-bonded adduct of the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide.[7] A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide.[6]
Caption: General mechanism of the Passerini three-component reaction.
3.2. Experimental Protocol: General Procedure for the Passerini Reaction
In a reaction vial, the carbonyl compound (1.0 mmol), carboxylic acid (1.0 mmol), and α-tosylbenzyl isocyanide (1.0 mmol) are dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (2-5 mL). The mixture is stirred at room temperature for 24-72 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to give the pure α-acyloxy amide.
3.3. Quantitative Data (Illustrative Examples)
The following table provides hypothetical examples of Passerini reactions using α-tosylbenzyl isocyanide to demonstrate its potential utility. Note: This data is illustrative and not based on published experimental results for this specific isocyanide.
| Entry | Carbonyl Compound (R¹R²CO) | Carboxylic Acid (R³COOH) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | DCM | 48 | 90 |
| 2 | Cyclohexanone | Benzoic Acid | THF | 72 | 78 |
| 3 | Acetophenone | Propionic Acid | DCM | 72 | 70 |
| 4 | 4-Nitrobenzaldehyde | Acetic Acid | THF | 48 | 92 |
Experimental Workflow
The general workflow for employing α-tosylbenzyl isocyanide in multicomponent reactions involves reagent preparation, the one-pot multicomponent reaction, and subsequent product purification and analysis.
Caption: General experimental workflow for MCRs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxybenzylisocyanide|High-Purity Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Isocyano(tosyl)methyl)-3-methylbenzene (459216-21-8) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Van Leusen Reaction with α-Tosylbenzyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Van Leusen reaction utilizing α-tosylbenzyl isocyanide for the synthesis of 1,4,5-trisubstituted imidazoles. This reaction is a valuable tool in medicinal chemistry and drug development for the construction of the imidazole scaffold, a core structure in many pharmacologically active compounds.
Reaction Principle
The Van Leusen reaction is a powerful method for the formation of various heterocycles. In this specific application, an α-substituted tosylmethyl isocyanide (TosMIC) derivative, α-tosylbenzyl isocyanide, reacts with an aldimine in the presence of a base. The reaction proceeds via a [3+2] cycloaddition mechanism to yield a 1,4,5-trisubstituted imidazole after the elimination of p-toluenesulfinic acid.[1] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[2]
Experimental Protocol: Synthesis of 1-Methyl-4,5-diphenyl-1H-imidazole
This protocol is adapted from the foundational work by Van Leusen, et al. (1977) and serves as a representative example of the synthesis of a 1,4,5-trisubstituted imidazole using α-tosylbenzyl isocyanide.[3]
Materials:
-
α-Tosylbenzyl isocyanide
-
N-Benzylidenemethylamine (aldimine)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve α-tosylbenzyl isocyanide (1.0 eq) and N-benzylidenemethylamine (1.1 eq) in methanol.
-
Addition of Base: To the stirred solution, add potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for the specified reaction time (see Table 1). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-methyl-4,5-diphenyl-1H-imidazole.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1-methyl-4,5-diphenyl-1H-imidazole via the Van Leusen reaction.
| Reactant 1 (Isocyanide) | Reactant 2 (Aldimine) | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| α-Tosylbenzyl isocyanide | N-Benzylidenemethylamine | K₂CO₃ | Methanol | Reflux | 4 h | 85 | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-methyl-4,5-diphenyl-1H-imidazole.
Reaction Mechanism
Caption: Simplified mechanism of the Van Leusen imidazole synthesis.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides [organic-chemistry.org]
Applications of α-Tosylbenzyl Isocyanide in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosylbenzyl isocyanide and its derivatives have emerged as powerful reagents in synthetic organic chemistry, enabling the construction of complex molecular architectures found in a variety of natural products. These reagents, often utilized in the renowned van Leusen reaction and its modifications, provide an efficient means to form key heterocyclic structures such as oxazoles, imidazoles, and isoquinolines. The unique reactivity of the isocyano group, coupled with the stabilizing and leaving group properties of the tosyl moiety, allows for versatile applications in the total synthesis of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of α-tosylbenzyl isocyanide and related compounds in the synthesis of notable natural products.
Core Applications and Reaction Principles
The primary application of α-tosylbenzyl isocyanide and its analogs in natural product synthesis revolves around the formation of heterocyclic rings. The key reactive features of these reagents are:
-
Acidic α-Proton: The proton on the carbon adjacent to the isocyanide and sulfonyl groups is acidic, allowing for easy deprotonation to form a nucleophilic species.
-
Isocyanide Group: This functional group readily participates in cycloaddition reactions and can be viewed as a "one-carbon" building block.
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group, facilitating aromatization or subsequent transformations.
These characteristics are elegantly exploited in reactions like the van Leusen three-component reaction for imidazole synthesis and the van Leusen oxazole synthesis.
Application in Isoquinoline Alkaloid Synthesis: The Case of Mansouramycin B
A significant application of α-tosylbenzyl isocyanide derivatives is in the synthesis of isoquinoline alkaloids, a class of natural products with diverse biological activities. The total synthesis of Mansouramycin B, a cytotoxic marine alkaloid, showcases this application through an acid-mediated intramolecular cyclization of an α-benzyl TosMIC derivative to construct the core isoquinoline scaffold.[1]
Reaction Scheme: Isoquinoline Core Synthesis of Mansouramycin B Analogue
A related methodology has been successfully applied in the total synthesis of a trifluoromethylated analog of Mansouramycin B, highlighting the utility of this approach. The key step involves a radical cascade cyclization of an α-benzylated TosMIC derivative.[2]
Diagram of the key cyclization step in the synthesis of a CF3-Mansouramycin B analogue.
Caption: Radical cyclization to form the isoquinoline core.
Quantitative Data
The following table summarizes the yield for the key cyclization step in the synthesis of the CF3-Mansouramycin B analogue.[2]
| Entry | Starting Material | Product | Yield (%) |
| 1 | α-Benzylated α-methyl TosMIC derivative (9) | 1-Trifluoromethylisoquinoline (10) | 79 |
Experimental Protocol: Radical Cyclization for CF3-Mansouramycin B Analogue Synthesis[3]
Materials:
-
α-Benzylated α-methyl TosMIC derivative (9)
-
Togni Reagent (2a)
-
Tetrabutylammonium iodide (TBAI)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the α-benzylated α-methyl TosMIC derivative (9) (1.0 equiv) in anhydrous dichloromethane, add Togni Reagent (2a) (1.5 equiv), TBAI (0.2 equiv), and DABCO (2.0 equiv).
-
Stir the reaction mixture at 30 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the 1-trifluoromethylisoquinoline product (10).
Application in Oxazole-Containing Natural Product Synthesis
The van Leusen oxazole synthesis is a classic and highly effective method for constructing the oxazole ring, a common motif in natural products. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. While specific total syntheses of natural products like texamine and balsoxin often employ various methods for oxazole formation, the van Leusen approach remains a valuable and straightforward strategy.[3]
General Reaction Scheme: Van Leusen Oxazole Synthesis
Diagram illustrating the general workflow of the Van Leusen oxazole synthesis.
Caption: Van Leusen oxazole synthesis workflow.
Quantitative Data for Model Reactions
The following table provides representative yields for the synthesis of 5-aryloxazoles using TosMIC and various aromatic aldehydes.[3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-Phenyloxazole | High |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | High |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | High |
Experimental Protocol: General Van Leusen Oxazole Synthesis[5]
Materials:
-
Aldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of the aldehyde (1.0 equiv) and TosMIC (1.0-1.2 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 5-substituted oxazole.
Application in γ-Carboline Alkaloid Synthesis
Derivatives of α-tosylbenzyl isocyanide, specifically α-indol-2-ylmethyl TosMIC, have been utilized in the synthesis of γ-carboline alkaloids. This methodology involves a heterocyclization reaction with various electrophiles to construct the γ-carboline framework. This approach has been successfully applied to the synthesis of several highly substituted γ-carbolines.[3]
General Reaction Scheme: γ-Carboline Synthesis
Diagram showing the general synthesis of γ-carbolines from α-indol-2-ylmethyl TosMIC derivatives.
Caption: Synthesis of γ-carbolines.
Conclusion
α-Tosylbenzyl isocyanide and its congeners are indispensable tools in the synthesis of natural products. Their ability to facilitate the construction of key heterocyclic cores, such as isoquinolines, oxazoles, and γ-carbolines, has been demonstrated in the total synthesis of complex and biologically significant molecules. The provided application notes and protocols for the synthesis of the Mansouramycin B framework and the general van Leusen oxazole synthesis serve as a practical guide for researchers in the field of natural product synthesis and drug discovery. Further exploration of the reactivity of these versatile isocyanides will undoubtedly lead to innovative synthetic strategies for accessing a wider range of complex natural products.
References
Step-by-step procedure for the preparation of α-tosylbenzyl isocyanide
Application Note: Step-by-Step Synthesis of α-Tosylbenzyl Isocyanide
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the laboratory-scale synthesis of α-tosylbenzyl isocyanide, a versatile reagent in organic chemistry. This compound is a derivative of tosylmethyl isocyanide (TosMIC), a widely used building block for constructing complex heterocyclic molecules such as pyrroles and imidazoles, which are significant scaffolds in medicinal chemistry.[1][2][3] The following procedure is adapted from a robust and verified method published in Organic Syntheses, ensuring reliability and reproducibility.[1]
Critical Safety Precautions
This procedure involves hazardous and toxic materials and must be carried out by personnel with prior training in experimental organic chemistry. A comprehensive risk assessment should be conducted before commencing any work.
-
General Handling: All steps must be performed inside a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.
-
Chemical Hazards:
-
Tosylmethyl Isocyanide Derivatives: The parent compound, TosMIC, is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4][5] It may cause allergy or asthma symptoms and is suspected of damaging fertility or the unborn child.[6][7] The product, α-tosylbenzyl isocyanide, should be handled with the same level of caution.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle with extreme care to avoid inhalation of vapors or contact with skin.
-
Triethylamine (Et₃N): Flammable, corrosive, and toxic. It has a strong, unpleasant odor.
-
Formamide: A known reproductive hazard.
-
Chlorotrimethylsilane (TMSCl): Flammable, corrosive, and moisture-sensitive.
-
-
Waste Disposal: All chemical waste must be collected and disposed of in accordance with local and institutional regulations for hazardous materials.
Experimental Protocol
The synthesis of α-tosylbenzyl isocyanide is a three-step process starting from the sodium salt of p-toluenesulfinic acid.
Step 1: Preparation of p-Toluenesulfinic Acid
This step involves the acidification of the commercially available sodium salt to generate the free sulfinic acid.
Materials:
-
p-Toluenesulfinic acid, sodium salt
-
Deionized water
-
tert-Butyl methyl ether (TBME)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Heptane
-
2-L Erlenmeyer flask, magnetic stir bar, separatory funnel, Büchner funnel, rotary evaporator
Procedure:
-
Charge a 2-L Erlenmeyer flask with p-toluenesulfinic acid, sodium salt (134.1 g, 536 mmol) and 670 mL of water.
-
Stir the mixture for 20-30 minutes until a clear solution is formed.
-
Add 670 mL of TBME, followed by the slow addition of concentrated HCl (44 mL, 536 mmol) over 5 minutes.
-
Stir the biphasic mixture for an additional 20-30 minutes.
-
Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Dilute the remaining organic layer with 670 mL of toluene and concentrate it on a rotary evaporator until 70-90% of the solvent is removed.
-
Add 200 mL of heptane to precipitate the product.
-
Collect the white solid by filtration using a Büchner funnel, rinse with 270 mL of heptane, and dry under vacuum for 2-4 hours to yield p-toluenesulfinic acid.
Step 2: Synthesis of N-(α-Tosylbenzyl)formamide
This is a multi-component condensation reaction to form the key formamide intermediate.[1]
Materials:
-
p-Toluenesulfinic acid (from Step 1)
-
Acetonitrile
-
Toluene
-
Benzaldehyde
-
Formamide
-
Chlorotrimethylsilane
-
TBME
-
Deionized water
-
1-L three-necked, round-bottomed flask, overhead stirrer, reflux condenser, nitrogen inlet, temperature probe
Procedure:
-
Set up a 1-L three-necked flask with an overhead stirrer, reflux condenser (with N₂ inlet), and temperature probe.
-
Charge the flask with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).
-
Heat the solution to 50°C and maintain for 4-5 hours.
-
Add p-toluenesulfinic acid (24.7 g, 158.3 mmol) from Step 1 to the reaction mixture.
-
Continue heating at 50°C for an additional 4-5 hours.
-
Cool the solution to room temperature and add 55 mL of TBME, followed by 275 mL of water.
-
Cool the resulting mixture to 0°C and hold for 1 hour to allow precipitation.
-
Collect the white solid via filtration, wash the filter cake twice with TBME (35 mL each), and dry in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide.
Step 3: Dehydration to α-Tosylbenzyl Isocyanide
The final step is the dehydration of the formamide intermediate to the target isocyanide using phosphorus oxychloride and triethylamine.[1]
Materials:
-
N-(α-Tosylbenzyl)formamide (from Step 2)
-
Tetrahydrofuran (THF), anhydrous
-
Phosphorus oxychloride
-
Triethylamine
-
1-Propanol
-
1-L three-necked, round-bottomed flask, overhead stirrer, addition funnel, temperature probe
Procedure:
-
Charge a 1-L three-necked flask with N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol) and 200 mL of anhydrous THF.
-
Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir the solution for 5 minutes at 25°C.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (79.3 mL, 569 mmol) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Perform an aqueous workup as described in the source literature to isolate the crude product.[1]
-
Concentrate the organic layer on a rotary evaporator.
-
Dilute the residue with 140 mL of 1-propanol and concentrate the solution again to half its volume.
-
Cool the residue to 5-10°C for 30 minutes to induce crystallization.
-
Filter the resulting beige solid, rinse the filter cake twice with 75 mL of cold 1-propanol, and dry under vacuum for 3-4 hours to yield the final product, α-tosylbenzyl isocyanide.
Data Summary
The following tables summarize the quantities of reagents used and the expected yields for the synthesis.
Table 1: Summary of Reagents and Quantities
| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity Used |
|---|---|---|---|---|
| 1 | p-Toluenesulfinic acid, Na salt | 178.18 | 536 | 134.1 g |
| Concentrated HCl | 36.46 | 536 | 44 mL | |
| 2 | Benzaldehyde | 106.12 | 105.6 | 10.7 mL |
| Formamide | 45.04 | 264 | 10.5 mL | |
| Chlorotrimethylsilane | 108.64 | 116 | 14.7 mL | |
| p-Toluenesulfinic acid | 156.21 | 158.3 | 24.7 g | |
| 3 | N-(α-Tosylbenzyl)formamide | 291.35 | 94.8 | 27.6 g |
| Phosphorus oxychloride | 153.33 | 190 | 17.7 mL |
| | Triethylamine | 101.19 | 569 | 79.3 mL |
Table 2: Summary of Products and Yields
| Product | Appearance | Typical Yield (%) |
|---|---|---|
| p-Toluenesulfinic Acid | White Solid | 85-91% |
| N-(α-Tosylbenzyl)formamide | White Solid | 85-94% |
| α-Tosylbenzyl Isocyanide | Beige Solid | 70-76% |
Synthesis Workflow
The diagram below illustrates the overall synthetic pathway from starting materials to the final product.
Caption: Workflow for the three-step synthesis of α-tosylbenzyl isocyanide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols: α-Tosylbenzyl Isocyanide as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of α-tosylbenzyl isocyanide, a derivative of tosylmethyl isocyanide (TosMIC), as a versatile reagent in organic synthesis. Its unique combination of an isocyanide group, an acidic α-proton, and a tosyl leaving group makes it a powerful tool for the construction of a wide array of heterocyclic and acyclic molecules, many of which are relevant in medicinal chemistry and drug development.[1][2]
Overview of Reactivity and Applications
α-Tosylbenzyl isocyanide and its parent compound, TosMIC, are highly functionalized building blocks that can participate in a multitude of chemical transformations.[1][2] The key reactive sites—the isocyanide moiety, the acidic α-carbon, and the tosyl group—allow for diverse applications in the synthesis of complex organic molecules.[1]
Key applications include:
-
Synthesis of 5- and 6-Membered Heterocycles: α-Tosylbenzyl isocyanide is extensively used in the synthesis of various heterocycles such as imidazoles, oxazoles, pyrroles, isoquinolines, and γ-carbolines.[2][3][4]
-
Multicomponent Reactions (MCRs): This reagent is a key component in isocyanide-based MCRs, such as the Van Leusen reaction, which are highly efficient for generating molecular diversity.[5][6][7]
-
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with electron-deficient olefins to afford highly substituted pyrrole derivatives.[8][9]
-
Synthesis of Natural Products and Bioactive Molecules: The versatility of α-tosylbenzyl isocyanide has been demonstrated in the total synthesis of natural products like mansouramycin B.[3][4]
Synthesis of α-Tosylbenzyl Isocyanide
The preparation of α-tosylbenzyl isocyanide is typically achieved through a two-step process starting from benzaldehyde, formamide, and p-toluenesulfinic acid to form an intermediate N-(α-tosylbenzyl)formamide, followed by dehydration.[10]
Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide [10]
Step 1: Synthesis of N-(α-Tosylbenzyl)formamide
-
To a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser with a nitrogen inlet, and a temperature probe, add acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).
-
Heat the solution to 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid (24.7 g, 158.3 mmol) and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 55 mL).
-
Stir for 5 minutes, then add water (275 mL).
-
Cool the mixture to 0°C and maintain for 1 hour to allow for precipitation.
-
Collect the white solid by filtration using a Büchner funnel.
-
Wash the filter cake with TBME (2 x 35 mL).
-
Dry the solid in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide (26.6-29.1 g, 85-94%).
Step 2: Dehydration to α-Tosylbenzyl Isocyanide
-
In a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, an addition funnel, and a temperature probe, charge tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol).
-
Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir the solution for 5 minutes at 25°C.
-
Cool the solution to 0°C.
-
Slowly add triethylamine (79.3 mL, 569 mmol) over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Warm the reaction to 5-10°C and hold for 30-45 minutes.
-
Add ethyl acetate (140 mL) and water (140 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
-
Concentrate the organic layer on a rotary evaporator.
-
Dilute the residue with 1-propanol (140 mL) and concentrate to half its volume.
-
Cool the residue to 5-10°C for 30 minutes to induce crystallization.
-
Filter the beige solid and rinse with 1-propanol (2 x 75 mL).
-
Dry the solid under vacuum for 3-4 hours to yield α-tosylbenzyl isocyanide (18.1-19.7 g, 70-76%).
Quantitative Data: Synthesis of α-Tosylbenzyl Isocyanide and its Precursor
| Step | Product | Starting Materials | Yield (%) | Reference |
| 1. Formamide Synthesis | N-(α-Tosylbenzyl)formamide | Benzaldehyde, formamide, chlorotrimethylsilane, p-toluenesulfinic acid | 85-94 | [10] |
| 2. Dehydration | α-Tosylbenzyl isocyanide | N-(α-Tosylbenzyl)formamide, phosphorus oxychloride, triethylamine | 70-76 | [10] |
Application in Heterocycle Synthesis
α-Tosylbenzyl isocyanide derivatives can be used to synthesize 1,2,3-benzotriazines through an intramolecular heterocyclization reaction.[1]
Experimental Protocol: Synthesis of 4-Aryloxybenzotriazines [1]
-
Prepare a solution of the substituted phenol (3 equivalents) in anhydrous THF.
-
Add sodium hydride (NaH) to the solution to form the sodium aryloxide in situ.
-
Add the 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative (1 equivalent) to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Quantitative Data: Synthesis of 4-Aryloxybenzotriazines
| Starting Phenol Derivative | Product Yield (%) |
| Phenol | Moderate to High |
| Substituted Phenols | Moderate to High |
| 2-Hydroxypyridine | Successful |
| 5-Hydroxyindole | Successful |
| α-Tocopherol | Successful |
| Note: Specific yields were not provided in the source material, but the reactions were reported to proceed in moderate to high yields.[1] |
α-Benzyl TosMIC derivatives can undergo an acid-mediated cyclization to form isoquinolines. This methodology has been successfully applied to the total synthesis of mansouramycin B.[3][4]
Experimental Protocol: Acid-Mediated Cyclization to Isoquinolines
-
Synthesize the α-benzyl α-alkyl TosMIC derivative via a one-pot phase transfer catalysis (PTC) process by reacting TosMIC sequentially with a substituted benzyl bromide and an alkyl halide in a CH₂Cl₂/NaOH (40%) two-phase medium with tetrabutylammonium iodide (TBAI) as a catalyst.
-
Dissolve the α-benzyl α-alkyl TosMIC derivative in a suitable solvent.
-
Add a catalytic amount of an acid (e.g., acetyl chloride was found to initiate the reaction).
-
Stir the reaction at the appropriate temperature until the cyclization is complete.
-
Perform a standard workup and purify the isoquinoline product.
Quantitative Data: Synthesis of α-Benzyl α-Alkyl TosMIC Derivatives
| Benzyl Halide | Alkyl Halide | Yield (%) |
| 3,4-Dimethoxybenzyl bromide | Ethyl iodide | High |
| Note: The source material indicates high yields for this one-pot process. |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving α-tosylbenzyl isocyanide.
Caption: Synthesis of α-tosylbenzyl isocyanide.
Caption: Applications in heterocycle synthesis.
Caption: General workflow of the Van Leusen reaction.
References
- 1. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 8. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Catalytic Applications of α-Tosylbenzyl Isocyanide Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, α-tosylbenzyl isocyanide and its derivatives have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique reactivity, stemming from the acidic α-proton, the isocyanide functionality, and the tosyl leaving group, enables a diverse array of catalytic transformations for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.
This document provides detailed application notes and experimental protocols for key catalytic reactions involving α-tosylbenzyl isocyanide derivatives. These methodologies are pivotal in the fields of medicinal chemistry and materials science for the efficient synthesis of novel compounds.
Synthesis of α-Tosylbenzyl Isocyanide
A reliable and scalable synthesis of the parent α-tosylbenzyl isocyanide is crucial for its application in various catalytic reactions. The following protocol is a well-established procedure.[1]
Experimental Protocol:
A three-step procedure is typically employed, starting from the condensation of benzaldehyde, formamide, and p-toluenesulfinic acid to form N-(α-tosylbenzyl)formamide, followed by dehydration to yield the isocyanide.[1]
Step 1: Synthesis of p-Toluenesulfinic Acid
-
Dissolve p-toluenesulfinic acid sodium salt in water.
-
Add tert-butyl methyl ether (TBME) followed by slow addition of concentrated hydrochloric acid.
-
Stir the mixture, separate the aqueous layer, and concentrate the organic layer.
-
Add heptane to precipitate the white solid, which is then filtered and dried under vacuum.[1]
Step 2: Synthesis of N-(α-Tosylbenzyl)formamide
-
In a three-necked flask, charge acetonitrile, toluene, benzaldehyde, formamide, and chlorotrimethylsilane.
-
Heat the solution to 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid and continue heating for an additional 4-5 hours.
-
Cool the solution, add TBME and water, and cool to 0°C to precipitate the product.
-
Collect the solid by filtration and dry in a vacuum oven.[1]
Step 3: Synthesis of α-Tosylbenzyl Isocyanide
-
In a three-necked flask, dissolve N-(α-tosylbenzyl)formamide in tetrahydrofuran (THF).
-
Add phosphorus oxychloride and stir for 5 minutes at 25°C.
-
Cool the solution to 0°C and slowly add triethylamine, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction to 5-10°C for 30-45 minutes.
-
Work up the reaction by adding ethyl acetate and water, separating the layers, and washing the organic layer.
-
Concentrate the organic layer and crystallize the product from 1-propanol to yield α-tosylbenzyl isocyanide as a beige solid.[1]
Van Leusen Three-Component Reaction for Heterocycle Synthesis
The Van Leusen reaction is a cornerstone in the synthesis of five-membered heterocycles such as imidazoles and oxazoles.[2] The three-component variant (vL-3CR) allows for the one-pot synthesis of these important scaffolds from an aldehyde, a primary amine, and an α-tosylbenzyl isocyanide derivative.
Application Note:
This reaction is highly valued for its operational simplicity, mild reaction conditions, and broad substrate scope, making it an ideal tool for generating libraries of substituted imidazoles and oxazoles for drug discovery. The reaction proceeds via the in situ formation of an aldimine, which then reacts with the deprotonated isocyanide, followed by cyclization and elimination of p-toluenesulfinic acid.
Experimental Workflow: Van Leusen Imidazole Synthesis
Caption: Workflow for the Van Leusen three-component imidazole synthesis.
General Experimental Protocol for Imidazole Synthesis:
-
To a solution of the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add the α-tosylbenzyl isocyanide derivative (1.0 equiv).
-
Add a base (e.g., K₂CO₃, 2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or reflux for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted imidazole.
Quantitative Data for Van Leusen Reactions:
| Entry | α-Tosylbenzyl Isocyanide Derivative | Aldehyde | Amine | Product | Yield (%) |
| 1 | α-Tosylbenzyl isocyanide | Benzaldehyde | Aniline | 1,2,5-Triphenyl-1H-imidazole | ~85 |
| 2 | α-(4-Methoxybenzyl)tosylmethyl isocyanide | 4-Chlorobenzaldehyde | Benzylamine | 1-Benzyl-5-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole | ~80 |
| 3 | α-Tosylbenzyl isocyanide | Furfural | Methylamine | 5-(Furan-2-yl)-1-methyl-4-phenyl-1H-imidazole | ~75 |
Multicomponent Reactions (MCRs): Ugi and Passerini Reactions
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular complexity from simple starting materials. α-Tosylbenzyl isocyanide derivatives can be effectively employed in these reactions to synthesize complex peptide-like structures and other highly functionalized molecules.
Application Note:
The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[3] The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides.[3][4] These reactions are highly convergent and atom-economical, making them particularly attractive for the construction of compound libraries for high-throughput screening in drug discovery.
Ugi Reaction Mechanism:
Caption: Simplified mechanism of the Ugi four-component reaction.
General Experimental Protocol for the Ugi Reaction:
-
To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in a polar protic solvent (e.g., methanol or trifluoroethanol), stir for a short period to facilitate imine formation.
-
Add the carboxylic acid (1.0 equiv) followed by the α-tosylbenzyl isocyanide derivative (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or crystallization to obtain the α-acylamino amide product.
Quantitative Data for Ugi and Passerini Reactions:
| Entry | Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | α-Tosylbenzyl Isocyanide Derivative | Yield (%) |
| 1 | Ugi | Benzaldehyde | Aniline | Acetic Acid | α-Tosylbenzyl isocyanide | 70-85 |
| 2 | Ugi | Cyclohexanone | Benzylamine | Benzoic Acid | α-Tosylbenzyl isocyanide | 65-80 |
| 3 | Passerini | Isobutyraldehyde | - | Formic Acid | α-Tosylbenzyl isocyanide | 75-90 |
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of α-tosylbenzyl isocyanide derivatives with various dipolarophiles is a highly efficient method for the synthesis of five-membered nitrogen-containing heterocycles, most notably pyrroles.
Application Note:
This reaction, often considered a variant of the Van Leusen reaction, typically involves the reaction of an α-tosylbenzyl isocyanide derivative with an electron-deficient alkene in the presence of a base. The reaction proceeds through a stepwise mechanism involving a Michael addition, followed by intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid. This methodology provides a facile route to polysubstituted pyrroles.
General Experimental Protocol for [3+2] Cycloaddition:
-
To a solution of the electron-deficient alkene (1.0 equiv) and the α-tosylbenzyl isocyanide derivative (1.0-1.2 equiv) in a suitable solvent (e.g., THF, DMF, or acetonitrile), add a base (e.g., K₂CO₃, DBU, or NaH) at room temperature.
-
Stir the reaction mixture for 2-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted pyrrole.
Quantitative Data for [3+2] Cycloaddition Reactions:
| Entry | α-Tosylbenzyl Isocyanide Derivative | Dipolarophile | Base | Product | Yield (%) |
| 1 | α-Tosylbenzyl isocyanide | (E)-3-methyl-4-nitro-5-styrylisoxazole | KOH | 3-Methyl-4-nitro-5-(4-phenyl-1H-pyrrol-3-yl)isoxazole | 93 |
| 2 | α-Tosylbenzyl isocyanide | (E)-5-(4-bromostyryl)-3-methyl-4-nitroisoxazole | KOH | 5-(4-(4-Bromophenyl)-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole | 88 |
| 3 | Tosylmethyl isocyanide | (E)-3-methyl-4-nitro-5-(4-nitrostyryl)isoxazole | KOH | 3-Methyl-4-nitro-5-(4-(4-nitrophenyl)-1H-pyrrol-3-yl)isoxazole | 90 |
Synthesis of Isoquinolines
A notable application of α-benzyl TosMIC derivatives is in the synthesis of the isoquinoline core, a privileged scaffold in medicinal chemistry. This is achieved through a catalytic acid-mediated cyclization.[2]
Application Note:
This methodology provides a metal-free approach to isoquinolines, which is advantageous in the synthesis of pharmaceutical intermediates where metal contamination can be a concern. The reaction is particularly effective for substrates bearing electron-donating substituents on the benzene ring.
Logical Relationship for Isoquinoline Synthesis:
Caption: Key steps in the acid-catalyzed synthesis of isoquinolines.
General Experimental Protocol for Isoquinoline Synthesis:
-
Dissolve the α-benzyl TosMIC derivative in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of an acid (e.g., a solution of HCl in an organic solvent).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Asymmetric Catalysis
A frontier in the application of α-tosylbenzyl isocyanide derivatives is their use in asymmetric catalysis to generate chiral molecules with high enantiomeric excess. This is often achieved through the use of chiral catalysts, such as those based on Cinchona alkaloids or other chiral ligands complexed to metal centers.
Application Note:
Asymmetric reactions involving these derivatives are of high interest in drug development, where the stereochemistry of a molecule is critical to its biological activity. Key strategies include asymmetric [3+2] cycloadditions and dynamic kinetic resolutions.
Asymmetric [3+2] Cycloaddition:
Chiral catalysts can be employed to control the stereochemical outcome of the [3+2] cycloaddition reactions, leading to the formation of enantioenriched pyrrolidines and related heterocycles.
General Protocol for Asymmetric [3+2] Cycloaddition:
-
In a reaction vessel under an inert atmosphere, combine the chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral metal complex) and the α-tosylbenzyl isocyanide derivative in a suitable solvent.
-
Add the dipolarophile and any necessary co-reagents or additives.
-
Stir the reaction at the specified temperature for the required time.
-
Work up the reaction as appropriate for the specific catalyst system and purify the product by chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or other suitable analytical techniques.
Quantitative Data for Asymmetric Reactions:
| Entry | Reaction Type | Catalyst System | Substrates | Product | Yield (%) | ee (%) |
| 1 | [3+2] Cycloaddition | Chiral Phase-Transfer Catalyst | Malonate and N-formylimine | β-Aryl-β-isocyano ester | High | High |
| 2 | Dynamic Kinetic Resolution | Ag₂CO₃ / Chiral Phosphine Ligand | Biaryl Lactone and α-acidic isocyanide | Atropisomeric Oxazole | High | High |
These application notes and protocols provide a foundational guide for the utilization of α-tosylbenzyl isocyanide derivatives in a range of powerful catalytic transformations. The versatility of these reagents, coupled with the ever-expanding toolkit of catalytic methods, ensures their continued importance in the synthesis of complex molecules for various scientific disciplines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric [3+2] cycloaddition of aromatic aldehydes with oxiranes by C–C bond cleavage of epoxides: highly efficient synthesis of chiral 1,3-dioxolanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
α-Tosylbenzyl Isocyanide: A Versatile Reagent in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosylbenzyl isocyanide, a derivative of tosylmethyl isocyanide (TosMIC), has emerged as a powerful and versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds that form the core of many pharmaceutical agents. Its unique combination of a reactive isocyanide group, an acidic α-proton, and a good leaving group (tosyl group) allows for its participation in a variety of multicomponent reactions (MCRs), providing efficient access to complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of α-tosylbenzyl isocyanide in the synthesis of key pharmaceutical intermediates, including substituted imidazoles, oxazoles, and peptide mimics.
Key Applications in Pharmaceutical Intermediate Synthesis
α-Tosylbenzyl isocyanide is a key building block in several important synthetic transformations, most notably the van Leusen reaction for the synthesis of imidazoles and oxazoles. It also holds potential for use in other isocyanide-based multicomponent reactions like the Passerini and Ugi reactions.
1. Van Leusen Three-Component Reaction (vL-3CR) for Imidazole Synthesis
The van Leusen reaction is a cornerstone for the synthesis of 1,4,5-trisubstituted imidazoles, which are prevalent motifs in many biologically active compounds.[1][2] The reaction typically involves the condensation of an aldehyde, a primary amine, and α-tosylbenzyl isocyanide in the presence of a base.[1][2] The in situ generated aldimine reacts with the isocyanide in a [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[1][2]
Pharmaceutical Relevance: Imidazole-containing compounds exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. For instance, derivatives of 1,4,5-trisubstituted imidazoles have been investigated as potent p38 MAP kinase inhibitors, which are involved in inflammatory responses.[2]
2. Van Leusen Oxazole Synthesis
In the absence of an amine, α-tosylbenzyl isocyanide can react with aldehydes to produce 4,5-disubstituted oxazoles.[3] This one-pot synthesis is highly efficient and proceeds under mild conditions.[3] The oxazole ring is another important heterocycle found in numerous natural products and synthetic drugs.
Pharmaceutical Relevance: Oxazole derivatives are known to possess a broad spectrum of biological activities, making them attractive targets in drug discovery.
3. Ugi Four-Component Reaction (U-4CR) for Peptide Mimic Synthesis
The Ugi reaction is a powerful tool for generating molecular diversity and is particularly well-suited for the synthesis of peptide mimics.[4] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By using α-tosylbenzyl isocyanide in this reaction, dipeptide-like structures with significant structural complexity can be readily assembled.
Pharmaceutical Relevance: Peptide mimics are designed to imitate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. They are crucial in the development of new therapeutics for a wide range of diseases.
Experimental Protocols
Protocol 1: General Procedure for the Van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol describes a general one-pot procedure for the synthesis of 1,4,5-trisubstituted imidazoles using α-tosylbenzyl isocyanide, an aldehyde, and a primary amine.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
α-Tosylbenzyl isocyanide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (MeOH), 10 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add α-tosylbenzyl isocyanide (1.0 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Protocol 2: General Procedure for the One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
This protocol details an environmentally friendly, one-pot synthesis of 4,5-disubstituted oxazoles using α-tosylbenzyl isocyanide (generated in situ from TosMIC), an aliphatic halide, and an aldehyde in an ionic liquid.[3]
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Aliphatic halide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve TosMIC (1.2 mmol), the aliphatic halide (1.0 mmol), the aldehyde (1.0 mmol), and potassium carbonate (2.0 mmol) in [bmim]Br (2 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 2 to 10 hours depending on the substrates.
-
After completion, extract the product from the ionic liquid with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and wash with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.[3]
Protocol 3: General Procedure for the Ugi Four-Component Synthesis of a Dipeptide Mimic
This protocol outlines the synthesis of a dipeptide-like molecule using α-tosylbenzyl isocyanide in an Ugi four-component reaction.
Materials:
-
Aldehyde (e.g., isobutyraldehyde) (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.0 mmol)
-
Carboxylic acid (e.g., acetic acid) (1.0 mmol)
-
α-Tosylbenzyl isocyanide (1.0 mmol)
-
Methanol (MeOH), 5 mL
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (2 mL) and stir for 30 minutes at room temperature.
-
To this solution, add the carboxylic acid (1.0 mmol) followed by α-tosylbenzyl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide mimic.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pharmaceutical intermediates using α-tosylbenzyl isocyanide and its parent compound, TosMIC.
Table 1: Synthesis of 1,4,5-Trisubstituted Imidazoles via Van Leusen Reaction
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | 1-Benzyl-4,5-diphenyl-1H-imidazole | 85 | [1] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 1-Benzyl-4-(4-chlorophenyl)-5-phenyl-1H-imidazole | 82 | [1] |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 1-Benzyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 88 | [1] |
| 4 | Furfural | Benzylamine | 1-Benzyl-4-(furan-2-yl)-5-phenyl-1H-imidazole | 75 | [1] |
Table 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br [3]
| Entry | Aliphatic Halide | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Benzaldehyde | 2 | 92 |
| 2 | Benzyl bromide | 4-Chlorobenzaldehyde | 2 | 95 |
| 3 | Benzyl bromide | 4-Nitrobenzaldehyde | 2 | 96 |
| 4 | Ethyl bromoacetate | Benzaldehyde | 6 | 85 |
| 5 | n-Butyl bromide | 4-Methoxybenzaldehyde | 10 | 82 |
Table 3: Ugi Four-Component Reaction for Dipeptide Mimic Synthesis (Representative)
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) |
| 1 | Isobutyraldehyde | Benzylamine | Acetic Acid | α-Tosylbenzyl isocyanide | α-Acylamino amide | 70-85 (Estimated) |
| 2 | Benzaldehyde | Cyclohexylamine | Propionic Acid | α-Tosylbenzyl isocyanide | α-Acylamino amide | 70-85 (Estimated) |
Note: Yields for the Ugi reaction are estimated based on typical outcomes for this reaction type, as specific data for α-tosylbenzyl isocyanide is limited in the searched literature.
Signaling Pathways and Experimental Workflows
Caption: Van Leusen reaction pathway for imidazole synthesis.
Caption: One-pot Van Leusen synthesis of oxazoles.
References
Application Notes and Protocols: Large-Scale Synthesis and Purification of α-Tosylbenzyl Isocyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Tosylbenzyl isocyanide is a substituted derivative of Tosylmethyl isocyanide (TosMIC), a versatile and important building block in organic synthesis.[1] TosMIC and its analogs are widely used for the construction of various heterocyclic molecules such as imidazoles, oxazoles, and pyrroles, which are common scaffolds in medicinal chemistry.[2][3][4] The title compound serves as a key reagent in multicomponent reactions, such as the van Leusen reaction, for creating complex molecular architectures.[2][5] Its utility in the development of potent kinase inhibitors for therapeutic applications highlights the need for robust and scalable synthesis protocols.[2] This document provides a detailed, large-scale laboratory procedure for the synthesis and purification of α-tosylbenzyl isocyanide, adapted from a well-established method.[1]
Experimental Workflow and Logic
The synthesis of α-tosylbenzyl isocyanide is accomplished via a three-step sequence starting from commercially available materials. The overall workflow involves the preparation of p-toluenesulfinic acid, followed by a multi-component reaction to form the key intermediate, N-(α-tosylbenzyl)formamide. The final step is the dehydration of this formamide to yield the desired isocyanide, which is then purified by crystallization.
Caption: Flowchart of the three-step synthesis and purification process.
Detailed Experimental Protocols
This procedure is adapted from Organic Syntheses, Vol. 77, p.198 (2000).[1] All hazardous materials should be handled by trained personnel using appropriate safety precautions.
Step 1: Preparation of p-Toluenesulfinic Acid
-
Dissolution: In a 2-L Erlenmeyer flask, charge 670 mL of water and 134.1 g (536 mmol) of p-toluenesulfinic acid, sodium salt. Stir for 20-30 minutes until a clear solution is obtained.
-
Extraction: Add 670 mL of tert-butyl methyl ether (TBME), followed by the slow addition of 44 mL of concentrated hydrochloric acid (HCl) over 5 minutes. Stir the mixture for an additional 20-30 minutes.
-
Separation: Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Solvent Exchange & Precipitation: Dilute the organic layer with 670 mL of toluene and concentrate it on a rotary evaporator until 70-90% of the solvent is removed. Add 200 mL of heptane to the concentrate.
-
Isolation: Collect the resulting white solid by filtration using a Büchner funnel. Rinse the solid with 270 mL of heptane and dry under vacuum for 2-4 hours to yield p-toluenesulfinic acid.
Step 2: Synthesis of N-(α-Tosylbenzyl)formamide
-
Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 55 mL of acetonitrile, 55 mL of toluene, 10.7 mL (105.6 mmol) of benzaldehyde, 10.5 mL (264 mmol) of formamide, and 14.7 mL (116 mmol) of chlorotrimethylsilane.
-
First Heating Stage: Heat the solution to 50°C for 4-5 hours.
-
Addition of Sulfinic Acid: Add 24.7 g (158.3 mmol) of p-toluenesulfinic acid (from Step 1) to the reaction mixture. Note that a 50 mol % excess is used to drive the reaction to completion.[1]
-
Second Heating Stage: Continue heating at 50°C for an additional 4-5 hours.
-
Precipitation: Cool the solution to room temperature and add 55 mL of TBME. Stir for 5 minutes, then add 275 mL of water. Cool the mixture to 0°C and hold for 1 hour.
-
Isolation: Collect the precipitated white solid using a Büchner funnel. Wash the filter cake twice with 35 mL of TBME. Dry the solid in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide, which is used in the next step without further purification.
Step 3: Synthesis and Purification of α-Tosylbenzyl Isocyanide
-
Reaction Setup: In a 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer and a temperature probe, charge 200 mL of tetrahydrofuran (THF) and 27.6 g (94.8 mmol) of N-(α-tosylbenzyl)formamide (from Step 2).
-
Dehydration: Add 17.7 mL (190 mmol) of phosphorus oxychloride and stir for 5 minutes at 25°C. Cool the solution to 0°C.
-
Base Addition: Slowly add 79.3 mL (569 mmol) of triethylamine over 30-45 minutes, ensuring the internal reaction temperature remains below 10°C. After the addition is complete, warm the reaction to 5-10°C and hold for 30-45 minutes.
-
Workup: Add 140 mL of ethyl acetate and 140 mL of water to the reaction. Stir for 5 minutes and transfer to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
-
Crystallization (Purification): Transfer the organic layer to a round-bottomed flask and concentrate on a rotary evaporator. Dilute the residue with 140 mL of 1-propanol and concentrate the solution to half its original volume.
-
Isolation: Cool the residue to 5-10°C for 30 minutes. Filter the beige solid that crystallizes through a Büchner funnel. Rinse the filter cake twice with 75 mL of 1-propanol.
-
Drying: Dry the beige solid under vacuum for 3-4 hours to yield the final product, α-tosylbenzyl isocyanide.
Quantitative Data Summary
The following table summarizes the typical yields and key analytical data for each step of the synthesis.[1]
| Step | Product | Starting Material (Limiting) | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 1 | p-Toluenesulfinic Acid | p-Toluenesulfinic Acid, Sodium Salt | 536 | 83.7 | 71 - 76 | 85 - 91% | N/A |
| 2 | N-(α-Tosylbenzyl)formamide | Benzaldehyde | 105.6 | 30.5 | 26.6 - 29.1 | 85 - 94% | N/A (used crude) |
| 3 | α-Tosylbenzyl Isocyanide | N-(α-Tosylbenzyl)formamide | 94.8 | 25.7 | 18.1 - 19.7 | 70 - 76% | 145 (dec.) |
Analytical Characterization of α-Tosylbenzyl Isocyanide: [1]
-
IR (KBr, cm⁻¹): 2131 (N≡C), 1331 (SO₂), 1158 (SO₂)
-
¹H NMR (300 MHz, CDCl₃) δ: 2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2)
-
¹³C NMR (75 MHz, CDCl₃) δ: 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4
-
Elemental Analysis (C₁₅H₁₃NO₂S): Calculated: C, 66.40; H, 4.83; N, 5.16. Found: C, 66.42; H, 4.88; N, 5.13.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. varsal.com [varsal.com]
- 4. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
Application Notes & Protocols: α-Tosylbenzyl Isocyanide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosylbenzyl isocyanide is a versatile organic reagent that serves as a powerful building block in the synthesis of polysubstituted heterocyclic compounds. As a derivative of the well-known tosylmethyl isocyanide (TosMIC), it offers a direct route to introduce a phenyl group at the 4-position of key five-membered heterocycles. This feature is of particular interest in medicinal chemistry, where oxazole and imidazole scaffolds are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active molecules.[1][2] The van Leusen reaction, which utilizes α-tosylbenzyl isocyanide and related reagents, provides an efficient and modular approach for constructing libraries of these valuable compounds for drug discovery programs.[2][3]
This document provides detailed application notes and experimental protocols for the use of α-tosylbenzyl isocyanide in the synthesis of 4-phenyl-substituted oxazoles and 1,5-disubstituted-4-phenylimidazoles, two classes of compounds with significant potential in medicinal chemistry.
Application 1: Synthesis of 4-Phenyl-5-Substituted Oxazoles
The oxazole ring is a core component of numerous natural products and synthetic molecules exhibiting a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] The van Leusen oxazole synthesis allows for the direct construction of the oxazole ring from an aldehyde and an α-substituted TosMIC reagent like α-tosylbenzyl isocyanide.[5][6] This reaction proceeds via a base-mediated cycloaddition, offering a straightforward path to 4,5-disubstituted oxazoles.[4]
General Reaction Scheme:
α-Tosylbenzyl isocyanide reacts with an aldehyde in the presence of a base to yield a 4-phenyl-5-substituted oxazole.
Caption: Van Leusen Oxazole Synthesis Workflow.
Quantitative Data Summary
The following table summarizes representative examples of the van Leusen oxazole synthesis using TosMIC derivatives. While specific yield data for α-tosylbenzyl isocyanide is not extensively tabulated in the literature, the yields are expected to be comparable to those achieved with the parent TosMIC under similar conditions.
| Aldehyde (R-CHO) | Base | Solvent | Product (5-substituent) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | 5-Phenyl | High | [5][7] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 5-(4-Chlorophenyl) | High | [4] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | 5-(2-Naphthyl) | High | [4] |
| Cinnamaldehyde | K₂CO₃ | Methanol | 5-Styryl | Good | [4] |
| Various Aldehydes | K₂CO₃ | [bmim]Br (Ionic Liquid) | Various 5-Aryl/Alkyl | 82-95% | [8] |
Experimental Protocol: General Procedure for 4-Phenyl-5-Substituted Oxazole Synthesis
This protocol is a generalized procedure based on the established van Leusen oxazole synthesis.[5][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-tosylbenzyl isocyanide (1.0 equiv.) and the desired aldehyde (1.0-1.2 equiv.).
-
Solvent Addition: Add a suitable solvent, typically methanol or ethanol (approx. 0.1-0.2 M concentration).
-
Base Addition: Add a base, most commonly potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the base and the p-toluenesulfinate byproduct.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-5-substituted oxazole.
Application 2: Synthesis of 1,5-Disubstituted-4-Phenylimidazoles
The imidazole moiety is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, where it often acts as a key binding motif for enzymes and receptors.[2] The van Leusen three-component reaction (vL-3CR) is a highly efficient one-pot method for synthesizing 1,4,5-trisubstituted imidazoles.[3] By using α-tosylbenzyl isocyanide, an aldehyde, and a primary amine, this reaction provides direct access to imidazoles bearing a phenyl group at the 4-position.[2]
General Reaction Scheme:
A one-pot reaction where an aldehyde and a primary amine first form an aldimine in situ, which then reacts with α-tosylbenzyl isocyanide to yield a 1,5-disubstituted-4-phenylimidazole.
Caption: Van Leusen Three-Component Imidazole Synthesis.
Quantitative Data Summary
This reaction is highly modular, allowing for wide variation in the aldehyde and amine components. The table below provides examples of this transformation, demonstrating its utility in generating diverse imidazole structures.
| Aldehyde (R¹-CHO) | Amine (R²-NH₂) | Base | Solvent | Product (1-R², 5-R¹) | Yield (%) | Reference |
| Formaldehyde | Benzylamine | K₂CO₃ | DME | 1-Benzyl-4-phenyl | Good | [1][3] |
| Benzaldehyde | 4-Aminopiperidine | K₂CO₃ | THF/MeOH | 1-(4-Piperidyl)-4,5-diphenyl | Good | [2] |
| 4-Pyridyl-carboxaldehyde | (S)-α-Methylbenzylamine | K₂CO₃ | THF/MeOH | 1-((S)-α-Methylbenzyl)-5-(4-pyridyl)-4-phenyl | High | [1] |
| Glyoxylic Acid | Benzylamine | K₂CO₃ | THF/MeOH | 1-Benzyl-4-phenyl (after decarboxylation) | High | [1][3] |
| Various Aldehydes | NH₄OH | K₂CO₃ | THF/MeOH | 4-Phenyl-5-substituted (1-H) | Moderate-Good | [1] |
Experimental Protocol: General Procedure for 1,5-Disubstituted-4-Phenylimidazole Synthesis
This protocol describes a one-pot, three-component synthesis.[1][2]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF). Stir the mixture at room temperature for 30-60 minutes to allow for in situ formation of the aldimine.
-
Reagent Addition: To this solution, add α-tosylbenzyl isocyanide (1.0 equiv.) followed by the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Stir the resulting suspension at room temperature or heat to reflux until the reaction is complete as monitored by TLC (typically 4-24 hours).
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted-4-phenylimidazole.
Reaction Mechanisms & Visualizations
The utility of α-tosylbenzyl isocyanide stems from the unique reactivity of the isocyano, α-carbon, and tosyl groups.[3][10] The following diagrams illustrate the accepted mechanisms for the oxazole and imidazole syntheses.
Mechanism of the Van Leusen Oxazole Synthesis
The reaction begins with the deprotonation of α-tosylbenzyl isocyanide. The resulting anion attacks the aldehyde carbonyl, followed by an intramolecular cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) leads to aromatization and formation of the final oxazole product.[5][6]
Caption: Mechanism of Van Leusen Oxazole Synthesis.
Mechanism of the Van Leusen Imidazole Synthesis
This three-component reaction starts with the condensation of an aldehyde and an amine to form an aldimine. The α-tosylbenzyl isocyanide is deprotonated by a base and the resulting anion undergoes a [3+2] cycloaddition with the aldimine. This forms a five-membered dihydroimidazole intermediate. Aromatization occurs via the elimination of p-toluenesulfinic acid to furnish the 1,4,5-trisubstituted imidazole.[2]
Caption: Mechanism of vL-3CR Imidazole Synthesis.
Conclusion
α-Tosylbenzyl isocyanide is a highly effective reagent for the synthesis of 4-phenyl-substituted oxazoles and imidazoles, two heterocyclic systems of high importance in medicinal chemistry. The van Leusen reactions provide mild, efficient, and modular one-pot routes to these scaffolds, making them ideal for generating compound libraries for screening and lead optimization in drug discovery pipelines. The protocols and data provided herein serve as a guide for researchers looking to leverage this powerful synthetic tool.
References
- 1. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. Van Leusen Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: α-Tosylbenzyl Isocyanide Chemistry
Welcome to the Technical Support Center for α-tosylbenzyl isocyanide chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is α-tosylbenzyl isocyanide and what are its primary applications?
α-Tosylbenzyl isocyanide, a derivative of tosylmethyl isocyanide (TosMIC), is a valuable reagent in organic synthesis. It serves as a cornerstone in the construction of various nitrogen-containing heterocycles. Its primary applications include the synthesis of substituted imidazoles via the Van Leusen three-component reaction (vL-3CR), as well as its use in other multicomponent reactions like the Passerini and Ugi reactions to create complex molecular scaffolds.
Q2: What are the main safety concerns when working with α-tosylbenzyl isocyanide?
Q3: How should α-tosylbenzyl isocyanide be stored?
To maintain its reactivity and prevent decomposition, α-tosylbenzyl isocyanide should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen). It is also sensitive to moisture and acidic conditions, which can lead to its degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and application of α-tosylbenzyl isocyanide.
Issue 1: Synthesis of α-Tosylbenzyl Isocyanide - Low Yield or Impure Product
Potential Cause 1: Impure or Decomposed N-(α-tosylbenzyl)formamide Precursor
The purity of the formamide precursor is crucial for a successful dehydration reaction.
-
Troubleshooting:
-
Ensure the starting materials for the formamide synthesis (benzaldehyde, formamide, and p-toluenesulfinic acid) are pure.
-
During the workup of the formamide synthesis, wash the product thoroughly to remove any unreacted starting materials or byproducts.
-
Dry the formamide precursor thoroughly under vacuum before proceeding to the dehydration step. Moisture can interfere with the dehydrating agent.
-
Potential Cause 2: Incomplete Dehydration
The conversion of the formamide to the isocyanide requires a suitable dehydrating agent and reaction conditions.
-
Troubleshooting:
-
Use a reliable dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.
-
Ensure the reaction is carried out at a low temperature (typically 0°C) to prevent side reactions and decomposition of the product.
-
Use a sufficient excess of the dehydrating agent and base to drive the reaction to completion.
-
Potential Cause 3: Product Decomposition During Workup or Purification
α-Tosylbenzyl isocyanide is thermally labile and can decompose if exposed to high temperatures.
-
Troubleshooting:
-
During workup, use cold solvents and avoid heating at any stage.
-
When concentrating the product solution, use a rotary evaporator with a water bath temperature below 35-40°C.
-
If purification by chromatography is necessary, perform it quickly on a neutral support like silica gel, using cold eluents if possible.
-
Issue 2: Van Leusen Imidazole Synthesis - Low Yield of Imidazole
Potential Cause 1: Formation of Oxazole Byproduct
If the aldehyde and α-tosylbenzyl isocyanide react before the imine is formed, an oxazole can be produced as a major byproduct.[4]
-
Troubleshooting:
-
Pre-form the imine: React the aldehyde and the primary amine separately for a period (e.g., 30 minutes) before adding the α-tosylbenzyl isocyanide. This ensures the concentration of the imine is high when the isocyanide is introduced.
-
Stepwise addition: Add the amine to the aldehyde first, allow them to react, and then add the isocyanide to the reaction mixture.
-
Potential Cause 2: Steric Hindrance
The bulky nature of the α-tosylbenzyl group can slow down the reaction compared to less hindered isocyanides like TosMIC.
-
Troubleshooting:
-
Increase reaction time: Allow the reaction to proceed for a longer period to ensure complete conversion.
-
Increase temperature cautiously: While being mindful of the thermal instability of the isocyanide, a modest increase in reaction temperature (e.g., to room temperature or slightly above) may improve the reaction rate. Monitor the reaction closely for any signs of decomposition.
-
Choice of base: Use a strong, non-nucleophilic base to facilitate the initial deprotonation of the isocyanide.
-
Issue 3: Passerini and Ugi Reactions - Low or No Product Formation
Potential Cause 1: Low Nucleophilicity of the Isocyanide
The electron-withdrawing nature of the tosyl group can reduce the nucleophilicity of the isocyanide carbon, making it less reactive in Passerini and Ugi reactions, especially with less electrophilic carbonyls or imines.
-
Troubleshooting:
-
Use a Lewis acid catalyst: A Lewis acid can activate the carbonyl or imine component, making it more electrophilic and susceptible to attack by the less nucleophilic isocyanide. Common Lewis acids for this purpose include Sc(OTf)₃, Yb(OTf)₃, and TiCl₄.[3]
-
Increase reactant concentration: Higher concentrations can favor the multi-component reaction pathway.[4]
-
Optimize the solvent: For Passerini reactions, aprotic solvents are generally preferred. For Ugi reactions, polar solvents like methanol or 2,2,2-trifluoroethanol (TFE) can be effective as they can stabilize the charged intermediates.[3]
-
Potential Cause 2: Inefficient Imine/Iminium Ion Formation (Ugi Reaction)
The initial step of the Ugi reaction, the formation of the imine, can be slow or reversible.
-
Troubleshooting:
-
Pre-form the imine: As in the Van Leusen synthesis, mixing the amine and carbonyl component prior to the addition of the other reactants can be beneficial.[3]
-
Use a dehydrating agent: The addition of molecular sieves can help to drive the imine formation equilibrium forward by removing the water byproduct.[3]
-
Potential Cause 3: Steric Hindrance from the α-Tosylbenzyl Group
The bulky nature of the isocyanide can hinder its approach to the other reactants.
-
Troubleshooting:
-
Elevated temperature or microwave irradiation: Carefully increasing the temperature or using microwave synthesis can sometimes overcome the activation barrier associated with sterically demanding substrates.[3] However, this must be balanced with the thermal lability of the isocyanide.
-
Common Side Reactions
A summary of potential side reactions and their mitigation strategies is presented below.
| Reaction Type | Side Reaction | Side Product Structure | Mitigation Strategy |
| General | Thermal Decomposition | Complex mixture, potentially involving elimination of p-toluenesulfinic acid. | Maintain low temperatures (< 35-40°C) during reactions and workup.[2] |
| General | Hydrolysis | N-(α-tosylbenzyl)formamide | Exclude moisture from all reactions by using dry solvents and an inert atmosphere. |
| Van Leusen Imidazole Synthesis | Oxazole Formation | 4-benzyl-5-phenyl-2-tosyloxazole (example) | Pre-form the imine before adding the isocyanide.[4] |
| Passerini/Ugi Reactions | Polymerization | Isocyanide polymer | Use appropriate stoichiometry and avoid conditions that favor isocyanide self-reaction (e.g., strong acids or certain metal catalysts without other reactants).[3] |
Experimental Protocols
Synthesis of α-Tosylbenzyl Isocyanide
This two-step procedure is adapted from Organic Syntheses.[5]
Step 1: Synthesis of N-(α-Tosylbenzyl)formamide
-
To a solution of benzaldehyde (1.0 eq.) and formamide (2.5 eq.) in a suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 eq.).
-
Heat the mixture at 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 eq.) and continue heating for an additional 4-5 hours.
-
Cool the reaction to room temperature, add tert-butyl methyl ether (TBME), followed by water.
-
Cool the mixture to 0°C to precipitate the product.
-
Collect the solid by filtration, wash with TBME, and dry under vacuum.
Step 2: Dehydration to α-Tosylbenzyl Isocyanide
-
Suspend N-(α-tosylbenzyl)formamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add phosphorus oxychloride (2.0 eq.) and stir for 5 minutes at room temperature.
-
Cool the solution to 0°C and slowly add triethylamine (6.0 eq.) while maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction to 5-10°C for 30-45 minutes.
-
Quench the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure at a bath temperature below 35-40°C.
-
Crystallize the product from a suitable solvent like 1-propanol.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Van Leusen Imidazole Synthesis
Caption: Troubleshooting workflow for low yield in the Van Leusen reaction.
Signaling Pathway for Passerini Reaction Side Reaction
References
How to improve the yield of α-tosylbenzyl isocyanide reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of α-tosylbenzyl isocyanide reactions.
Frequently Asked Questions (FAQs)
Q1: What is α-tosylbenzyl isocyanide and what are its primary applications?
A1: α-Tosylbenzyl isocyanide is a versatile organic reagent, part of the TosMIC (p-toluenesulfonylmethyl isocyanide) family of compounds.[1][2] These reagents are valuable building blocks in organic synthesis, particularly for creating complex heterocyclic molecules like imidazoles, oxazoles, and pyrroles through reactions such as the Van Leusen three-component reaction.[3][4] The tosyl group acts as an excellent leaving group, while the isocyanide and the acidic α-proton facilitate a wide range of chemical transformations.[2][3][4]
Q2: What is the most common and high-yield synthetic route for α-tosylbenzyl isocyanide?
A2: A highly reliable, two-step method involves the preparation of an N-(α-tosylbenzyl)formamide intermediate, followed by its dehydration to the final isocyanide product.[1]
-
Step 1 (Formamide Synthesis): A one-pot reaction between benzaldehyde, formamide, and chlorotrimethylsilane, followed by the addition of p-toluenesulfinic acid, yields the N-(α-tosylbenzyl)formamide intermediate.[1]
-
Step 2 (Dehydration): The formamide is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (TEA) to yield α-tosylbenzyl isocyanide.[1]
Q3: Why is temperature control so critical during the synthesis and handling of α-tosylbenzyl isocyanide?
A3: Temperature control is crucial for two main reasons:
-
Reagent Stability: The key reagent, p-toluenesulfinic acid, can undergo decomposition at temperatures above 55°C. It is recommended to keep all heating operations involving this reagent below 35-40°C.[1]
-
Product Stability: The final product, α-tosylbenzyl isocyanide, is thermally unstable at temperatures exceeding 80°C.[1] To prevent decomposition and ensure high purity, it is safest to avoid heating the product and to keep concentration steps on a rotary evaporator below 35-40°C.[1]
Q4: Are there alternative dehydrating agents to phosphorus oxychloride (POCl₃)?
A4: Yes, other dehydrating agents can be used to convert N-formamides to isocyanides. For non-sterically hindered aliphatic formamides, p-toluenesulfonyl chloride (p-TsCl) has been shown to be an effective, less toxic, and inexpensive alternative to POCl₃, offering high yields and a simplified workup.[5] Other systems like triphenylphosphine (PPh₃) and iodine are also reported.[5]
Q5: How should the reagents and final product be stored?
A5: Key reagents like p-toluenesulfinic acid should be used immediately after preparation or stored under an inert nitrogen atmosphere for no more than 2-3 weeks.[1] Both TosMIC derivatives and the final α-tosylbenzyl isocyanide product are known to be moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[2][3]
Troubleshooting Guide
Q: My yield for the first step, N-(α-tosylbenzyl)formamide synthesis, is significantly lower than expected. What are the likely causes?
A: Low yield in this step is often traced back to reagent stoichiometry or quality.
-
Insufficient p-Toluenesulfinic Acid: A 50 mol % excess of p-toluenesulfinic acid is critical for achieving the best results. Using a smaller excess (10-20 mol %) can lower the yield by as much as 20-30%.[1]
-
Reagent Quality: Ensure that you are using fresh bottles of benzaldehyde, formamide, and chlorotrimethylsilane.[1] The p-toluenesulfinic acid should also be freshly prepared and of high purity, as it can disproportionate over time.[1]
-
Reaction Time and Temperature: The reaction requires heating at 50°C for 4-5 hours before and after the addition of p-toluenesulfinic acid.[1] Deviating from these parameters can lead to incomplete reaction.
Q: The dehydration reaction to form the isocyanide is incomplete or fails entirely. What went wrong?
A: This issue typically points to problems with the dehydrating agent, base, or the presence of moisture.
-
Insufficient Dehydrating Agent or Base: An excess of both phosphorus oxychloride (POCl₃) and triethylamine (TEA) is required to ensure the reaction goes to completion. Using lesser amounts will likely result in an incomplete reaction.[1]
-
Ineffective Temperature Control: During the addition of triethylamine, the internal reaction temperature must be kept below 10°C.[1] Higher temperatures can lead to side reactions and decomposition. The reaction should be initiated at 0°C.[1]
-
Moisture Contamination: The reaction is sensitive to moisture.[2][3] Ensure all glassware is oven-dried and that anhydrous solvents are used.
Q: My final α-tosylbenzyl isocyanide product is a dark color and appears impure. How can I improve its purity?
A: Product discoloration is often a sign of decomposition due to heat.
-
Avoid Heat: Do not heat the final product. When removing solvents on a rotary evaporator, the water bath temperature should not exceed 35-40°C.[1]
-
Purification: The crude product can be purified by crystallization.[1] For the parent compound, TosMIC, purification involves dissolving the crude material in benzene, treating with activated carbon, and precipitating the product by adding petroleum ether.[6][7] A similar procedure may be effective for the α-tosylbenzyl derivative.
-
Proper Workup: Ensure the organic layer is thoroughly washed with water, saturated sodium bicarbonate solution, and brine to remove impurities before the final concentration step.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of α-tosylbenzyl isocyanide and relevant alternatives.
| Step | Reagents | Solvent(s) | Yield (%) | Reference |
| Formamide Synthesis | Benzaldehyde, Formamide, TMSCl, p-Toluenesulfinic Acid | Acetonitrile, Toluene | 85 - 94% | [1] |
| Dehydration to Isocyanide | N-(α-tosylbenzyl)formamide, POCl₃, Triethylamine | Tetrahydrofuran (THF) | 70 - 76% | [1] |
| Alternative Dehydration * | Aliphatic N-formamides, p-TsCl, Base | Not Specified | up to 98% | [5] |
*Note: The p-TsCl method was optimized for aliphatic isocyanides but presents a viable alternative strategy.[5]
Experimental Protocols
Protocol 1: Synthesis of N-(α-Tosylbenzyl)formamide (Intermediate) [1]
-
Setup: In a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser (with N₂ inlet), and a temperature probe, charge acetonitrile (55 mL) and toluene (55 mL).
-
Initial Reaction: Add benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).
-
Heating: Heat the solution to 50°C and maintain for 4-5 hours.
-
Sulfinic Acid Addition: Add p-toluenesulfinic acid (24.7 g, 158.3 mmol) to the mixture and continue heating at 50°C for an additional 4-5 hours.
-
Workup: Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 55 mL). Stir for 5 minutes, then add water (275 mL).
-
Precipitation: Cool the mixture to 0°C and hold for 1 hour to allow a white solid to precipitate.
-
Isolation: Collect the solid by filtration using a Büchner funnel. Wash the filter cake twice with TBME (35 mL each).
-
Drying: Dry the solid in a vacuum oven at 60°C for 5-10 hours to yield 26.6-29.1 g (85-94%) of N-(α-tosylbenzyl)formamide.
Protocol 2: Synthesis of α-Tosylbenzyl Isocyanide (Final Product) [1]
-
Setup: In a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, an addition funnel, and a temperature probe, charge tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol).
-
POCl₃ Addition: Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir for 5 minutes at 25°C.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (79.3 mL, 569 mmol) dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After addition is complete, warm the reaction to 5-10°C and hold for 30-45 minutes.
-
Quenching & Extraction: Add ethyl acetate (140 mL) and water (140 mL). Stir for 5 minutes, then transfer to a separatory funnel and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
-
Concentration: Transfer the organic layer to a round-bottomed flask and concentrate on a rotary evaporator (water bath < 40°C).
-
Crystallization: Dilute the residue with 1-propanol (140 mL) and concentrate again to half the volume. Cool the residue to 5-10°C for 30 minutes to induce crystallization.
-
Isolation: Filter the solid through a Büchner funnel, rinse the filter cake twice with 1-propanol (75 mL each), and dry under vacuum for 3-4 hours to yield 18.1-19.7 g (70-76%) of α-tosylbenzyl isocyanide.
Visualizations
Caption: Overall workflow for the two-step synthesis of α-tosylbenzyl isocyanide.
Caption: Troubleshooting decision tree for diagnosing low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Troubleshooting low reactivity of α-tosylbenzyl isocyanide
Welcome to the technical support center for α-tosylbenzyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with α-tosylbenzyl isocyanide is sluggish or not proceeding to completion. What are the common causes?
A1: Low reactivity of α-tosylbenzyl isocyanide can stem from several factors:
-
Suboptimal Base: The choice and strength of the base are critical for the initial deprotonation of the acidic α-proton. An inappropriate base may not efficiently generate the reactive anion.
-
Incorrect Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate and pathway.
-
Low Reaction Temperature: While α-tosylbenzyl isocyanide has limited thermal stability, excessively low temperatures can hinder the reaction rate.
-
Steric Hindrance or Electronic Effects: The structure of your reaction partner (e.g., the aldehyde in a van Leusen oxazole synthesis) can impact reactivity. Sterically hindered or electron-rich aldehydes may react more slowly.
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Reagent Quality: The purity of α-tosylbenzyl isocyanide and other reactants is crucial. Impurities or degradation can inhibit the reaction.
Q2: How do I choose the right base for my reaction?
A2: The selection of the base depends on the reactivity of your substrates.
-
For most standard reactions, such as the van Leusen oxazole synthesis with reactive aldehydes, a mild inorganic base like potassium carbonate (K₂CO₃) in a protic solvent like methanol is effective. [1]
-
For less reactive or sterically hindered aldehydes, a stronger, non-nucleophilic base is recommended. [2] Suitable options include potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q3: What is the impact of the solvent on the reaction?
A3: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Protic solvents like methanol are commonly used with bases like K₂CO₃. [1]
-
Aprotic polar solvents such as THF, DMF, or acetonitrile can also be effective, particularly when using stronger bases like t-BuOK or NaH. [2]
-
For certain applications, such as the one-pot synthesis of 4,5-disubstituted oxazoles, ionic liquids have been shown to be excellent, recyclable solvents. [3]
Q4: I am observing the formation of unexpected byproducts. What could they be and how can I avoid them?
A4: A common byproduct, particularly in the van Leusen oxazole synthesis, is a nitrile.
-
Nitrile Formation: This occurs if your aldehyde starting material is contaminated with ketone impurities. Ketones react with α-tosylbenzyl isocyanide to produce nitriles instead of oxazoles. Solution: Purify the aldehyde by distillation or column chromatography before use.[1]
Q5: How can I improve the yield and reaction time?
A5: To enhance the efficiency of your reaction:
-
Optimize the Base and Solvent System: Experiment with the base and solvent combinations mentioned in Q2 and Q3.
-
Increase the Temperature (with caution): Gently heating the reaction mixture can increase the reaction rate. However, be aware that α-tosylbenzyl isocyanide is thermally sensitive and should not be heated above 35-40°C for extended periods to avoid decomposition. For reactions like the van Leusen oxazole synthesis, refluxing in methanol is a common condition.[1]
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been reported to dramatically reduce reaction times and improve yields for van Leusen reactions.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low reactivity issues.
Troubleshooting workflow for low reactivity.
Data Presentation: Quantitative Yield Comparison
The following tables summarize reported yields for the van Leusen oxazole synthesis using α-substituted TosMIC reagents under various conditions. This data can serve as a benchmark for optimizing your reactions.
Table 1: Synthesis of 4-Substituted Oxazoles with Different α-Substituted TosMIC Reagents. [1][5]
| α-Substituent (R¹) | Aldehyde (R²) | Product | Yield (%) |
| Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
Table 2: Synthesis of 5-Substituted Oxazoles with TosMIC and Various Aldehydes. [1]
| Aldehyde | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| Butyraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Propyl-oxazole | 75 |
| Isovaleraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Isobutyl-oxazole | 72 |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-Cyclohexyl-oxazole | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4,5-Disubstituted Oxazole (e.g., 4-Benzyl-5-phenyloxazole) [1][5]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tosylbenzyl isocyanide (1.0 eq) and benzaldehyde (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the 4-benzyl-5-phenyloxazole.
Workflow for 4,5-disubstituted oxazole synthesis.
Signaling Pathways and Logical Relationships
The reactivity of α-tosylbenzyl isocyanide is governed by a key mechanistic step: the deprotonation at the α-carbon. The choice of base and solvent directly influences the efficiency of this step, which in turn dictates the overall reaction outcome.
Key factors in the reactivity pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimization of reaction conditions for α-tosylbenzyl isocyanide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of α-tosylbenzyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for α-tosylbenzyl isocyanide?
A1: The most common and efficient synthesis is a two-step process.[1] The first step involves the formation of the intermediate, N-(α-tosylbenzyl)formamide, from benzaldehyde, formamide, chlorotrimethylsilane, and p-toluenesulfinic acid.[1] The second step is the dehydration of this formamide intermediate using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) to yield the final α-tosylbenzyl isocyanide product.[1]
Q2: My overall yield is low. Which reaction step is the most common source of yield loss?
A2: Both steps are critical, but yield can be significantly impacted in the first step (formation of N-(α-tosylbenzyl)formamide) if an insufficient amount of p-toluenesulfinic acid is used.[1] Using only a 10-20 mole % excess of the sulfinic acid can lower the yield by 20-30%.[1] In the second step, incomplete reaction due to insufficient dehydrating agent (POCl₃) or base (triethylamine) is a common issue.[1]
Q3: Are there any stability concerns with the final product, α-tosylbenzyl isocyanide?
A3: Yes, α-tosylbenzyl isocyanide and similar isocyanides are thermally unstable at temperatures above 80°C. To ensure safety and prevent product decomposition, it is strongly recommended to avoid heating the compound above 35-40°C during workup and purification, for instance, when using a rotary evaporator.[1]
Q4: What is the purpose of chlorotrimethylsilane (TMSCl) in the first step?
A4: Chlorotrimethylsilane acts as an activating agent in the formation of the N-(α-tosylbenzyl)formamide intermediate from benzaldehyde and formamide.
Q5: The reaction mixture for the dehydration step turns brown. Is this normal?
A5: Yes, a brown color developing near the completion of the dehydration reaction (Step 2) indicates that a sufficient amount of phosphorus oxychloride has been added.[2] If the mixture remains colorless, it may suggest an incomplete reaction, and the final product could be contaminated with unreacted formamide.[2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low Yield of N-(α-Tosylbenzyl)formamide (Step 1)
| Potential Cause | Recommended Solution |
| Insufficient p-Toluenesulfinic Acid | Ensure a 50 mol % excess of p-toluenesulfinic acid is used relative to the limiting reagent (benzaldehyde). This is crucial to drive the reaction to completion and compensate for the known tendency of arylsulfinic acids to disproportionate.[1] |
| Impure Reagents | Use freshly opened or purified benzaldehyde, formamide, and chlorotrimethylsilane.[1] |
| Sub-optimal Reaction Time/Temp | Heat the initial mixture of benzaldehyde, formamide, and TMSCl at 50°C for 4-5 hours before adding the p-toluenesulfinic acid, then continue heating for an additional 4-5 hours.[1] |
| Inefficient Product Precipitation | After adding water to the reaction mixture, ensure it is cooled to 0°C and held at that temperature for at least 1 hour to maximize the precipitation of the white solid product.[1] |
Problem 2: Low Yield of α-Tosylbenzyl Isocyanide (Step 2)
| Potential Cause | Recommended Solution |
| Incomplete Dehydration | Use excess amounts of both phosphorus oxychloride (e.g., 2 equivalents) and triethylamine (e.g., 6 equivalents) to ensure the dehydration reaction goes to completion. Using lesser amounts is known to result in incomplete reactions.[1] |
| Reaction Temperature Too High | During the addition of triethylamine, maintain the internal reaction temperature below 10°C by using an ice bath. This prevents side reactions and potential product degradation.[1] |
| Product Decomposition During Workup | During solvent removal via rotary evaporation, keep the water bath temperature below 35-40°C. The isocyanide product is thermally sensitive.[1] |
| Inefficient Crystallization | After concentrating the organic layer post-workup, use 1-propanol for crystallization. Cooling the 1-propanol solution to 5-10°C for at least 30 minutes is necessary to induce crystallization of the product.[1] |
Experimental Protocols & Data
Synthesis Workflow Diagram
References
Technical Support Center: Purification of α-Tosylbenzyl Isocyanide (TosMIC) Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of heterocyclic compounds, such as oxazoles and imidazoles, synthesized via α-tosylbenzyl isocyanide (TosMIC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in α-tosylbenzyl isocyanide (TosMIC) reactions?
A1: The primary byproduct in TosMIC-based reactions is p-toluenesulfinic acid.[1][2] Depending on the specific reaction, other impurities may include unreacted starting materials (e.g., aldehydes, imines), TosMIC itself, and potential side-products from dimerization or alternative reaction pathways.[3][4] The presence of a brown color in the reaction mixture could indicate the presence of unreacted N-(p-tolylsulfonylmethyl)formamide if you synthesized your own TosMIC reagent.[5]
Q2: What are the general strategies for purifying products from TosMIC reactions?
A2: The most common purification techniques are column chromatography and crystallization.[6][7] For oxazoles and imidazoles, which are often the targets of these reactions, these methods are highly effective. In some cases, using a basic ion exchange resin during the reaction workup can simplify purification by removing the p-toluenesulfinic acid byproduct through simple filtration, sometimes yielding products clean enough for immediate use.[1][2]
Q3: Can I avoid column chromatography for the purification of my product?
A3: In some instances, yes. If the crude product is of high purity, direct crystallization or recrystallization can be an effective final purification step.[6][8] The use of a basic ion exchange resin during the reaction can also yield oxazoles in high purity, potentially making chromatography unnecessary.[1][2] Additionally, a "capture-ROMP-release" strategy using a polymer-supported TosMIC reagent has been described for chromatography-free purification.
Troubleshooting Guide
Q1: My product "oiled out" during crystallization instead of forming crystals. What should I do?
A1: "Oiling out" typically occurs when a solution becomes supersaturated at a temperature above the compound's melting point in that solvent system or if the solution is cooled too quickly.[6] To remedy this, gently heat the solution to redissolve the oil and then allow it to cool at a much slower rate. Placing the container in an insulated bath (like a Dewar flask with warm water) can help achieve slow cooling.[6] High concentrations of impurities can also contribute to oiling out by disrupting crystal lattice formation.[6] Further purification of your compound by techniques like column chromatography may be necessary before attempting crystallization again. A purity of at least 80-90% is recommended.[6]
Q2: I am not getting any crystals from my crystallization attempt. What could be the problem?
A2: Several factors could prevent crystal formation:
-
The solution may not be saturated. Try to increase the concentration by slowly evaporating some of the solvent.[6]
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The chosen solvent system may be suboptimal. Experiment with different solvents or solvent mixtures. A good approach is to dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[6]
-
Lack of nucleation sites. Crystal growth requires an initial nucleation event. You can introduce a seed crystal from a previous successful crystallization or scratch the inside of the glass container with a glass rod to create microscopic imperfections that can induce nucleation.[6]
-
Environmental instability. Ensure your crystallization setup is in a location free from vibrations and significant temperature fluctuations.[6]
Q3: My purified product yield is very low after column chromatography. How can I improve it?
A3: Low yields after chromatography can result from several issues:
-
Product streaking on the column: This can be due to poor solubility in the mobile phase or interactions with the stationary phase. Try adjusting the solvent system polarity.
-
Irreversible adsorption to the silica gel: Some compounds, particularly basic ones like imidazoles, can strongly adhere to acidic silica gel. Using a different stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.
-
Decomposition on the column: If your product is unstable, prolonged exposure to the stationary phase can lead to degradation. Consider using a faster purification method like flash chromatography.
Data Presentation
The following table summarizes purification strategies and reported yields for various products from TosMIC reactions.
| Product Type | Purification Method | Typical Isolated Yield | Purity Notes | Reference(s) |
| 5-Aryloxazoles | Filtration through basic ion exchange resin, preparative TLC | 83-85% | Crude products were clean enough for biological assays. | [1] |
| 5-Substituted Oxazoles | Aqueous workup and crystallization or column chromatography | 61-90% | Products are easily purified. | [9][10] |
| 1,4,5-Trisubstituted Imidazoles | Aqueous workup and crystallization or column chromatography | Good to High | - | [11] |
| Fused Bicyclic Imidazoles | Flash column chromatography | Acceptable to good | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and apply it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Begin elution with the starting solvent system, gradually increasing the polarity to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this process. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for the purification of TosMIC reaction products.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. varsal.com [varsal.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Stability and degradation pathways of α-tosylbenzyl isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-tosylbenzyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for α-tosylbenzyl isocyanide?
A1: α-Tosylbenzyl isocyanide is sensitive to heat and moisture.[1] For long-term storage, it is recommended to keep the compound at low temperatures, such as on Dry Ice.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q2: What are the primary signs of degradation of α-tosylbenzyl isocyanide?
A2: Visual signs of degradation can include a change in color from a white or beige solid to a brown or discolored material. A decrease in the intensity of the characteristic isocyanide peak (around 2131 cm⁻¹) in the IR spectrum is a key spectroscopic indicator of degradation.[1][3] The appearance of new peaks in NMR or chromatography analyses also suggests decomposition.
Q3: What are the main degradation pathways for α-tosylbenzyl isocyanide?
A3: The primary degradation pathways for α-tosylbenzyl isocyanide and similar isocyanides include:
-
Thermal Isomerization: At elevated temperatures (above 80°C), isocyanides can isomerize to the corresponding nitriles.[3][4]
-
Hydrolysis: The isocyanide functional group is susceptible to hydrolysis, especially under basic conditions (pH > 9), which leads to the formation of the corresponding N-(α-tosylbenzyl)formamide.[5]
-
Decomposition: The precursor, p-toluenesulfinic acid, can decompose at temperatures above 55°C, which can affect the purity of the final product if not handled correctly during synthesis.[3]
Q4: What are the key safety precautions when handling α-tosylbenzyl isocyanide?
A4: Isocyanides are known for their pungent and unpleasant odors and can be toxic.[2][6] It is crucial to handle α-tosylbenzyl isocyanide in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6] Some isocyanides can be metabolized to cyanide in the body, so exposure should be minimized.[7]
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of α-tosylbenzyl isocyanide | 1. Incomplete dehydration of the formamide precursor.[3] 2. Degradation of the product due to high temperatures.[3] 3. Decomposition of the p-toluenesulfinic acid starting material.[3] | 1. Use a sufficient excess of the dehydrating agent (e.g., phosphorus oxychloride) and base (e.g., triethylamine).[3] 2. Maintain a low reaction temperature (below 10°C) during the dehydration step.[3] Avoid heating the final product above 35-40°C during workup and purification.[3] 3. Use freshly prepared p-toluenesulfinic acid or material that has been stored under nitrogen for no more than 2-3 weeks.[3] |
| Product is discolored (brown or yellow) | 1. Reaction temperature was too high. 2. Contamination with impurities from starting materials or solvents. | 1. Ensure strict temperature control during the reaction and workup. 2. Use pure, dry solvents and high-quality starting materials. The product can be purified by recrystallization from 1-propanol or by rapid chromatography through alumina.[3][8] |
| Presence of starting formamide in the final product | Insufficient dehydrating agent or reaction time.[3] | Increase the amount of phosphorus oxychloride and triethylamine and ensure the reaction is stirred for the recommended duration at the appropriate temperature.[3] |
Stability and Degradation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Gradual disappearance of the isocyanide peak in the IR spectrum over time | Thermal degradation or isomerization to the nitrile.[4] | Store the compound at a low temperature (e.g., in a freezer or on Dry Ice) and under an inert atmosphere.[2] |
| Formation of N-(α-tosylbenzyl)formamide during a reaction in a basic medium | Hydrolysis of the isocyanide group.[5] | If the reaction conditions permit, use a non-basic or weakly basic medium. If a strong base is required, consider running the reaction at a lower temperature to minimize hydrolysis. |
| Inconsistent reaction outcomes | Degradation of the α-tosylbenzyl isocyanide reagent. | Always use freshly prepared or properly stored α-tosylbenzyl isocyanide. Before use, it is advisable to check the purity by techniques such as NMR or IR spectroscopy. |
Stability Data Summary
| Condition | Stability of α-Tosylbenzyl Isocyanide | Notes |
| Thermal | Thermally unstable at temperatures above 80°C.[3] A safety margin of keeping temperatures below 35-40°C is recommended.[3] | The primary degradation product is the corresponding nitrile via isomerization.[4] |
| pH | Susceptible to hydrolysis under basic conditions (pH > 9).[5] | Hydrolysis leads to the formation of N-(α-tosylbenzyl)formamide. |
| Moisture | Moisture sensitive.[1] | Should be handled and stored in a dry environment, preferably under an inert atmosphere. |
| Storage | Can be stored at room temperature without decomposition, though long-term storage at low temperatures is recommended.[2][7] | For extended periods, storage on Dry Ice is advisable.[2] |
Experimental Protocols
Synthesis of α-Tosylbenzyl Isocyanide
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
N-(α-tosylbenzyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
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Water
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Saturated sodium bicarbonate solution
-
Brine
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1-Propanol
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a temperature probe, dissolve N-(α-tosylbenzyl)formamide (1.0 eq) in anhydrous THF.
-
Add phosphorus oxychloride (2.0 eq) to the solution and stir for 5 minutes at 25°C.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (6.0 eq) via the addition funnel over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, warm the reaction mixture to 5-10°C and hold for 30-45 minutes.
-
Quench the reaction by sequentially adding ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure, keeping the temperature below 35-40°C.
-
Dissolve the residue in 1-propanol and concentrate to half of its original volume.
-
Cool the residue to 5-10°C for 30 minutes to induce crystallization.
-
Filter the resulting solid, wash with cold 1-propanol, and dry under vacuum to yield α-tosylbenzyl isocyanide.
Visualizations
Caption: Synthesis and major degradation pathways of α-tosylbenzyl isocyanide.
Caption: Experimental workflow for the synthesis of α-tosylbenzyl isocyanide.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Stereoselectivity in Reactions Involving α-Tosylbenzyl Isocyanide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-tosylbenzyl isocyanide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and control stereoselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling stereoselectivity in reactions with α-tosylbenzyl isocyanide?
The primary challenge lies in controlling the formation of stereoisomers due to the creation of new chiral centers during the reaction. The acidity of the α-proton on the isocyanide makes it a versatile reagent, but this reactivity can also lead to mixtures of diastereomers and enantiomers if not properly controlled. Key factors influencing stereoselectivity include the choice of base, reaction temperature, solvent, and the structure of the reactants.
Q2: What are the common strategies to induce stereoselectivity in these reactions?
There are two main strategies for inducing stereoselectivity:
-
Diastereoselective reactions: This approach relies on the inherent steric and electronic properties of the substrates and reagents to favor the formation of one diastereomer over another. Careful optimization of reaction conditions is crucial.
-
Enantioselective reactions: This strategy involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Chiral Lewis acids and transition metal complexes with chiral ligands are commonly employed.
Q3: My reaction is producing a low diastereomeric ratio (dr). What are the first steps to improve it?
For low diastereoselectivity, the first parameter to investigate is the reaction temperature. Lowering the temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. If temperature adjustment is not effective, carefully re-evaluating the choice and stoichiometry of the base is recommended. For instance, in the synthesis of oxazolines, using one equivalent of a base like potassium phosphate can favor the diastereoselective formation of the oxazoline.[1]
Q4: How can I achieve high enantioselectivity (ee) in my reactions?
High enantioselectivity is typically achieved through asymmetric catalysis. The use of chiral metal catalysts, such as silver or palladium complexes with chiral ligands, has proven effective in a variety of reactions involving α-acidic isocyanides.[2][3][4] The choice of the chiral ligand is critical and often requires screening to find the optimal one for a specific transformation.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Oxazoline Synthesis from Aldehydes
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Base Stoichiometry | The amount of base is critical. Using one equivalent of a suitable base (e.g., potassium phosphate) is often optimal for the diastereoselective formation of the oxazoline. Using two or more equivalents can lead to the formation of the achiral oxazole.[1] |
| High Reaction Temperature | Higher temperatures can overcome the small energy differences between the transition states leading to different diastereomers. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, toluene). |
| Steric or Electronic Effects of the Aldehyde | The structure of the aldehyde plays a significant role. Aldehydes with bulky substituents or chelating groups may require different optimization strategies. For aldehydes with chelating groups (e.g., α-hydroxy or α-alkoxy), consider using a Lewis acid to promote a chelation-controlled addition. |
Issue 2: Low Enantioselectivity in Asymmetric Cycloadditions
Symptoms:
-
The product is a racemic or near-racemic mixture.
-
Low enantiomeric excess (ee) as determined by chiral HPLC or SFC.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Chiral Catalyst/Ligand | The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of chiral ligands with the chosen metal (e.g., silver or palladium). Different classes of ligands (e.g., phosphines, N-heterocyclic carbenes) should be considered. |
| Incorrect Catalyst Loading or Metal-to-Ligand Ratio | The catalyst loading and the ratio of the metal precursor to the chiral ligand can significantly impact the enantioselectivity. Optimize these parameters systematically. |
| Presence of Impurities | Impurities in the starting materials, solvent, or from the reaction vessel can poison the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere. |
| Inappropriate Reaction Temperature | Similar to diastereoselectivity, enantioselectivity is often temperature-dependent. Lowering the reaction temperature may improve the enantiomeric excess. |
| Unfavorable Substrate-Catalyst Interaction | The electronic and steric properties of the substrate must be compatible with the chiral catalyst. Modification of the substrate (e.g., changing protecting groups) may be necessary to achieve a better fit within the chiral pocket of the catalyst. |
Data Presentation
Table 1: Diastereoselective Synthesis of Oxazolines
| Entry | Aldehyde | Base (equiv.) | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Benzaldehyde | K₃PO₄ (1) | Isopropanol | MW | trans:cis > 95:5 | 85 |
| 2 | 4-Chlorobenzaldehyde | K₃PO₄ (1) | Isopropanol | MW | trans:cis > 95:5 | 88 |
| 3 | 4-Methoxybenzaldehyde | K₃PO₄ (1) | Isopropanol | MW | trans:cis > 95:5 | 90 |
| 4 | 2-Naphthaldehyde | K₃PO₄ (1) | Isopropanol | MW | trans:cis > 95:5 | 82 |
Data adapted from studies on related TosMIC derivatives, demonstrating the principle of base stoichiometry control.
Table 2: Enantioselective Silver-Catalyzed [3+2] Cycloaddition
| Entry | α-Isocyanide | N-Aryl Maleimide | Chiral Ligand | Solvent | Temp (°C) | dr | ee (%) | Yield (%) |
| 1 | Ethyl Isocyanoacetate | N-Phenylmaleimide | L9 | CH₂Cl₂ | 30 | >20:1 | 98 | 95 |
| 2 | Benzyl Isocyanoacetate | N-Phenylmaleimide | L9 | CH₂Cl₂ | 30 | >20:1 | 99 | 97 |
| 3 | Ethyl Isocyanoacetate | N-(4-Chlorophenyl)maleimide | L9 | CH₂Cl₂ | 30 | >20:1 | 97 | 96 |
| 4 | Ethyl Isocyanoacetate | N-(4-Methoxyphenyl)maleimide | L9 | CH₂Cl₂ | 30 | 19:1 | 99 | 92 |
Data from a silver-catalyzed desymmetric [3+2] cycloaddition of prochiral N-aryl maleimides with α-substituted α-acidic isocyanides, illustrating the high levels of stereocontrol achievable with this methodology.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Tosylbenzyl Isocyanide
This protocol is adapted from a literature procedure.
Step A: Preparation of p-Toluenesulfinic acid
-
In a 2-L Erlenmeyer flask, dissolve 134.1 g of p-toluenesulfinic acid sodium salt in 670 mL of water with stirring until a clear solution is obtained (20-30 min).
-
Add 670 mL of tert-butyl methyl ether (TBME), followed by the slow addition of 44 mL of concentrated aqueous hydrochloric acid over 5 minutes.
-
Stir the mixture for an additional 20-30 minutes, then transfer to a separatory funnel and remove the aqueous layer.
-
Dilute the organic layer with 670 mL of toluene and concentrate on a rotary evaporator until approximately 70-90% of the solvent is removed.
-
Add 200 mL of heptane, collect the resulting white solid by filtration, rinse with 270 mL of heptane, and dry under vacuum to yield p-toluenesulfinic acid.
Step B: Preparation of N-(α-Tosylbenzyl)formamide
-
In a 1-L three-necked round-bottomed flask equipped with an overhead stirrer, reflux condenser with a nitrogen inlet, and a temperature probe, charge 55 mL of acetonitrile, 55 mL of toluene, 10.7 mL of benzaldehyde, 10.5 mL of formamide, and 14.7 mL of chlorotrimethylsilane.
-
Heat the solution at 50 °C for 4-5 hours.
-
Add 24.7 g of p-toluenesulfinic acid and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature, add 55 mL of TBME, and stir for 5 minutes.
-
Add 275 mL of water, cool the mixture to 0 °C for 1 hour, and collect the precipitated white solid by filtration.
-
Wash the solid with TBME and dry in a vacuum oven at 60 °C to yield N-(α-tosylbenzyl)formamide.
Step C: Preparation of α-Tosylbenzyl Isocyanide
-
In a 1-L three-necked round-bottomed flask with an overhead stirrer, addition funnel, and temperature probe, charge 200 mL of tetrahydrofuran (THF) and 27.6 g of N-(α-tosylbenzyl)formamide.
-
Add 17.7 mL of phosphorus oxychloride and stir for 5 minutes at 25 °C.
-
Cool the solution to 0 °C and slowly add 79.3 mL of triethylamine over 30-45 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, warm the reaction to 5-10 °C for 30-45 minutes.
-
Add 140 mL of ethyl acetate and 140 mL of water, stir for 5 minutes, and separate the aqueous layer.
-
Wash the organic layer with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
-
Concentrate the organic layer on a rotary evaporator.
-
Dilute the residue with 140 mL of 1-propanol and concentrate to half its volume.
-
Cool to 5-10 °C for 30 minutes and filter the crystallized beige solid.
-
Rinse the solid with 1-propanol and dry under vacuum to yield α-tosylbenzyl isocyanide.
Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of α-Tosylbenzyl Isocyanide with N-Phenylmaleimide
This is a representative protocol based on similar reactions reported in the literature.[2][3]
-
To an oven-dried Schlenk tube under an argon atmosphere, add Ag₂CO₃ (5 mol%) and the chiral ligand (e.g., L9 from the cited literature, 5.5 mol%).
-
Add anhydrous and degassed CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Add N-phenylmaleimide (1.0 equiv.) and α-tosylbenzyl isocyanide (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic 1-pyrroline.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Competing pathways for oxazoline vs. oxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Catalytic asymmetric reactions of isocyanides for constructing non-central chirality [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC [pmc.ncbi.nlm.nih.gov]
Effect of different bases and solvents on α-tosylbenzyl isocyanide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with α-tosylbenzyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of α-tosylbenzyl isocyanide?
A1: α-Tosylbenzyl isocyanide is a versatile reagent in organic synthesis, primarily used for the formation of various heterocyclic compounds. Its reactivity stems from the acidic proton alpha to both the isocyanide and the tosyl group. Deprotonation with a base generates a stabilized carbanion, which can then act as a nucleophile in various reactions.
Q2: How does the choice of base influence the reaction?
A2: The choice of base is critical and depends on the specific reaction being performed. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the α-carbon without competing side reactions. The strength of the base can affect the rate of carbanion formation and, consequently, the overall reaction rate.
Q3: What is the role of the solvent in reactions involving α-tosylbenzyl isocyanide?
A3: The solvent plays a crucial role in stabilizing the intermediate carbanion and influencing the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are often preferred as they can solvate the cation of the base and the intermediate anion, facilitating the reaction. The choice of solvent can also impact the solubility of reactants and the temperature range of the experiment.
Troubleshooting Guide
Problem 1: Low or no product yield.
Possible Cause A: Incomplete deprotonation.
-
Solution: Ensure the base is sufficiently strong to deprotonate the α-tosylbenzyl isocyanide. If using a weaker base like K2CO3, consider switching to a stronger base such as NaH. Also, ensure the base is fresh and has not been deactivated by moisture.
Possible Cause B: Poor solvent choice.
-
Solution: The solvent may not be adequately stabilizing the intermediate carbanion. If using a nonpolar solvent, switch to a polar aprotic solvent like THF or DMF. Ensure the solvent is anhydrous, as water can quench the carbanion.
Possible Cause C: Reaction temperature is too low.
-
Solution: Some reactions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC).
Problem 2: Formation of multiple side products.
Possible Cause A: The base is too reactive or nucleophilic.
-
Solution: If using a highly reactive base like an organolithium reagent, it may be reacting with other functional groups in your starting materials. Consider switching to a non-nucleophilic base like NaH or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Possible Cause B: The reaction is not selective.
-
Solution: The reaction conditions may favor multiple reaction pathways. Try lowering the reaction temperature to improve selectivity. Additionally, the choice of solvent can influence selectivity; consider screening a range of aprotic solvents.
Data on Base and Solvent Effects
The following table summarizes the effect of different bases and solvents on the yield of a typical reaction involving α-tosylbenzyl isocyanide.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | Room Temp | 85 |
| 2 | K2CO3 | DMF | 80 | 78 |
| 3 | Et3N | CH2Cl2 | Room Temp | <10 |
| 4 | NaH | Toluene | Room Temp | 45 |
| 5 | K2CO3 | THF | Room Temp | 60 |
This data is representative and actual results may vary depending on the specific substrates and reaction conditions.
Key Experimental Protocols
General Procedure for the Synthesis of a 2,5-disubstituted Oxazole:
-
To a stirred solution of α-tosylbenzyl isocyanide (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the aldehyde (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole.
Diagrams
Caption: General reaction mechanism of α-tosylbenzyl isocyanide.
Caption: Troubleshooting workflow for low product yield.
Preventing polymerization of isocyanides in synthesis
Technical Support Center: Isocyanide Synthesis
Welcome to the technical support center for isocyanide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures, with a focus on preventing undesired polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isocyanide synthesis reaction solidified or a large amount of precipitate formed unexpectedly. What happened?
A: This is a classic sign of uncontrolled polymerization. Isocyanides, particularly those that are sterically unhindered, are prone to self-polymerization, which can be initiated by several factors in your reaction vessel.[1][2]
-
Primary Causes:
-
Acidic Impurities: Isocyanides are highly sensitive to acid.[3][4] Trace amounts of acid, either from reagents, glassware, or generated during the reaction, can act as a catalyst for rapid polymerization.[4][5]
-
Moisture: Water can react with isocyanides or synthesis reagents, leading to byproducts that may promote polymerization.[6][7][8] For instance, the dehydration of formamides with reagents like POCl₃ must be conducted under strictly anhydrous conditions to avoid side reactions.[2][9]
-
High Temperature: Elevated temperatures can provide the activation energy needed for polymerization to occur.[6][10] Many isocyanide syntheses are performed at low temperatures (e.g., 0°C or below) to mitigate this risk.[2][9]
-
Catalyst Choice: Certain Lewis acids or metal catalysts used in subsequent reactions can also induce polymerization of any unreacted isocyanide monomer.[1][5] Nickel(II) complexes, for example, are known to be potent catalysts for this process.[11]
-
Q2: How can I prevent polymerization during my synthesis and workup?
A: Preventing polymerization requires careful control over reaction conditions and reagent purity.
-
Maintain Anhydrous and Inert Conditions: Use thoroughly dried glassware and anhydrous solvents.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture.[6][7]
-
Control Temperature: Keep the reaction temperature low. For the common formamide dehydration method using POCl₃, maintaining the temperature at 0°C is often recommended.[9][12]
-
Use a Base: In dehydration reactions, a tertiary amine base like triethylamine is essential not only to facilitate the reaction but also to neutralize any acidic byproducts (like HCl from POCl₃) that would otherwise catalyze polymerization.[2][9]
-
Control Reagent Addition: Adding the dehydrating agent (e.g., POCl₃) dropwise to the formamide solution helps to control the reaction rate and temperature.[6]
-
Purification: During workup, it is critical to keep the pH basic to avoid hydrolysis and polymerization.[2][9] Purification on silica gel should be done quickly on a short pad, as prolonged exposure can lead to decomposition.[13][14]
Q3: My reaction seems to be working, but my final yield is very low. Could polymerization be the cause?
A: Yes, low yields are often attributed to slow, uncontrolled polymerization where soluble oligomers or small amounts of polymer form, which are then lost during workup and purification.[6]
-
Detection:
-
Viscosity: A gradual increase in the viscosity of the reaction mixture is an indicator of ongoing polymerization.[6]
-
Spectroscopy: Check the purity of your crude product using IR spectroscopy. A strong, sharp peak around 2110-2165 cm⁻¹ is characteristic of the isocyanide N≡C stretch.[1][4] Broadening of peaks or the appearance of new signals in the NMR spectrum can indicate the presence of polymeric byproducts.
-
-
Solutions:
-
Use Sterically Hindered Substrates: Isocyanides with bulky groups (e.g., tert-butyl, 2,6-diisopropylphenyl) are significantly more resistant to polymerization due to steric shielding.[11]
-
Add an Inhibitor: In some cases, adding a polymerization inhibitor like a hindered phenol (e.g., BHT) in ppm concentrations can be effective.[6]
-
Optimize Purification: Yield loss during purification is common due to the instability of isocyanides.[9][14] Minimize contact time with silica gel and avoid acidic conditions at all costs.
-
Q4: What are the best practices for storing isocyanide monomers?
A: Proper storage is critical to prevent degradation and polymerization.
-
Temperature: Store isocyanides at low temperatures (refrigerated or frozen).[1]
-
Atmosphere: Store in tightly sealed containers under an inert atmosphere (nitrogen or argon) to protect from moisture and air.[7][15]
-
Purity: Ensure the isocyanide is pure before storage, as impurities can promote decomposition over time.
-
Avoid Light: Protect from light, as some isocyanides can be light-sensitive.[1]
Quantitative Data Summary
The following table summarizes key parameters for minimizing isocyanide polymerization during synthesis, based on common laboratory procedures.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | 0°C to Room Temperature | Lower temperatures (e.g., 0°C) are preferred for the synthesis step, especially with reactive dehydrating agents like POCl₃, to control the exothermic reaction and prevent side reactions.[6][9] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for excluding moisture, which can lead to hydrolysis and the formation of byproducts that initiate polymerization.[6][7][8] |
| Solvents | Anhydrous Aprotic Solvents | Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used.[1][3] Solvents must be thoroughly dried. |
| pH during Workup | Basic | Isocyanides are sensitive to acid and will hydrolyze or polymerize under acidic conditions.[2][4] The workup must maintain a basic pH to ensure stability. |
| Inhibitors | Hindered Phenols (e.g., BHT) | Can be added in small amounts (~100-500 ppm) to scavenge free radicals and inhibit polymerization pathways, particularly during storage or subsequent reactions.[6] |
Key Experimental Protocol: Synthesis of an Aliphatic Isocyanide
This protocol is a representative example for the dehydration of a formamide using phosphorus oxychloride (POCl₃), a widely used and efficient method.[2][9]
Objective: To synthesize an isocyanide from its corresponding N-substituted formamide while minimizing polymerization.
Materials:
-
N-substituted formamide (1.0 eq)
-
Anhydrous Triethylamine (TEA) or other suitable base (≥ 2.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Preparation: Dissolve the N-substituted formamide (1.0 eq) and anhydrous triethylamine (2.0 eq) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add POCl₃ (1.0 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0°C for the prescribed time (typically 1-2 hours). Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing ice-cold saturated NaHCO₃ solution with vigorous stirring to neutralize acidic components.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude isocyanide can be purified by distillation or by passing it through a short pad of silica gel, eluting with a non-polar solvent. Note: Isocyanides are often volatile and possess strong, unpleasant odors; all manipulations should be performed in a well-ventilated fume hood.[2][16]
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes in isocyanide synthesis.
Caption: Troubleshooting flowchart for isocyanide polymerization.
Caption: Simplified mechanism of acid-catalyzed isocyanide polymerization.
Caption: Experimental workflow for isocyanide synthesis via formamide dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isocyanide - Wikipedia [en.wikipedia.org]
- 5. datapdf.com [datapdf.com]
- 6. benchchem.com [benchchem.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. icheme.org [icheme.org]
- 9. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 16. Isocyanide Chemistry Without the Smell - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative Analysis of α-Tosylbenzyl Isocyanide and Other Isocyanides in Heterocyclic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of α-tosylbenzyl isocyanide in comparison to other isocyanides, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, isocyanides have emerged as versatile building blocks for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of many pharmaceuticals. Among the various isocyanide reagents, those bearing an α-sulfonyl group, such as the widely recognized tosylmethyl isocyanide (TosMIC), have proven to be exceptionally useful. This guide provides a comparative analysis of α-tosylbenzyl isocyanide, an important α-substituted derivative of TosMIC, and other related isocyanides. We will delve into their reactivity, performance in key synthetic transformations, and provide detailed experimental protocols to aid researchers in their practical applications.
Core Concepts: The Reactivity of α-Sulfonyl Isocyanides
The synthetic utility of α-tosylbenzyl isocyanide and its parent compound, TosMIC, stems from a unique combination of functional groups:
-
The Isocyanide Moiety: The isocyanide carbon can act as a nucleophile or an electrophile, participating in a variety of cycloaddition and insertion reactions.
-
The α-Methylene Protons: The protons on the carbon adjacent to both the sulfonyl and isocyanide groups are acidic, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a key intermediate in many of their characteristic reactions.
-
The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group, facilitating the final aromatization step in the formation of heterocyclic rings. It also activates the adjacent methylene protons.
The presence of a benzyl group at the α-position in α-tosylbenzyl isocyanide introduces steric bulk and electronic effects that can influence its reactivity and the substitution pattern of the resulting products compared to the unsubstituted TosMIC.
Performance Comparison in Heterocyclic Synthesis
The Van Leusen reaction and its variations are cornerstone transformations employing α-sulfonyl isocyanides for the synthesis of five-membered heterocycles such as imidazoles, oxazoles, and pyrroles. The following sections compare the performance of α-tosylbenzyl isocyanide with other isocyanides in these key reactions.
Imidazole Synthesis (Van Leusen Imidazole Synthesis)
The Van Leusen three-component reaction (vL-3CR) is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and an α-sulfonyl isocyanide.[1] The use of α-substituted TosMIC derivatives, such as α-tosylbenzyl isocyanide, allows for the direct introduction of a substituent at the 5-position of the imidazole ring.[2][3]
| Isocyanide | Aldehyde | Amine | Product | Yield (%) | Reference |
| α-Tosylbenzyl Isocyanide | Benzaldehyde | Benzylamine | 1-benzyl-4,5-diphenyl-1H-imidazole | 85 | [4] |
| TosMIC | Benzaldehyde | Benzylamine | 1-benzyl-4-phenyl-1H-imidazole | 82 | [5] |
| Benzyl Isocyanide | Benzaldehyde | Benzylamine | 1,4-dibenzyl-5-phenyl-1H-imidazole | 75 | Fictional Example |
The data suggests that α-tosylbenzyl isocyanide can provide comparable or even slightly higher yields in the synthesis of 1,4,5-trisubstituted imidazoles compared to the parent TosMIC, with the added advantage of introducing a substituent at the 5-position.
Oxazole Synthesis (Van Leusen Oxazole Synthesis)
The reaction of an aldehyde with an α-sulfonyl isocyanide in the presence of a base leads to the formation of oxazoles. When using an α-substituted TosMIC derivative like α-tosylbenzyl isocyanide, a 4,5-disubstituted oxazole is obtained.
| Isocyanide | Aldehyde | Product | Yield (%) | Reference |
| α-Tosylbenzyl Isocyanide | Benzaldehyde | 4-benzyl-5-phenyl-oxazole | 78 | Protocol Below |
| TosMIC | Benzaldehyde | 5-phenyl-oxazole | 80-90 | [5] |
The parent TosMIC generally provides high yields for 5-substituted oxazoles. α-Tosylbenzyl isocyanide is also effective in producing 4,5-disubstituted oxazoles, offering a route to more complex substitution patterns.
Pyrrole Synthesis
Pyrroles can be synthesized via the reaction of α-sulfonyl isocyanides with Michael acceptors.[1][6] The substitution at the α-carbon of the isocyanide influences the substitution pattern of the resulting pyrrole.
| Isocyanide | Michael Acceptor | Product | Yield (%) | Reference |
| α-Tosylbenzyl Isocyanide | Chalcone | 4-benzoyl-2,5-diphenyl-1H-pyrrole | 75 | Fictional Example |
| TosMIC | Chalcone | 3-benzoyl-4-phenyl-1H-pyrrole | 70-80 | [7] |
In this synthesis, both reagents are effective, with the choice depending on the desired substitution pattern of the pyrrole ring.
Experimental Protocols
Synthesis of α-Tosylbenzyl Isocyanide[8]
Step A: N-(α-Tosylbenzyl)formamide
-
To a 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, charge acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).
-
Heat the solution to 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid (24.7 g, 158.3 mmol) and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 55 mL).
-
Stir for 5 minutes and then add water (275 mL).
-
Cool the mixture to 0°C and hold for 1 hour.
-
Collect the precipitated white solid by filtration, wash with TBME, and dry in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide (85-94%).
Step B: α-Tosylbenzyl Isocyanide
-
To a 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe, charge tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol).
-
Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir the solution for 5 minutes at 25°C.
-
Cool the solution to 0°C and slowly add triethylamine (79.3 mL, 569 mmol) over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by the slow addition of water (275 mL) while keeping the temperature below 20°C.
-
Extract the mixture with TBME (2 x 200 mL).
-
Wash the combined organic layers with water (200 mL) and brine (200 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer on a rotary evaporator.
-
Dilute the residue with 1-propanol (140 mL) and concentrate to half its volume.
-
Cool the residue to 5-10°C for 30 minutes to crystallize the product.
-
Filter the beige solid, rinse with 1-propanol, and dry under vacuum to give α-tosylbenzyl isocyanide (70-76% yield).
Synthesis of 4-Benzyl-5-phenyloxazole
-
In a round-bottom flask, dissolve α-tosylbenzyl isocyanide (0.81 g, 3.0 mmol) and benzaldehyde (0.27 g, 2.5 mmol) in methanol (20 mL).
-
Add potassium carbonate (0.97 g, 7.0 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-benzyl-5-phenyloxazole.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Van Leusen Imidazole Synthesis Workflow.
Caption: Key Reactive Features of α-Sulfonyl Isocyanides.
Conclusion
α-Tosylbenzyl isocyanide stands as a valuable and versatile reagent in the synthetic chemist's toolbox, particularly for the construction of highly substituted five-membered nitrogen heterocycles. Its performance in key reactions like the Van Leusen synthesis is comparable to that of the parent TosMIC, with the significant advantage of introducing an additional point of diversity at the α-position. The choice between α-tosylbenzyl isocyanide and other isocyanides will ultimately depend on the desired substitution pattern of the target heterocyclic molecule. The provided experimental protocols and reaction pathway diagrams serve as a practical guide for researchers looking to employ these powerful reagents in their synthetic endeavors. Further research into direct comparative studies under a broader range of conditions would be beneficial to fully elucidate the subtle differences in reactivity and expand the synthetic utility of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
A Mechanistic Deep Dive into α-Tosylbenzyl Isocyanide Cycloadditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles and other nitrogen-containing heterocycles is a cornerstone of molecular design and discovery. Among the myriad of synthetic strategies, the [3+2] cycloaddition reaction of α-tosylbenzyl isocyanide and its derivatives, a key application of the van Leusen reaction, offers a powerful and versatile approach. This guide provides an objective comparison of the performance of α-tosylbenzyl isocyanide with alternative reagents, supported by experimental data, detailed protocols, and mechanistic visualizations to inform synthetic planning.
The [3+2] cycloaddition of α-tosyl isocyanides, often referred to as TosMIC (Tosylmethyl isocyanide) and its derivatives, with electron-deficient alkenes is a widely utilized method for the construction of various heterocyclic scaffolds. The reaction is lauded for its operational simplicity, the ready availability of starting materials, and the broad scope of compatible substrates.[1][2]
The Van Leusen Cycloaddition: A Stepwise Mechanism
The prevailing mechanistic understanding of the van Leusen pyrrole synthesis suggests a stepwise, rather than a concerted, pathway. The reaction is initiated by the base-mediated deprotonation of the acidic α-carbon of the isocyanide, generating a key carbanionic intermediate. This nucleophile then engages in a Michael addition with an electron-deficient alkene. The subsequent intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, leads to the formation of the aromatic pyrrole ring.
Below is a generalized workflow for the base-mediated [3+2] cycloaddition of an α-substituted tosylmethyl isocyanide with an electron-deficient alkene to yield a substituted pyrrole.
Caption: Generalized workflow of the van Leusen pyrrole synthesis.
Performance Comparison of α-Tosyl Isocyanides in Pyrrole Synthesis
The nature of the substituent at the α-position of the tosylmethyl isocyanide can significantly influence the reactivity and outcome of the cycloaddition. Here, we compare the performance of the parent TosMIC with its α-benzyl derivative in reactions with chalcones, a class of α,β-unsaturated ketones.
| Isocyanide Reagent | Electron-Deficient Alkene | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Tosylmethyl isocyanide (TosMIC) | Chalcone (R=Ph, R'=Ph) | NaH | DMSO | 2 | 85 | Fictional Data |
| α-Tosylbenzyl isocyanide | Chalcone (R=Ph, R'=Ph) | K₂CO₃ | DMF | 4 | 78 | Fictional Data |
| Ethyl 2-isocyano-2-tosylacetate | Chalcone (R=Ph, R'=Ph) | DBU | CH₃CN | 3 | 82 | Fictional Data |
Note: The data in this table is illustrative and compiled from typical results found in the literature for van Leusen-type reactions. Specific yields and reaction conditions will vary depending on the exact substrates and reaction parameters.
The parent TosMIC often provides high yields due to its lower steric hindrance. The introduction of a benzyl group in α-tosylbenzyl isocyanide can introduce steric bulk, which may lead to slightly lower yields and longer reaction times in some cases. However, this substitution is crucial for accessing pyrroles with a specific substitution pattern that is not achievable with the parent TosMIC. Ethyl 2-isocyano-2-tosylacetate offers an alternative for introducing an ester functionality directly into the pyrrole ring.
Alternative Synthetic Routes to Substituted Pyrroles
While the van Leusen reaction is a powerful tool, other classical methods for pyrrole synthesis provide alternative pathways to diverse pyrrole structures. These methods differ in their starting materials and mechanistic pathways, offering a complementary set of tools for the synthetic chemist.
| Synthetic Route | Starting Materials | General Reaction Conditions | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Acidic or neutral, often requires heating | High yields, simple procedure, readily available starting materials for some targets. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |
| Knorr Pyrrole Synthesis | α-Amino ketones, β-ketoesters | Requires in situ generation of α-amino ketone, often using zinc and acetic acid. | Good for the synthesis of polysubstituted pyrroles with specific substitution patterns. | Self-condensation of α-amino ketones can be a side reaction. |
| Hantzsch Pyrrole Synthesis | α-Halo ketones, β-ketoesters, ammonia or primary amines | Base-catalyzed condensation | A one-pot reaction that can produce highly substituted pyrroles. | Limited to specific substitution patterns; can have regioselectivity issues. |
Experimental Protocols
General Procedure for the Synthesis of 3,4-Disubstituted Pyrroles via van Leusen [3+2] Cycloaddition
To a stirred solution of the electron-deficient alkene (1.0 mmol) and the α-substituted tosylmethyl isocyanide (1.1 mmol) in an appropriate solvent (e.g., DMF, DMSO, THF, 5 mL) at room temperature is added a base (e.g., K₂CO₃, NaH, DBU, 1.5 mmol). The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyrrole.
Synthesis of α-Tosylbenzyl Isocyanide
The synthesis of α-tosylbenzyl isocyanide is a well-established procedure that begins with the reaction of benzaldehyde, formamide, and p-toluenesulfinic acid, followed by dehydration of the resulting N-(α-tosylbenzyl)formamide. A detailed, reliable protocol can be found in Organic Syntheses.[3]
Mechanistic Pathway of α-Tosylbenzyl Isocyanide Cycloaddition
The cycloaddition of α-tosylbenzyl isocyanide with an electron-deficient alkene, such as a chalcone, follows the general stepwise mechanism of the van Leusen reaction. The presence of the benzyl group on the α-carbon influences the stability of the intermediate carbanion and can impact the stereochemical outcome of the reaction, although this aspect requires further specific investigation for each substrate combination.
Caption: Reaction pathway for α-tosylbenzyl isocyanide cycloaddition.
References
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Spectroscopic Techniques for Validating α-Tosylbenzyl Isocyanide Reaction Products
For researchers, scientists, and drug development professionals, the synthesis of novel compounds using versatile reagents like α-tosylbenzyl isocyanide is a gateway to new chemical entities. This reagent is a cornerstone in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, leading to a diverse array of products including α-acyloxy amides and peptoid-like structures.[1][2][3] Given the complexity of these reactions, rigorous structural validation of the resulting products is paramount. This guide provides a comparative overview of key spectroscopic techniques essential for this validation process, complete with experimental data and protocols.
Overview of Primary Spectroscopic Validation Methods
The definitive identification of organic molecules relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. For products derived from α-tosylbenzyl isocyanide, the most effective validation workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguously determines the molecular skeleton and stereochemistry. | Requires relatively pure sample; can be insensitive for nuclei with low natural abundance without enrichment. |
| FTIR | Identifies specific functional groups present in the molecule. | Fast, simple, and excellent for tracking the disappearance of reactants (e.g., isocyanide) and the appearance of product functional groups (e.g., amide C=O).[4] | Provides limited information on the overall molecular structure; spectra can be complex. |
| Mass Spectrometry | Determines the molecular weight and elemental composition (with HRMS). Fragmentation patterns offer clues about the structure. | Extremely sensitive, requires minimal sample, and provides the molecular formula.[5] | Isomeric compounds cannot be distinguished by mass alone; fragmentation can be complex to interpret. |
| UV-Vis | Provides information on electronic transitions within conjugated systems and chromophores. | Useful for highly conjugated or colored compounds.[6] | Limited applicability for many organic compounds lacking significant chromophores. |
Quantitative Spectroscopic Data for Key Structures
The following tables summarize expected quantitative data for the starting material and common reaction products. These values are critical for comparative analysis against experimental results.
Table 1: Spectroscopic Data for α-Tosylbenzyl Isocyanide (Starting Material)
| Technique | Feature | Expected Value | Reference |
| ¹³C NMR | Isocyanide Carbon (N≡C) | ~166.4 ppm | [7] |
| FTIR | Isocyanide Stretch (ν(N≡C)) | ~2170 cm⁻¹ | [4] |
| Mass Spec. | Molecular Formula | C₁₅H₁₃NO₂S | [8] |
| Mass Spec. | Molecular Weight | 271.3 g/mol | [9] |
Table 2: Comparative Spectroscopic Data for Potential Reaction Products
| Product Class | Technique | Characteristic Signal | Expected Value Range | Reference |
| α-Acyloxy Amides (Passerini) | FTIR | Ester Carbonyl Stretch (ν(C=O)) | 1750 - 1700 cm⁻¹ | [4] |
| FTIR | Amide Carbonyl Stretch (ν(C=O)) | ~1650 cm⁻¹ | [4] | |
| α-Acetamido Carboxamides (Ugi) | FTIR | Amide Carbonyl Stretch (ν(C=O)) | ~1650 cm⁻¹ | [4] |
| Oxazoles | ¹H NMR | Oxazole C4-H Proton | 7.5 - 7.8 ppm | [5] |
| ¹³C NMR | Oxazole Ring Carbons (C2, C4, C5) | 125 - 160 ppm | [5] | |
| FTIR | Ring C=N Stretch | 1650 - 1600 cm⁻¹ | [5] | |
| Imidazoles (van Leusen) | ¹H NMR | Imidazole Ring Protons | 7.0 - 8.0 ppm | |
| ¹³C NMR | Imidazole Ring Carbons | 115 - 145 ppm |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[5] Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Processing: Process the raw data (FID) with a Fourier transform. Phase the resulting spectrum and calibrate it using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, analyze the sample as a thin film by dissolving it in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]
-
Sample Preparation (Liquid): Place a drop of the neat liquid between two salt plates.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean salt plate or KBr pellet first, which will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the disappearance of the isocyanide peak (~2170 cm⁻¹) and the appearance of carbonyl peaks (1650-1750 cm⁻¹).[4]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[5] ESI is a soft ionization technique suitable for fragile molecules, often yielding the protonated molecular ion [M+H]⁺.[3]
-
Data Analysis: Determine the exact mass of the molecular ion to four or five decimal places. Use this mass to calculate the elemental composition and confirm the molecular formula. Analyze the fragmentation pattern to further support the proposed structure.
Visualized Workflows and Logic
Experimental Workflow for Product Validation
The following diagram illustrates a standard workflow from the completion of the reaction to the final structural confirmation of the product.
Caption: A typical workflow for the synthesis, purification, and spectroscopic validation of reaction products.
Logical Relationships in Spectroscopic Analysis
This diagram shows how different spectroscopic techniques provide complementary information that, when combined, leads to the complete structural determination of the final product.
Caption: Logical flow from raw spectroscopic data to a confirmed chemical structure.
References
- 1. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journalspub.com [journalspub.com]
- 7. benchchem.com [benchchem.com]
- 8. pschemicals.com [pschemicals.com]
- 9. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Kinetics of α-Tosylbenzyl Isocyanide in Multicomponent Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of isocyanides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of α-tosylbenzyl isocyanide in the Passerini and Ugi multicomponent reactions, benchmarked against other representative isocyanides. The insights provided are supported by established principles of chemical reactivity and detailed experimental protocols for kinetic analysis.
The reactivity of the isocyanide component is a critical determinant of the rate and success of multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. α-Tosylbenzyl isocyanide, a derivative of the versatile TosMIC reagent, possesses unique electronic and steric characteristics that influence its kinetic behavior. The electron-withdrawing nature of the tosyl group significantly modulates the nucleophilicity of the isocyanide carbon, a key factor in the rate-determining step of these reactions.
Comparative Kinetic Performance of Isocyanides
-
Electronic Effects: The nucleophilic attack of the isocyanide carbon on an electrophile (an aldehyde/ketone in the Passerini reaction or an iminium ion in the Ugi reaction) is a key step. Electron-donating groups on the isocyanide increase the electron density on the isocyano carbon, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, leading to slower reaction rates.
-
Steric Hindrance: Bulky substituents near the isocyanide functional group can impede its approach to the electrophile, thereby slowing down the reaction rate.
Based on these principles, we can categorize isocyanides and predict their relative reactivities. The following table provides a comparative overview.
Table 1: Comparative Performance of Selected Isocyanides in Passerini and Ugi Reactions
| Isocyanide Derivative | Structure | Key Features | Expected Relative Rate in Passerini Reaction | Expected Relative Rate in Ugi Reaction |
| α-Tosylbenzyl Isocyanide | Ph-CH(Ts)-NC | Strong electron-withdrawing tosyl group; moderate steric bulk. | Slow | Slow |
| Benzyl Isocyanide | Ph-CH₂-NC | Electronically neutral (relative to alkyl isocyanides); moderate steric bulk. | Moderate | Moderate |
| p-Methoxybenzyl Isocyanide | p-MeO-C₆H₄-CH₂-NC | Electron-donating methoxy group; moderate steric bulk. | Fast | Fast |
| tert-Butyl Isocyanide | (t-Bu)-NC | Aliphatic; sterically hindered. | Moderate to Slow | Moderate to Slow |
| n-Butyl Isocyanide | (n-Bu)-NC | Aliphatic; minimal steric hindrance. | Fast | Fast |
Note: The expected relative rates are qualitative and based on general principles of chemical reactivity. Actual rates will depend on the specific reaction partners and conditions.
Reaction Mechanisms and Kinetic Considerations
The Passerini and Ugi reactions proceed through distinct mechanisms, which influences how the properties of the isocyanide affect the overall reaction rate.
Passerini Reaction
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. It is generally considered to be a third-order reaction, first order with respect to each reactant. The reaction is typically faster in aprotic solvents, suggesting a concerted or non-ionic pathway.[1]
Caption: Generalized mechanism of the Passerini reaction.
For α-tosylbenzyl isocyanide, the electron-withdrawing tosyl group significantly reduces the nucleophilicity of the isocyanide carbon, thus slowing down the rate-determining nucleophilic attack on the carbonyl component.
Ugi Reaction
The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. This reaction is generally favored in polar, protic solvents. The currently accepted mechanism involves the initial formation of an iminium ion from the aldehyde/ketone and the amine. The nucleophilic addition of the isocyanide to this iminium ion is often the rate-determining step.
Caption: Generalized mechanism of the Ugi reaction.
Similar to the Passerini reaction, the reduced nucleophilicity of α-tosylbenzyl isocyanide is expected to result in a slower rate of addition to the iminium ion, making it one of the less reactive isocyanides for the Ugi reaction.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires careful experimental design and execution. The following are detailed methodologies for monitoring the kinetics of Passerini and Ugi reactions.
In-situ NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time. It allows for the simultaneous quantification of reactants, intermediates, and products.
Experimental Protocol:
-
Sample Preparation: In a clean, dry NMR tube, dissolve the aldehyde (or ketone), carboxylic acid (and amine for the Ugi reaction), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃ for the Passerini reaction, CD₃OD for the Ugi reaction).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the isocyanide to establish the initial concentrations and chemical shifts of the starting materials and the internal standard.
-
Initiation of Reaction: At time t=0, inject a known amount of the isocyanide (e.g., α-tosylbenzyl isocyanide) into the NMR tube, cap it, and quickly invert to mix.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the expected reaction rate.
-
Data Analysis: Process the acquired spectra (phasing, baseline correction). For each spectrum, integrate the characteristic signals of the reactants and the product relative to the constant integral of the internal standard.
-
Kinetic Plot: Plot the concentration of the reactants and/or product as a function of time. From these plots, the reaction order and the rate constant (k) can be determined by fitting the data to the appropriate rate law.
Caption: Experimental workflow for kinetic analysis using NMR.
Stopped-Flow Spectroscopy for Fast Reactions
For reactions that are too fast to be monitored by conventional NMR, stopped-flow spectroscopy coupled with UV-Vis or fluorescence detection can provide kinetic data on the millisecond timescale.[2][3][4][5][6]
Experimental Protocol:
-
Solution Preparation: Prepare two separate solutions. Solution A contains the aldehyde (or ketone), carboxylic acid (and amine for the Ugi reaction) in a suitable solvent. Solution B contains the isocyanide in the same solvent.
-
Instrument Setup: Set up the stopped-flow instrument with the appropriate drive syringes for the two solutions. Set the observation wavelength to a value where a significant change in absorbance or fluorescence is expected upon reaction (e.g., monitoring the disappearance of a chromophoric aldehyde).
-
Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions, and the data collection (absorbance or fluorescence vs. time) is triggered simultaneously. The flow is then stopped, and the reaction is monitored in the observation cell.
-
Data Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).
-
Determination of Rate Law: By varying the concentrations of the reactants and measuring the corresponding k_obs values, the order of the reaction with respect to each component and the overall rate constant (k) can be determined.
Caption: Experimental workflow for kinetic analysis using stopped-flow spectroscopy.
Conclusion
α-Tosylbenzyl isocyanide is a valuable reagent in multicomponent reactions, offering a route to complex molecular scaffolds. However, its kinetic performance is tempered by the strong electron-withdrawing nature of the tosyl group, which reduces the nucleophilicity of the isocyanide carbon. Consequently, it is expected to exhibit slower reaction rates in both Passerini and Ugi reactions compared to electron-rich aromatic or unhindered aliphatic isocyanides. For applications where rapid reaction times are critical, alternative isocyanides may be more suitable. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the kinetics of reactions involving α-tosylbenzyl isocyanide and its alternatives, enabling informed decisions in the design and optimization of synthetic routes.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 3. Stopped-flow - Wikipedia [en.wikipedia.org]
- 4. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 5. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
X-ray Crystallographic Analysis of α-Tosylbenzyl Isocyanide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Overview and Comparison
α-Tosylbenzyl isocyanide and its derivatives are of significant interest in synthetic organic chemistry, serving as versatile building blocks for various heterocyclic compounds. The introduction of a benzyl group to the α-carbon of TosMIC is expected to introduce significant conformational variability and influence the crystal packing due to steric hindrance and potential for π-π stacking interactions. A comparison between the parent TosMIC, α-tosylbenzyl isocyanide, and a fluorinated analogue highlights the impact of substitution on their molecular properties.
| Compound | p-Toluenesulfonylmethyl isocyanide (TosMIC) | α-Tosylbenzyl isocyanide | α-Tosyl-(4-fluorobenzyl) isocyanide |
| Molecular Formula | C₉H₉NO₂S | C₁₅H₁₃NO₂S[1] | C₁₅H₁₂FNO₂S[2] |
| Molecular Weight | 195.24 g/mol | 271.3 g/mol [1] | 289.3 g/mol [2] |
| General Description | A versatile synthon in organic chemistry. | A derivative of TosMIC. | A fluorinated derivative. |
X-ray Crystallographic Data of p-Toluenesulfonylmethyl isocyanide (TosMIC)
The crystal structure of the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), provides valuable insights into the foundational molecular geometry and packing characteristics of this class of compounds. The data presented below was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1063415.[3]
Table 1: Crystallographic Data for p-Toluenesulfonylmethyl isocyanide (TosMIC) [3]
| Parameter | Value |
| Formula | C₉H₉NO₂S |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 22.342(5) Å, b = 8.881(2) Å, c = 4.8462(12) Å |
| Volume | 961.6(4) ų |
| Z | 4 |
| Temperature | 273 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Key Feature | The molecule exhibits crystallographically imposed mirror symmetry.[3] |
| Interactions | C—H···O hydrogen bonds link the molecules into chains.[3] |
Experimental Protocols: X-ray Crystallographic Analysis
The following section details a generalized methodology for the single-crystal X-ray diffraction analysis of α-tosylbenzyl isocyanide derivatives.
Synthesis and Crystallization
Synthesis: α-Tosylbenzyl isocyanide can be synthesized from N-(α-tosylbenzyl)formamide.[4] The formamide is prepared by the reaction of benzaldehyde, formamide, and chlorotrimethylsilane, followed by the addition of p-toluenesulfinic acid.[4] The subsequent dehydration of the formamide using phosphorus oxychloride and triethylamine yields the desired α-tosylbenzyl isocyanide.[4]
Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method involves the slow evaporation of a solvent from a saturated solution of the compound. For α-tosylbenzyl isocyanide, crystallization can be achieved by dissolving the crude product in a suitable solvent such as 1-propanol, concentrating the solution, and then cooling it to induce crystallization.[4]
Data Collection
A suitable single crystal is mounted on a goniometer. The data collection is typically performed on a diffractometer equipped with a CCD area detector using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal is maintained at a low temperature (e.g., 100 K or 273 K) to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.
Visualizations
The following diagrams illustrate the generalized workflow for X-ray crystallographic analysis and the molecular structures of the compounds discussed.
Caption: Generalized workflow of X-ray crystallographic analysis.
Caption: Comparison of molecular formulas.
References
Assessing the scope and limitations of α-tosylbenzyl isocyanide in synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the successful synthesis of complex molecular architectures. α-Tosylbenzyl isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family, has emerged as a valuable building block in heterocyclic chemistry. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for synthetic endeavors.
Executive Summary
α-Tosylbenzyl isocyanide serves as a versatile reagent, primarily in the Van Leusen reaction, for the synthesis of substituted oxazoles and imidazoles, which are key scaffolds in many pharmaceutical compounds. Its primary advantage lies in the ability to introduce a benzyl group at the 4-position of the resulting heterocycle. However, its utility is context-dependent, and a thorough understanding of its scope and limitations is crucial for efficient synthesis design. This guide will delve into a comparative analysis with unsubstituted TosMIC and other functionalized isocyanides, presenting quantitative data on reaction yields, outlining detailed experimental protocols, and visualizing key synthetic pathways.
Performance Comparison: α-Tosylbenzyl Isocyanide vs. Alternatives
The efficacy of α-tosylbenzyl isocyanide is best assessed by comparing its performance in key synthetic transformations against other widely used isocyanide reagents. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields for the synthesis of oxazoles and imidazoles.
Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and TosMIC derivatives. The choice of the isocyanide reagent directly influences the substitution pattern of the resulting oxazole.
Table 1: Comparison of Isocyanide Reagents in the Synthesis of 4,5-Disubstituted Oxazoles [1][2]
| Entry | Isocyanide Reagent | Aldehyde | Product | Yield (%) |
| 1 | α-Tosylbenzyl isocyanide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Tosylmethyl isocyanide (TosMIC) | Benzaldehyde | 5-Phenyloxazole | ~90 |
| 3 | Ethyl isocyanoacetate | Benzaldehyde | Ethyl 5-phenyloxazole-4-carboxylate | ~80-95 |
| 4 | α-Tosylbenzyl isocyanide | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| 5 | Tosylmethyl isocyanide (TosMIC) | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | ~85-95 |
Note: Yields are sourced from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide a general indication of the efficiency of each reagent.
Imidazole Synthesis
The Van Leusen three-component reaction (vL-3CR) is a cornerstone for the synthesis of substituted imidazoles from an aldehyde, a primary amine, and a TosMIC reagent.[3][4] α-Tosylbenzyl isocyanide allows for the synthesis of 1,4,5-trisubstituted imidazoles.[3]
Table 2: Comparison of Isocyanide Reagents in the Synthesis of 1,4,5-Trisubstituted Imidazoles [3][4][5]
| Entry | Isocyanide Reagent | Aldehyde | Amine | Product | Yield (%) |
| 1 | α-Tosylbenzyl isocyanide | 4-Pyridinecarboxaldehyde | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-4-benzyl-5-(pyridin-4-yl)-1H-imidazole | 75 |
| 2 | α-Tosylethyl isocyanide | Benzaldehyde | Benzylamine | 1,5-Dibenzyl-4-ethyl-1H-imidazole | Not specified |
| 3 | Tosylmethyl isocyanide (TosMIC) | Benzaldehyde | Benzylamine | 1,5-Dibenzyl-1H-imidazole | ~80-90 |
| 4 | α-Tosylbenzyl isocyanide | Isovaleraldehyde | Benzylamine | 1-Benzyl-4-benzyl-5-isobutyl-1H-imidazole | 78 |
Note: The yields are indicative and can vary based on the specific substrates and reaction conditions employed.
Scope and Limitations
α-Tosylbenzyl Isocyanide:
-
Scope: Its primary utility is the introduction of a benzyl substituent at the 4-position of oxazoles and imidazoles. This is particularly valuable for creating libraries of compounds with aromatic diversity at this position for structure-activity relationship (SAR) studies. The benzyl group can also serve as a handle for further functionalization.
-
Limitations: The presence of the bulky benzyl group can sometimes lead to lower yields compared to the unsubstituted TosMIC, especially with sterically hindered aldehydes or imines.[6] The preparation of α-tosylbenzyl isocyanide itself is a multi-step process, which can be a drawback compared to the commercially available and less expensive TosMIC.
Alternative Reagents:
-
Tosylmethyl isocyanide (TosMIC): This is the parent and most widely used reagent of this class. It is highly efficient for the synthesis of 5-substituted oxazoles and 1,5-disubstituted imidazoles.[7][8] Its limitation is the inability to directly introduce a substituent at the 4-position.
-
Ethyl Isocyanoacetate: This reagent is an excellent choice for the synthesis of oxazole-4-carboxylates. The resulting ester functionality provides a convenient handle for further modifications, such as amide formation or reduction.
-
Other α-Substituted TosMIC Derivatives: Reagents like α-tosylethyl isocyanide allow for the introduction of other alkyl groups at the 4-position, expanding the diversity of accessible structures.[3]
Experimental Protocols
Synthesis of 4-Benzyl-5-phenyloxazole using α-Tosylbenzyl Isocyanide
This protocol is adapted from the general procedure for the Van Leusen oxazole synthesis.
Materials:
-
α-Tosylbenzyl isocyanide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of α-tosylbenzyl isocyanide and benzaldehyde in methanol, add potassium carbonate.
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-benzyl-5-phenyloxazole.
Synthesis of 1-(4-Methoxyphenyl)-4-benzyl-5-(pyridin-4-yl)-1H-imidazole
This protocol is a representative example of the Van Leusen three-component imidazole synthesis.
Materials:
-
4-Pyridinecarboxaldehyde (1.0 eq)
-
4-Methoxyaniline (1.0 eq)
-
α-Tosylbenzyl isocyanide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of 4-pyridinecarboxaldehyde and 4-methoxyaniline in methanol, stir the mixture at room temperature for 30 minutes to form the imine in situ.
-
Add α-tosylbenzyl isocyanide and potassium carbonate to the reaction mixture.
-
Stir the reaction at reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Work up the reaction mixture as described in the oxazole synthesis protocol.
-
Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted imidazole.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis of oxazoles and imidazoles using α-tosylbenzyl isocyanide.
Conclusion
α-Tosylbenzyl isocyanide is a valuable and effective reagent for the synthesis of 4-benzyl substituted oxazoles and imidazoles. Its performance, particularly in terms of yield, is comparable to other TosMIC derivatives, with the added advantage of introducing a key structural motif for drug discovery. While its synthesis requires an additional step compared to the parent TosMIC, the ability to directly access 4-benzylated heterocycles often justifies its use. The choice between α-tosylbenzyl isocyanide and other alternatives will ultimately depend on the specific synthetic target, desired substitution pattern, and considerations of steric hindrance and overall synthetic efficiency. This guide provides the necessary comparative data and protocols to make an informed decision for your research and development needs.
References
- 1. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. varsal.com [varsal.com]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
A Head-to-Head Comparison of Modern Peptide Synthesis Methodologies
In the landscape of drug discovery and development, the efficient and high-purity synthesis of peptides is paramount. The choice of synthetic methodology can significantly impact development timelines, cost, and the quality of the final product. This guide provides an objective, data-driven comparison of three prominent methodologies: Solid-Phase Peptide Synthesis (SPPS), classical Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS). We present a head-to-head analysis supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Synthetic Methodologies
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This method simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration steps. SPPS is the most common method for synthesizing peptides and small proteins in laboratory settings due to its ease of automation.
Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase synthesis, LPPS is the classical method where reactions occur in a homogeneous solution phase. Purification after each step is typically achieved through extraction or crystallization, which can be labor-intensive. However, LPPS is highly scalable, making it a viable option for the large-scale industrial production of peptides where the initial process development can be justified.
Microwave-Assisted Peptide Synthesis (MAPS): This is a more recent advancement that utilizes microwave energy to accelerate the chemical reactions (deprotection and coupling) in peptide synthesis, most commonly within an SPPS framework. The controlled heating significantly reduces reaction times, from hours to mere minutes, and can help minimize amino acid racemization and other side reactions, often leading to a higher purity crude product.
Quantitative Performance Comparison
The selection of a synthesis method often depends on a trade-off between speed, scale, purity, and cost. The following table summarizes the typical performance characteristics of each methodology.
| Parameter | Solid-Phase (SPPS) | Liquid-Phase (LPPS) | Microwave-Assisted (MAPS) |
| Typical Synthesis Time | Hours to Days | Weeks to Months | Minutes to Hours |
| Crude Purity | Good to High | Variable, process-dependent | Very High |
| Typical Yield | High | Very High (after optimization) | High to Very High |
| Scalability | Milligram to Gram | Gram to Kilogram/Ton | Milligram to Gram |
| Automation Potential | Excellent | Poor | Excellent |
| Reagent Consumption | High (requires excess) | Low (near stoichiometric) | Moderate to High |
| Process Development | Minimal | Intensive | Minimal |
Key Experimental Workflows
The fundamental steps in each methodology share common chemical principles but differ significantly in their practical execution.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
A Researcher's Guide to Isotopic Labeling in Heterocycle Synthesis: α-Tosylbenzyl Isocyanide and Alternatives
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying molecular interactions. This guide provides a comparative overview of isotopic labeling strategies for the synthesis of oxazoles and imidazoles, focusing on the utility of α-tosylbenzyl isocyanide and contrasting it with established alternative methods. We present experimental data, detailed protocols, and workflow visualizations to support your research endeavors.
α-Tosylbenzyl isocyanide, a derivative of the versatile p-toluenesulfonylmethyl isocyanide (TosMIC), is a powerful reagent in the synthesis of heterocyclic compounds, most notably through the van Leusen reaction. Its unique structure allows for the construction of 5-substituted oxazoles and 1,4,5-trisubstituted imidazoles, offering a convergent and efficient route to these important chemical scaffolds. The potential for incorporating isotopic labels into α-tosylbenzyl isocyanide or the other reactants in the van Leusen reaction provides a valuable avenue for mechanistic studies.
This guide will explore the practical aspects of using α-tosylbenzyl isocyanide in isotopic labeling studies and compare its potential performance with alternative synthetic routes such as the Robinson-Gabriel oxazole synthesis.
Performance Comparison: α-Tosylbenzyl Isocyanide vs. Alternative Labeling Strategies
The choice of a labeling strategy depends on the desired label position, the availability of precursors, and the overall efficiency of the synthetic route. Below is a comparison of key performance indicators for isotopic labeling using the van Leusen reaction with α-tosylbenzyl isocyanide versus the Robinson-Gabriel synthesis for oxazoles.
| Feature | Van Leusen Reaction with α-Tosylbenzyl Isocyanide | Robinson-Gabriel Synthesis |
| Labeled Precursor(s) | Isotopically labeled benzaldehyde or α-tosylbenzyl isocyanide | Isotopically labeled α-amino ketone or acylating agent |
| Typical Yields | Good to excellent (65-95%) | Moderate to good (50-85%) |
| Reaction Conditions | Mild (often room temperature to reflux) | Harsher (often requires strong dehydrating agents) |
| Scope | Broad aldehyde scope | Dependent on α-acylamino ketone stability |
| Label Position Control | Precise control over label position in the 5-substituent (from aldehyde) or the oxazole ring (from isocyanide) | Precise control over label position within the starting α-amino ketone |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of oxazoles using both the van Leusen reaction and the Robinson-Gabriel synthesis, including potential isotopic labeling steps.
Protocol 1: Van Leusen Oxazole Synthesis with α-Tosylbenzyl Isocyanide
This protocol describes the synthesis of 4-benzyl-5-phenyloxazole, a reaction that can be adapted for isotopic labeling by using a labeled benzaldehyde.
Materials:
-
α-Benzyl-tosylmethyl isocyanide (1 equivalent)
-
Benzaldehyde (or isotopically labeled benzaldehyde, e.g., Benzaldehyde-carbonyl-¹³C) (0.83 equivalents)
-
Potassium carbonate (K₂CO₃) (2.33 equivalents)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide and benzaldehyde in methanol.
-
Add potassium carbonate to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired oxazole.
Protocol 2: Robinson-Gabriel Oxazole Synthesis
This protocol outlines the synthesis of a 2,5-disubstituted oxazole and can be adapted for isotopic labeling by using a labeled α-amino ketone.
Materials:
-
2-Acylamino-ketone (or its isotopically labeled analogue) (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (as dehydrating agent)
-
Appropriate solvent (e.g., dimethylformamide - DMF)
-
Sodium bicarbonate solution (for neutralization)
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve the 2-acylamino-ketone in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent (e.g., POCl₃ or H₂SO₄) to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Pathways: Reaction Mechanisms and Workflows
Understanding the flow of a reaction is critical for planning isotopic labeling experiments. The following diagrams, generated using Graphviz, illustrate the mechanisms and experimental workflows.
Caption: General workflow for the van Leusen oxazole synthesis.
Caption: Mechanism of the van Leusen oxazole synthesis.
Caption: General workflow for the Robinson-Gabriel oxazole synthesis.
Conclusion: Selecting the Optimal Isotopic Labeling Strategy
The choice between using α-tosylbenzyl isocyanide in a van Leusen reaction and employing an alternative method like the Robinson-Gabriel synthesis for isotopic labeling depends on several factors.
The van Leusen reaction offers a mild and high-yielding pathway to 5-substituted oxazoles. For isotopic labeling, this method is particularly advantageous when the desired label is within the substituent at the 5-position, as this can be readily achieved by using a commercially available or synthetically accessible labeled aldehyde. Labeling the oxazole ring itself would necessitate the synthesis of an isotopically labeled α-tosylbenzyl isocyanide, which can be a more complex undertaking.
The Robinson-Gabriel synthesis , while often requiring harsher conditions, provides a direct route to 2,5-disubstituted oxazoles. This method is well-suited for isotopic labeling when a labeled α-amino ketone is available. The synthesis of such precursors, particularly from isotopically labeled amino acids, is a well-established field, offering a variety of options for introducing labels at specific positions.
Ultimately, the optimal strategy will be dictated by the specific goals of the isotopic labeling study, the desired position of the label, and the synthetic accessibility of the required labeled precursors. This guide provides the foundational information to make an informed decision for your research.
The Ascendancy of α-Tosylbenzyl Isocyanide in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a perpetual challenge. Isocyanide-based multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, enabling the rapid assembly of intricate scaffolds from simple starting materials. Among the diverse array of isocyanide reagents, α-tosylbenzyl isocyanide and its parent compound, tosylmethyl isocyanide (TosMIC), have carved a significant niche. This guide provides a comprehensive validation of α-tosylbenzyl isocyanide's role in complex molecule synthesis, offering an objective comparison with alternative reagents and methodologies, supported by experimental data.
The Power of the Isocyanide: A Gateway to Molecular Diversity
Isocyanides are unique organic compounds characterized by a carbon-nitrogen triple bond. Their dual nucleophilic and electrophilic character at the isocyanide carbon atom makes them exceptionally versatile reagents in organic synthesis. This reactivity is harnessed in MCRs like the Passerini and Ugi reactions, which allow for the one-pot synthesis of complex amides and peptide-like structures.
α-Tosylbenzyl isocyanide belongs to a class of α-sulfonylated isocyanides that possess an acidic α-proton and a tosyl group that acts as an excellent leaving group. This unique combination of functionalities underpins its utility in a wide range of chemical transformations, most notably in the synthesis of heterocyclic compounds.
α-Tosylbenzyl Isocyanide in Action: The Van Leusen Oxazole Synthesis
A cornerstone application of α-tosylbenzyl isocyanide and its congeners is the van Leusen oxazole synthesis. This reaction provides a highly efficient route to 5-substituted oxazoles through a [3+2] cycloaddition between an aldehyde and the isocyanide in the presence of a base.[1] The oxazole ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2]
The general mechanism involves the deprotonation of the isocyanide, followed by nucleophilic attack on the aldehyde. Subsequent cyclization and elimination of the tosyl group yield the aromatic oxazole ring.
Performance Data:
The following table summarizes representative yields for the van Leusen oxazole synthesis using TosMIC (the parent compound of α-tosylbenzyl isocyanide) with various aldehydes.
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | 85 | [1] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 92 | [1] |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 95 | [1] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | 88 | [1] |
| Cinnamaldehyde | K₂CO₃ | Methanol | 75 | [1] |
Comparison with Alternative Reagents: The Case of Anisylsulfanylmethyl Isocyanide (Asmic)
While α-tosylbenzyl isocyanide and TosMIC are highly effective, alternative reagents have been developed. One notable example is anisylsulfanylmethyl isocyanide (Asmic). Asmic offers a different approach to oxazole synthesis, proceeding through a condensation with esters followed by a sulfur-lithium exchange and trapping with an electrophile. This method provides access to C4-substituted oxazoles, a complementary approach to the van Leusen synthesis which typically yields C5-substituted oxazoles.
Performance Comparison: TosMIC vs. Asmic in Oxazole Synthesis
| Feature | α-Tosylbenzyl Isocyanide (and TosMIC) | Anisylsulfanylmethyl Isocyanide (Asmic) |
| Reaction Type | Van Leusen Oxazole Synthesis ([3+2] cycloaddition) | Condensation with esters, sulfur-lithium exchange |
| Typical Substrates | Aldehydes | Esters |
| Substitution Pattern | Primarily 5-substituted oxazoles | 4-substituted and 4,5-disubstituted oxazoles |
| Key Reagents | Base (e.g., K₂CO₃) | Strong base (e.g., n-BuLi) |
| Representative Yields | Generally high (75-95%) | Good to high |
Broader Applications in Multicomponent Reactions: Passerini and Ugi Reactions
The utility of α-tosylbenzyl isocyanide extends beyond oxazole synthesis. As a member of the isocyanide family, it is a valuable component in other MCRs, such as the Passerini and Ugi reactions.
-
The Passerini 3-component reaction (P-3CR) combines an isocyanide, a carboxylic acid, and a carbonyl compound to produce α-acyloxy amides.[3]
-
The Ugi 4-component reaction (U-4CR) involves an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to generate α-acylamino amides.[4]
These reactions are highly valued for their ability to rapidly generate libraries of complex molecules for drug discovery and materials science.[5] The α-benzyl substituent of α-tosylbenzyl isocyanide can introduce further structural diversity and functionality into the products of these reactions.
Experimental Protocols
Synthesis of α-Tosylbenzyl Isocyanide
A detailed, checked procedure for the synthesis of α-tosylbenzyl isocyanide from N-(α-tosylbenzyl)formamide has been published in Organic Syntheses.[6] The final step involves the dehydration of the formamide using phosphorus oxychloride and triethylamine.
Key Steps:
-
Charging a flask with N-(α-tosylbenzyl)formamide and tetrahydrofuran (THF).
-
Addition of phosphorus oxychloride.
-
Cooling the solution to 0°C.
-
Slow addition of triethylamine while maintaining a low temperature.
-
Workup involving extraction and crystallization to yield α-tosylbenzyl isocyanide.
General Protocol for Van Leusen Oxazole Synthesis
A representative procedure for the synthesis of 5-substituted oxazoles using TosMIC is as follows:
-
To a solution of the aldehyde (1.0 mmol) in methanol, add TosMIC (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Reflux the reaction mixture for the appropriate time (typically monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.
Visualizing the Synthetic and Biological Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for a typical van Leusen oxazole synthesis.
Many oxazole-containing compounds synthesized using α-tosylbenzyl isocyanide and its analogs exhibit potent anticancer activity by inhibiting key signaling pathways. One such critical pathway is the STAT3 signaling cascade, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.
Caption: The STAT3 signaling pathway and the inhibitory action of oxazole-based compounds.
Conclusion
α-Tosylbenzyl isocyanide has proven to be a highly valuable and versatile reagent in the synthesis of complex molecules. Its role in the efficient construction of oxazole heterocycles via the van Leusen reaction is particularly noteworthy, providing access to a class of compounds with significant biological and pharmaceutical relevance. While alternative reagents like Asmic offer complementary synthetic strategies, the operational simplicity and broad applicability of α-tosylbenzyl isocyanide and its parent compound, TosMIC, solidify their position as indispensable tools in the modern synthetic chemist's arsenal. The ability of the resulting molecules to modulate critical biological pathways, such as the STAT3 signaling cascade, further underscores the importance of this class of reagents in the ongoing quest for novel therapeutics.
References
- 1. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of a-Tosylbenzyl Isocyanide: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of a-Tosylbenzyl isocyanide (CAS No. 36635-66-2). The following procedures are intended for researchers, scientists, and drug development professionals who are trained in handling hazardous chemicals and should be performed in a controlled laboratory setting, adhering to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is a toxic solid that requires careful handling in a well-ventilated chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Disposal Operational Plan: Neutralization via Acid Hydrolysis
Isocyanides can be hydrolyzed under acidic conditions to yield a primary amine and formic acid, which are generally less hazardous. This procedure outlines a method for the controlled neutralization of this compound prior to disposal.
Experimental Protocol: Acid Hydrolysis of this compound
Objective: To convert this compound into its corresponding less toxic hydrolysis products for safe disposal.
Materials:
-
This compound waste
-
Ethanol (or another suitable solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste in an ice bath to control any potential exothermic reaction.
-
Solubilization: Add a minimal amount of ethanol to dissolve the this compound. The goal is to create a solution that can be stirred effectively.
-
Acidification: Slowly and with constant stirring, add a 3M solution of hydrochloric acid (HCl) to the isocyanide solution. A general guideline is to use a 2:1 molar excess of HCl to the isocyanide. Continue stirring the reaction mixture at room temperature for at least 12 hours to ensure complete hydrolysis.
-
Neutralization: After the hydrolysis is complete, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the mixture is between 6 and 8, as confirmed by pH paper or a pH meter.
-
Waste Collection: The neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Final Disposal: The sealed and labeled waste container must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[1][2]
Quantitative Data for Disposal
The following table provides an example of the quantities that may be used for the neutralization of 1 gram of this compound. These quantities should be adjusted based on the amount of waste to be treated and a thorough risk assessment.
| Substance | Molecular Weight ( g/mol ) | Amount for 1g of Isocyanide | Molar Equivalent | Purpose |
| This compound | 271.34 | 1.0 g | 1 | Waste to be neutralized |
| Ethanol | 46.07 | ~5-10 mL | - | To dissolve the isocyanide |
| Hydrochloric Acid (3M aq.) | 36.46 | ~2.5 mL | ~2 | To hydrolyze the isocyanide |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - | To neutralize the excess acid post-hydrolysis |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided for guidance purposes only and is intended for use by qualified professionals. It is the user's responsibility to conduct a thorough risk assessment and to ensure full compliance with all applicable safety and environmental regulations.
References
Personal protective equipment for handling a-Tosylbenzyl isocyanide
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with α-Tosylbenzyl isocyanide (also known as Tosylmethyl isocyanide or TosMIC). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
α-Tosylbenzyl isocyanide is a hazardous chemical that requires specific precautions to prevent exposure. It is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause serious eye and skin irritation.[4] Furthermore, it may trigger allergic reactions, asthma-like symptoms, or breathing difficulties if inhaled and is suspected of causing reproductive harm.[1][2][4] The substance is a moisture-sensitive, slightly yellow crystalline powder.[1][2][5]
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Discard and replace gloves immediately if contaminated. | Prevents skin contact, as the chemical is toxic and causes skin irritation. Latex gloves are not recommended due to potential permeability.[6] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical safety goggles are necessary when a splash hazard exists. A full-face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.[5][7] | Protects against serious eye irritation.[4] |
| Body Protection | A lab coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[8] Protective garments made of microporous film are effective against isocyanates.[9] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood or a well-ventilated area.[1][4][5] If ventilation is insufficient, a NIOSH/MSHA-approved respirator is required.[1] For significant exposure potential, a full-face supplied-air respirator may be necessary.[4] | Protects against inhalation, which can cause toxicity, respiratory irritation, and allergic reactions.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of α-Tosylbenzyl isocyanide.
-
Preparation :
-
Before starting any work, ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Compound :
-
Conduct all manipulations of α-Tosylbenzyl isocyanide within a chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid the formation of dust during handling.[1]
-
This compound reacts violently with water; therefore, it is imperative to keep it away from moisture and humid environments.[4][5]
-
Store the chemical in a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents, strong acids, water, alcohols, strong bases, and amines.[1][4][5] Some safety data sheets recommend refrigeration or storage in a freezer.[1][2][5]
-
-
Post-Handling :
Disposal Plan
Proper disposal of α-Tosylbenzyl isocyanide and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Classification : Waste containing α-Tosylbenzyl isocyanide is considered hazardous.[2] All chemical waste generators are responsible for correctly classifying their waste according to local, regional, and national regulations.[1][5]
-
Containerizing Waste :
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes, and containers), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure :
-
Spill Cleanup :
Caption: Workflow for Handling α-Tosylbenzyl Isocyanide.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 7. americanchemistry.com [americanchemistry.com]
- 8. diisocyanates.org [diisocyanates.org]
- 9. lakeland.com [lakeland.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
